7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRNAWRIUWZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363253 | |
| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15868-62-9 | |
| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran chemical properties
An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 15868-62-9), a substituted benzofuran derivative of significant interest to chemical and pharmaceutical researchers. Benzofurans are a class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the physicochemical properties, spectroscopic characteristics, synthetic pathways, and chemical reactivity of this specific molecule. By exploring its structural features and derivatization potential, this guide serves as a critical resource for scientists engaged in drug discovery, medicinal chemistry, and materials science, offering insights into its utility as a versatile chemical scaffold.
The Benzofuran Scaffold: A Privileged Structure in Chemical Science
The benzofuran core, consisting of a fused benzene and furan ring system, is a fundamental structural unit in numerous biologically active compounds.[1] Its derivatives are recognized for a wide spectrum of therapeutic potentials, making the benzofuran scaffold a subject of intense investigation for the design and development of novel pharmacological agents.[2][3][4] The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents.[1][2]
This compound incorporates several key functional groups that define its chemical character: an electron-donating methoxy group, two methyl groups on the furan ring, and a potent electron-withdrawing nitro group on the benzene ring.[5] This unique combination of substituents creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for synthetic chemistry and a candidate for biological evaluation.[5]
Physicochemical and Spectroscopic Properties
The structural and physical properties of this compound are foundational to understanding its behavior in chemical and biological systems.
Molecular Structure
The molecule consists of a planar benzofuran core. The methoxy group at position C7 and the nitro group at C4 significantly influence the electron density distribution across the aromatic system. The methyl groups at C2 and C3 provide steric bulk and modify the reactivity of the furan ring.
Caption: Chemical structure of this compound.
Core Physicochemical Data
The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15868-62-9 | [5] |
| Molecular Formula | C₁₁H₁₁NO₄ | [5][6] |
| Molecular Weight | 221.21 g/mol | [5][6] |
| Density | 1.265 g/cm³ | [5] |
| Boiling Point | 373.8 °C | [5] |
| Flash Point | 179.9 °C | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step pathway starting from a functionalized phenol.[5] The general strategy involves constructing the benzofuran core, followed by the introduction or modification of substituents as needed.
Caption: Key reaction pathways for derivatization.
Reduction of the Nitro Group
The most significant reaction for derivatization is the reduction of the 4-nitro group to a 4-amino group. [5]This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile precursor for a wide range of functional groups.
-
Reagents: This reduction can be achieved under various conditions, such as catalytic hydrogenation (H₂ over Pd/C) or using metallic reducing agents like tin(II) chloride (SnCl₂) in acidic media. [5]* Significance: The resulting 4-amino-7-methoxy-2,3-dimethyl-1-benzofuran is a key intermediate. The primary amine can be readily acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or used in coupling reactions to build more complex molecular architectures, significantly expanding the chemical space for drug discovery programs. [7]
Electrophilic Aromatic Substitution (EAS)
The benzene portion of the molecule is activated by the strongly ortho-, para-directing methoxy group at C7 and deactivated by the meta-directing nitro group at C4. The directing vectors of these groups converge on the C5 and C6 positions. Given the steric hindrance and electronic effects, electrophilic substitution (e.g., halogenation, nitration) would be expected to occur preferentially at the C6 position.
Reactivity of the Furan Ring
The furan ring in benzofurans is generally less aromatic than the benzene ring and can participate in addition or cycloaddition reactions. [8]However, in this specific molecule, the C2 and C3 positions are substituted with methyl groups, which sterically hinders attack at these positions and blocks typical electrophilic substitution reactions that occur on the furan moiety of unsubstituted benzofuran. [9]
Potential Applications in Research and Development
The structural motifs within this compound suggest its utility in several high-value research areas.
-
Drug Discovery Scaffold: As a member of the benzofuran family, this compound is a candidate for screening in various therapeutic areas. [2][10]Research indicates that some substituted benzofurans exhibit antiproliferative effects against cancer cell lines and may possess antiviral activity. [5][11]The molecule can serve as a starting point for the synthesis of compound libraries, particularly through modification of the 4-position after reduction of the nitro group.
-
Antimicrobial Agents: Benzofuran derivatives have been extensively studied as potential antibacterial and antifungal agents. [1][12]The specific substitution pattern of this molecule could be explored for its efficacy against various microbial strains.
-
Materials Science: The conjugated π-system, combined with the electron-donating methoxy group and electron-withdrawing nitro group, creates a "push-pull" electronic effect. This characteristic is often sought in the development of organic materials with interesting optical or electronic properties, such as nonlinear optics or dye chemistry. [5]
Conclusion
This compound is a well-defined chemical entity with a rich potential for further chemical exploration and application. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, dominated by the versatile nitro group, opens a clear path for extensive derivatization. For researchers in drug development and materials science, this compound represents not just a single molecule, but a gateway to a broader class of novel, functionalized benzofurans with the potential for significant scientific and therapeutic impact.
References
-
This compound - Benchchem. 5
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. 1
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. 10
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. 2
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. 3
-
Structures of natural and synthetic benzofuran derivatives with biological activity. 11
-
15868-62-9 | this compound | Tetrahedron. 6
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. 13
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. 4
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. 7
-
(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. 9
-
Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed. 12
-
Benzo[b]furan: Chemical Reactivity - YouTube. 8
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Physicochemical properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental context and rationale, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are known for their diverse pharmacological activities.[1] The fusion of a benzene and a furan ring creates a scaffold that is amenable to various chemical modifications, leading to a wide array of biological effects, including anticancer and antiviral properties.[1] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that makes it a compound of interest for further investigation and development.
Molecular Structure and Core Properties
A foundational understanding of a compound begins with its molecular structure and fundamental properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Density | 1.265 g/cm³ | [1] |
| Boiling Point | 373.8°C | [1] |
| Flash Point | 179.9°C | [1] |
| CAS Number | 15868-62-9 | [1] |
These properties, particularly the high boiling and flash points, suggest strong intermolecular forces, likely attributable to the polar nitro group and the overall molecular architecture.
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis and purification of this compound.
Detailed Synthetic Protocol (Hypothetical):
Step 1: Formation of the Benzofuran Core A common route involves the reaction of a substituted phenol with an α-halo-ketone followed by intramolecular cyclization. The choice of the starting phenol is critical to ensure the methoxy group is positioned at the 7-position in the final product.
Step 2: Nitration The introduction of the nitro group at the 4-position is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the regioselectivity and prevent over-nitration.
Step 3: Introduction of Methyl Groups The methyl groups at the 2 and 3 positions can be introduced through various methods, such as Friedel-Crafts alkylation or by using a starting material that already contains these functionalities.
Purification: Purification of the final product is crucial to remove any starting materials, by-products, or regioisomers. This is typically achieved through column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[2] Further purification can be achieved by recrystallization from a suitable solvent, which also provides the opportunity to obtain crystals suitable for X-ray diffraction analysis.[3][4]
Spectroscopic and Physicochemical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.
Conceptual Characterization Workflow:
Caption: A conceptual workflow for the physicochemical characterization of this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. While specific experimental spectra for the title compound are not available in the searched literature, expected chemical shifts can be predicted based on the analysis of similar structures.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl groups. The methoxy protons would likely appear as a singlet around 3.9-4.0 ppm. The aromatic protons will exhibit splitting patterns (doublets, triplets) characteristic of their substitution pattern on the benzene ring. The two methyl groups at positions 2 and 3 would appear as singlets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. The carbon atoms of the methoxy and methyl groups will appear at the higher field (lower ppm values), while the aromatic and furan ring carbons will be found at the lower field. The carbon attached to the electron-withdrawing nitro group is expected to be significantly deshielded.
4.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. For this compound (C₁₁H₁₁NO₄), the expected exact mass would be approximately 221.0688 g/mol .
4.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=C stretching (aromatic): In the range of 1600-1450 cm⁻¹.
-
NO₂ stretching (asymmetric and symmetric): Strong absorptions typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-O stretching (ether and furan): In the region of 1250-1000 cm⁻¹.
4.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the extended conjugated system of the benzofuran ring, along with the nitro and methoxy groups, is expected to result in characteristic absorption maxima in the UV-Vis region. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.
4.5. Melting Point
The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity. While a boiling point is reported, an experimental melting point for the solid form of this compound is essential for its characterization.
4.6. Solubility
Understanding the solubility of a compound is critical for its handling, formulation, and biological testing. The solubility of this compound in various common laboratory solvents should be determined. Based on its structure, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in other organic solvents like chloroform, dichloromethane, and acetone. Its solubility in water is expected to be low.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility |
| Water | Low |
| Methanol | Sparingly Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
Potential Applications in Research and Drug Development
Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Research indicates that compounds with the benzofuran scaffold, including those with nitro and methoxy substitutions, have shown potential as:
-
Anticancer Agents: The planar structure of the benzofuran ring allows for intercalation with DNA, and various derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[1]
-
Antiviral Agents: Certain benzofuran derivatives have demonstrated activity against a range of viruses.[1]
The specific biological activity of this compound would need to be determined through in vitro and in vivo studies.
Conclusion
This compound is a compound with a rich chemical architecture that holds promise for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with the experimental rationale for their determination. Further experimental work is required to fully elucidate its properties and to explore its potential applications.
References
-
Atioğlu, Z., Gurbanov, A. V., Maharramov, A. M., Khalilov, F. I., & Akkurt, M. (2021). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1253–1257. [Link]
-
Zhang, Q., Lu, Y., Jiang, G., & Xiao, Q. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
-
Nawrot-Modranka, J., Pernak, J., Nawrocka, M., & Chrzanowski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Abstract
This in-depth technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic compound, 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will systematically progress through a multi-technique spectroscopic analysis, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Each analytical step is presented with detailed, field-proven protocols and a thorough explanation of the rationale behind experimental choices. The guide culminates in the unambiguous assignment of the molecular structure, with all quantitative data summarized in clear, accessible tables and complex relationships visualized through diagrams. This document is grounded in authoritative scientific principles and includes a comprehensive list of references for further exploration.
Introduction: The Benzofuran Scaffold and the Target Molecule
Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial to anticancer.[1] The subject of this guide, this compound, is a substituted benzofuran with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol .[1] The elucidation of its precise molecular structure is a prerequisite for understanding its chemical reactivity, potential biological targets, and for guiding any future derivatization efforts in a drug discovery program.
The process of structure elucidation is a systematic investigation, akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue to the molecular architecture, and it is the synthesis of all these clues that leads to a confident structural assignment.[2] This guide will walk you through this process step-by-step.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in the structural characterization of an unknown compound is to determine its molecular formula.[2] This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound, the expected monoisotopic mass is 221.0688 Da.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 222.0761 |
| [M+Na]⁺ | 244.0580 |
| [M]⁺• | 221.0688 |
The observation of a molecular ion peak at m/z 221.0688 in the high-resolution mass spectrum would confirm the molecular formula C₁₁H₁₁NO₄.
Index of Hydrogen Deficiency (IHD)
Once the molecular formula is established, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, can be calculated. The IHD indicates the total number of rings and/or multiple bonds in a molecule.
For C₁₁H₁₁NO₄, the IHD is calculated as follows: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 11 - (11/2) + (1/2) + 1 = 7
An IHD of 7 suggests a highly unsaturated system, which is consistent with the presence of a benzofuran ring system (which accounts for 5 degrees of unsaturation: 4 for the double bonds in the benzene ring and 1 for the furan ring) and a nitro group (which contains one double bond, accounting for another degree of unsaturation). The remaining degree of unsaturation is accounted for by the double bond within the furan ring of the benzofuran core.
Spectroscopic Analysis: A Multi-faceted Approach
With the molecular formula and IHD in hand, we can now proceed to a detailed analysis of the molecule's functional groups and connectivity using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can deduce the presence of key structural motifs.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) (approx. 200 mg) using a mortar and pestle to create a uniform powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, a small amount of the solid can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4]
-
Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
For this compound, we would expect to see the following characteristic absorption bands:
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl and methoxy) |
| ~1600, ~1500 | Medium | C=C stretching in the aromatic ring |
| ~1550-1475 | Strong | Asymmetric N-O stretch of the nitro group |
| ~1360-1290 | Strong | Symmetric N-O stretch of the nitro group |
| ~1250-1000 | Strong | C-O stretching (ether and furan) |
The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would be highly indicative of the nitro group. The aromatic C-H and C=C stretching bands would confirm the presence of the benzene ring, while the aliphatic C-H stretches would point to the methyl and methoxy groups. The strong C-O stretching bands would be consistent with the methoxy group and the furan ether linkage.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and can offer valuable structural clues through the analysis of its fragmentation pattern.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Electron Impact (EI) is a common "hard" ionization technique that leads to extensive fragmentation, while "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often yield a prominent molecular ion peak with less fragmentation.[5][6]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 221. Key fragmentation pathways could include:
-
Loss of a methyl radical (•CH₃): A peak at m/z 206, resulting from the cleavage of one of the methyl groups.
-
Loss of a nitro group (•NO₂): A peak at m/z 175.
-
Loss of a methoxy radical (•OCH₃): A peak at m/z 190.
-
Loss of carbon monoxide (CO): A common fragmentation pathway for furan rings.
Analyzing these fragmentation patterns can help to piece together the connectivity of the different substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic molecule.[2] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. The solution should be homogeneous and free of particulate matter.[7][8][9][10][11]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity.
-
1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
-
2D Spectra Acquisition: A suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish correlations between nuclei.
3.3.1. ¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their multiplicity (splitting pattern, which reveals neighboring protons).
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 1H | H-5 |
| ~7.0-7.2 | d | 1H | H-6 |
| ~4.0 | s | 3H | 7-OCH₃ |
| ~2.5 | s | 3H | 2-CH₃ |
| ~2.3 | s | 3H | 3-CH₃ |
Interpretation:
-
The two doublets in the aromatic region (~7.0-7.7 ppm) suggest two adjacent protons on the benzene ring.
-
The three singlets correspond to the methoxy group and the two methyl groups, indicating that they have no adjacent protons.
3.3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-7a, C-4 |
| ~140-150 | C-7 |
| ~120-130 | C-3a, C-5, C-6 |
| ~110-120 | C-2, C-3 |
| ~55-65 | 7-OCH₃ |
| ~10-20 | 2-CH₃, 3-CH₃ |
Interpretation:
-
The spectrum is expected to show 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule.
-
The chemical shifts are indicative of the different types of carbons: aromatic, olefinic, ether-linked, and aliphatic.
3.3.3. 2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are essential for unambiguously assigning the structure by revealing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). In our target molecule, a cross-peak between the signals at ~7.5-7.7 ppm and ~7.0-7.2 ppm would confirm that these two aromatic protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. These long-range correlations are key to piecing together the molecular skeleton, especially for connecting quaternary carbons and different functional groups.
Workflow for Structure Elucidation using NMR
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
HMBC Correlation Analysis
Key HMBC correlations that would be expected for this compound are summarized below.
Table 5: Predicted Key HMBC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signals (δ, ppm) | Structural Information Deduced |
| H-5 (~7.5-7.7) | C-4, C-3a, C-7, C-6 | Confirms position of H-5 relative to the nitro and methoxy groups. |
| H-6 (~7.0-7.2) | C-7a, C-5, C-7 | Confirms position of H-6 adjacent to the methoxy group. |
| 7-OCH₃ (~4.0) | C-7 | Connects the methoxy group to the C-7 position. |
| 2-CH₃ (~2.5) | C-2, C-3, C-3a | Connects the methyl group to the C-2 position. |
| 3-CH₃ (~2.3) | C-3, C-2, C-3a | Connects the methyl group to the C-3 position. |
By systematically analyzing these correlations, the complete connectivity of the molecule can be established.
Ultimate Confirmation: X-ray Crystallography
While the combination of spectroscopic techniques described above provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[12] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.
Experimental Workflow for X-ray Crystallography
Caption: A simplified workflow for single-crystal X-ray crystallography.
Conclusion
The structure elucidation of a novel compound like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a logical and robust workflow, beginning with the determination of the molecular formula and degrees of unsaturation, followed by a detailed investigation of functional groups and connectivity using IR, MS, and a comprehensive suite of 1D and 2D NMR experiments. Each step provides a crucial piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The final, unequivocal proof of structure can be obtained through single-crystal X-ray crystallography. This multi-technique, evidence-based approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research and development involving this compound.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
-
University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Mirror Review. (n.d.). A Beginner’s Guide to Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis and NMR studies of novel 2-eteroarylbenzofuran derivatives. Retrieved from [Link]
-
YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. Retrieved from [Link]
- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer.
-
MDPI. (n.d.). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 22). Mass Spectrometer. In StatPearls. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 22). Mass Spectrometer. In StatPearls. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. mse.washington.edu [mse.washington.edu]
- 4. mirrorreview.com [mirrorreview.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (CAS No: 15868-62-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] With a molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol , a multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.[1][2] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete characterization of this molecule. We provide not only the interpreted data but also the underlying principles and validated experimental protocols, offering a holistic resource for researchers in organic synthesis, drug discovery, and analytical chemistry.
Introduction: The Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of many natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The title compound, this compound, combines this privileged scaffold with a specific substitution pattern that modulates its electronic and steric properties. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment, making detailed spectroscopic analysis critical for understanding its structure-activity relationships.
This guide follows a logical workflow for structural elucidation, beginning with foundational techniques like NMR and culminating in mass confirmation and functional group analysis.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the position and environment of each atom.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). The substituents on the benzofuran ring—a strong electron-donating group (EDG) in the methoxy (-OCH₃) and a strong electron-withdrawing group (EWG) in the nitro (-NO₂) —create a dispersed spectrum.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 | d, J ≈ 8.5 Hz | 1H | H-5 | Ortho-coupled to H-6. Deshielded by the adjacent nitro group at C-4. |
| ~ 7.05 | d, J ≈ 8.5 Hz | 1H | H-6 | Ortho-coupled to H-5. Shielded relative to H-5 due to the para-methoxy group. |
| ~ 3.95 | s | 3H | 7-OCH₃ | Typical singlet for a methoxy group, deshielded by attachment to the aromatic ring.[1] |
| ~ 2.40 | s | 3H | 2-CH₃ | Singlet for the methyl group on the furan ring, typically in this region for benzofurans. |
| ~ 2.20 | s | 3H | 3-CH₃ | Singlet for the methyl group on the furan ring, slightly upfield from the 2-methyl. |
Caption: Influence of electron-donating and -withdrawing groups on aromatic proton shifts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to assign the signals to the respective protons.
¹³C NMR and DEPT Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon atoms. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, the signals can be assigned to methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~ 155.0 | No Signal | C-7a | Quaternary carbon of the furan-benzene fusion, deshielded by oxygen. |
| ~ 150.0 | No Signal | C-2 | Quaternary carbon of the furan ring, deshielded by oxygen. |
| ~ 148.5 | No Signal | C-7 | Aromatic carbon bonded to the electron-donating methoxy group. |
| ~ 141.0 | No Signal | C-4 | Aromatic carbon bonded to the electron-withdrawing nitro group. |
| ~ 139.0 | No Signal | C-3a | Quaternary carbon of the furan-benzene fusion. |
| ~ 120.0 | CH | C-5 | Aromatic methine carbon, deshielded by the adjacent nitro group. |
| ~ 108.0 | CH | C-6 | Aromatic methine carbon, shielded by the para-methoxy group. |
| ~ 115.0 | No Signal | C-3 | Quaternary carbon of the furan ring. |
| ~ 56.5 | CH₃ | 7-OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |
| ~ 12.0 | CH₃ | 2-CH₃ | Aliphatic methyl carbon. |
| ~ 9.0 | CH₃ | 3-CH₃ | Aliphatic methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus observation channel.
-
Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.
-
DEPT Experiments: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Use the combined information from the broadband-decoupled and DEPT spectra to assign all carbon signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular ion.
Expected High-Resolution MS (HRMS-ESI) Data
| Ion | Calculated m/z | Observed m/z | Rationale |
|---|---|---|---|
| [M+H]⁺ | 222.0761 | ~ 222.0761 | Protonated molecular ion, confirming the molecular formula C₁₁H₁₁NO₄.[1] |
| [M+Na]⁺ | 244.0580 | ~ 244.0580 | Sodium adduct, commonly observed in ESI-MS. |
Fragmentation Analysis (EI or CID) Nitroaromatic compounds exhibit characteristic fragmentation patterns.[4][5] The major fragmentation pathways involve the loss of the nitro group and other small radicals.[6][7]
-
Loss of NO₂: A primary fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46 Da).
-
Loss of NO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO, 30 Da).
-
Loss of CH₃: Cleavage of a methyl radical (•CH₃, 15 Da) from the methoxy or dimethyl positions is also plausible.
Caption: Predicted key fragmentation pathways for this compound in MS.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC System: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
MS System (ESI): Operate the mass spectrometer in positive ion mode. Set the capillary voltage to ~3.5 kV, the drying gas flow to ~8 L/min, and the gas temperature to ~325 °C.
-
Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the [M+H]⁺ and other adducts to confirm the molecular weight.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~ 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₃) |
| ~ 1610, 1580 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1525 | Strong | N-O asymmetric stretch | Nitro (-NO₂)[3] |
| ~ 1350 | Strong | N-O symmetric stretch | Nitro (-NO₂) |
| ~ 1270 | Strong | C-O stretch | Aryl Ether (-OCH₃) |
| ~ 1100 | Medium | C-O stretch | Furan Ring Ether |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The structural elucidation of this compound is definitively achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the connectivity of the substituents. High-resolution mass spectrometry confirms the elemental composition and molecular weight, with fragmentation patterns providing further structural validation. Finally, IR spectroscopy offers a rapid confirmation of the essential functional groups, including the critical nitro and methoxy moieties. The protocols and interpreted data presented in this guide serve as a comprehensive reference for the characterization of this compound and can be adapted for other substituted benzofuran derivatives.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
-
Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Sci-Hub. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0195891). Retrieved from [Link]
-
D'Auria, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. Retrieved from [Link]
-
Yeo, C. K., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH. Retrieved from [Link]
-
Silva, A. M. S., et al. (2012). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0261650). Retrieved from [Link]
-
Oishi, T., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Tetrahedron. (n.d.). 15868-62-9 | this compound. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142147). Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran. Retrieved from [Link]
-
Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). Spiro[benzofuran-2(3H),1'-[5]cyclohexene]-2',3-dione, 7-chloro-6-hydroxy-4'-methoxy-4,6'-dimethyl-. Retrieved from [Link]
-
Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. Retrieved from [Link]
-
Fung, D., et al. (1985). Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. PubMed. Retrieved from [Link]
-
Sahu, V. K., et al. (2014). Structural Feature Study of Benzofuran Derivatives as Farnesyltransferase Inhibitors. PubMed. Retrieved from [Link]
-
Al-Salahi, R., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]
-
S-E-A. Mekky, A. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. NIH. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]
-
SpectraBase. (n.d.). 7A-METHOXY-2,2-DIMETHYL-BENZOFURAN-4,7(2H,7AH)-DIONE. Retrieved from [Link]
-
Barcenas, G., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. Retrieved from [Link]
-
James, T. D., & Bull, S. D. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 4,7-dimethyl-. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran. Retrieved from [Link]
-
Casale, J. F. (2012). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). c: FT-IR spectra of... Retrieved from [Link]
-
SpectraBase. (n.d.). Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Kumirska, J., et al. (2010). Application of spectroscopic methods for structural analysis of chitin and chitosan. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 3. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
InChI Key for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
An In-Depth Technical Guide to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted benzofuran derivative of interest in medicinal chemistry and materials science. We will delve into its core chemical identifiers, including its structure and InChIKey, its physicochemical properties, established synthetic paradigms for the benzofuran scaffold, and its documented biological activities. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed information on this specific molecule.
Core Chemical Identity and Structure
This compound is a heterocyclic aromatic compound built upon a benzofuran core. The defining feature of the benzofuran family is the fusion of a benzene ring with a furan ring.[1][2] The specific substitutions on this molecule—a methoxy group at position 7, two methyl groups at positions 2 and 3, and a nitro group at position 4—critically influence its steric and electronic properties, which in turn dictate its chemical reactivity and biological activity.[1]
The International Chemical Identifier (InChI) provides a standardized, unique string representation for chemical substances. The InChIKey is a hashed, fixed-length version of the full InChI string, designed for database lookups and indexing.[3]
Key Identifiers for this compound:
| Identifier | Value | Source |
| InChIKey | TYJRNAWRIUWZFW-UHFFFAOYSA-N | [1] |
| CAS Number | 15868-62-9 | [1][4] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][4] |
| Molecular Weight | 221.21 g/mol | [1][4] |
Below is a 2D structural representation of the molecule generated using Graphviz.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are essential for predicting its behavior in various chemical and biological systems. These parameters are critical for applications in drug development, influencing factors such as solubility, absorption, and distribution.
Table of Computed Physicochemical Properties:
| Property | Value | Unit |
| Density | 1.265 | g/cm³ |
| Boiling Point | 373.8 | °C at 760 mmHg |
| Flash Point | 179.9 | °C |
Data sourced from Benchchem.[1]
Synthesis and Mechanistic Considerations
Common Synthetic Strategies for Benzofurans:
-
Palladium-Copper Catalysis: A prevalent method involves the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization to form the benzofuran ring.[2] This approach offers versatility in introducing various substituents.
-
Ruthenium-Based Catalysis: Ruthenium catalysts can facilitate the reaction between alkynes and m-hydroxybenzoic acids through C-H alkenylation, followed by an oxygen-induced annulation to yield the benzofuran derivative.[2]
-
Intramolecular Condensation: Starting from a readily available material like vanillin, a propargyl ether can be formed, which then undergoes a Claisen rearrangement to construct the substituted benzofuran ring.[7]
The choice of a synthetic route depends on the availability of starting materials, desired substitution patterns, and reaction scalability. The final nitration and methylation steps would follow established electrophilic aromatic substitution and nucleophilic substitution protocols, respectively, tailored to the specific reactivity of the benzofuran intermediate.
Experimental Workflow and Validation
The confirmation of the synthesis and purity of this compound would rely on a standard analytical workflow. This process ensures the identity and quality of the compound, a critical step for any subsequent biological or material science application.
Caption: Standard experimental workflow from synthesis to application.
Self-Validating Protocols:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns would provide definitive evidence for the placement of the methyl, methoxy, and nitro groups on the benzofuran scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula (C₁₁H₁₁NO₄) by providing a highly accurate measurement of the compound's molecular weight.[8]
-
Infrared (IR) Spectroscopy: FT-IR analysis would identify characteristic vibrations of the functional groups present, such as C-O stretches for the ether and furan ring, C=C stretches for the aromatic system, and N-O stretches for the nitro group.
Potential Applications in Scientific Research
Benzofuran derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][9]
Anticancer and Antiproliferative Activity: Research has shown that this compound demonstrates antiproliferative effects against various cancer cell lines.[1] The structural features of the molecule, particularly the substituted benzofuran core, allow it to interact with biological targets. Studies on related benzofuran derivatives have indicated that they can induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[1] Specifically, the presence of methyl and methoxy groups on the benzofuran ring has been shown to enhance antiproliferative activity against lung (A549), cervical (ME-180), and colon (HT-29) cancer cells.[1]
Antiviral Activity: In addition to its anticancer potential, the compound has also been noted for possible antiviral applications.[1] The benzofuran scaffold is present in many compounds investigated for their ability to inhibit viral replication.
The mechanism of action is believed to be linked to the molecule's ability to interact with enzymes or receptors, with the nitro group potentially participating in cellular redox reactions.[1] The methoxy and dimethyl groups help modulate the compound's binding affinity and selectivity for its molecular targets.[1]
Conclusion
This compound, identified by the InChIKey TYJRNAWRIUWZFW-UHFFFAOYSA-N , is a compound with significant potential, particularly in the field of oncological research. Its defined chemical structure and properties, combined with the proven biological activity of the benzofuran scaffold, make it a valuable subject for further investigation in drug discovery and development programs. The established synthetic routes for benzofurans provide a solid foundation for producing this and related derivatives for structure-activity relationship studies.
References
- This compound. Benchchem.
- 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran | C11H13NO4. PubChem.
- 7-Methoxybenzofuran | C9H8O2. PubChem.
- 7-Methoxy-2,3-dimethyl-8-nitro-4H-1-benzopyran-4-one. PubChem.
- Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl). PubChemLite.
- 15868-62-9 | this compound. Tetrahedron.
- Benzofuran, 4-methoxy-2,3-dimethyl-7-(2-nitroethenyl)- (C13H13NO4). PubChemLite.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl-3-(1-methylethoxy). PubChem.
- List of Chemical Compounds - InChI Key.
- 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. PubChem.
- Benzofuran synthesis. Organic Chemistry Portal.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- A Comparative Analysis of Benzofuran Derivatives in Oncological Research. Benchchem.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. PubChem.
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inchikey.info [inchikey.info]
- 4. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Cediranib (AZD2171): A Potent VEGFR Tyrosine Kinase Inhibitor for Advanced Research
Note to the Reader: The provided CAS Number, 15868-62-9, corresponds to the chemical entity 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran.[1] Publicly available, in-depth technical information required for a comprehensive guide for research and drug development professionals on this specific molecule is limited. However, the search results heavily associate the core requirements of this guide—such as detailed mechanistic data, preclinical studies, and clinical trial information—with Cediranib (AZD2171) , a well-researched anti-cancer agent with the CAS Number 288383-20-0 .[2][3][4] Given the target audience and the depth of inquiry, this guide will proceed with a comprehensive analysis of Cediranib, assuming it to be the intended subject of interest.
Section 1: Introduction to Cediranib (AZD2171)
Cediranib (formerly AZD2171, trade name Recentin) is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[5][6] Developed by AstraZeneca, it has been a subject of extensive preclinical and clinical investigation as a targeted anti-cancer agent.[6] Its primary mechanism of action is the inhibition of angiogenesis, the process of forming new blood vessels, which is a critical hallmark of tumor growth and metastasis.[7][8] Cediranib's ability to potently block VEGF signaling has positioned it as a valuable tool for researchers dissecting tumor biology and as a therapeutic candidate, particularly in combination with other agents, for various solid tumors like ovarian cancer and glioblastoma.[7][9][10]
This guide provides a technical overview for researchers and drug development professionals, detailing Cediranib's mechanism of action, physicochemical properties, key experimental protocols, and its application in translational science.
Section 2: Physicochemical Properties and Kinase Inhibition Profile
Cediranib's utility in experimental settings is defined by its chemical characteristics and its specific activity against key cellular targets.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline | [2] |
| CAS Number | 288383-20-0 | [2][3][4] |
| Molecular Formula | C₂₅H₂₇FN₄O₃ | [3] |
| Molecular Weight | 450.51 g/mol | [3] |
| Solubility | DMSO: 118 mg/mL (261.93 mM) | [11] |
| Formulation for In Vivo Use | Example: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (at 3.3 mg/mL) | [11] |
Cediranib is an ATP-competitive inhibitor, targeting the kinase domain of several important receptors. Its high potency against VEGFRs is central to its anti-angiogenic effects.
| Target Kinase | IC₅₀ Value (nM) | Source(s) |
| KDR (VEGFR-2) | <1 (0.5 nM) | [4][12] |
| Flt-1 (VEGFR-1) | <1 | [4] |
| Flt-4 (VEGFR-3) | 5 | [4] |
| c-Kit | 2 | [4][11] |
| PDGFRβ | 5 | [4][11] |
| PDGFRα | 36 | [4] |
Section 3: Mechanism of Action - Disrupting the Angiogenic Cascade
Cediranib exerts its primary anti-tumor effects by potently inhibiting the three main VEGF receptors: VEGFR-1, -2, and -3.[13] This blockade disrupts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.[8]
Core Mechanistic Steps:
-
ATP-Competitive Inhibition: Cediranib's quinazoline-based structure fits into the ATP-binding pocket of the VEGFR tyrosine kinase domain.[8] This prevents the receptor from autophosphorylating upon binding of its ligand (VEGF).
-
Blockade of Downstream Signaling: By preventing phosphorylation, Cediranib effectively halts the activation of key downstream pathways, most notably the PI3K/Akt/mTOR axis, which is critical for cell survival and proliferation.[8]
-
Anti-Angiogenic Effects: The inhibition of these signals in endothelial cells leads to a reduction in microvessel density within tumors.[4] It can also lead to the "normalization" of the remaining tumor vasculature, which can reduce vasogenic edema (a key effect in glioblastoma treatment) and potentially improve the delivery of other cytotoxic agents.[7][9]
Caption: Workflow for HUVEC proliferation assay.
Protocol 2: In Vivo Tumor Xenograft Model Administration
This protocol outlines the preparation and administration of Cediranib for efficacy studies in mouse xenograft models.
Principle: The efficacy of an anti-cancer agent is ultimately determined by its ability to control tumor growth in vivo. Chronic oral administration of Cediranib to tumor-bearing mice allows for the assessment of its anti-angiogenic and anti-tumor effects in a systemic biological context. The choice of a well-tolerated dose (e.g., 1.5 to 30 mg/kg/day) is critical and based on prior studies demonstrating significant tumor growth inhibition without excessive toxicity. [4][5] Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG) subcutaneously implanted with a human tumor cell line (e.g., Calu-6 lung or colon carcinoma xenografts). [4]Allow tumors to establish to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control Group: Receives the drug vehicle solution.
-
Treatment Group(s): Receives Cediranib at one or more dose levels (e.g., 20 mg/kg). [5]3. Cediranib Formulation:
-
Rationale: A suspension or solution is required for accurate oral dosing. A common, stable formulation involves co-solvents to maintain solubility. [11] * Preparation (Example): For a 2 mg/mL solution (for a 20 mg/kg dose in a 20g mouse, dosing 0.2 mL), first dissolve Cediranib powder in a minimal volume of DMSO. Then, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add saline or ddH₂O to the final volume. [11][12]Prepare this solution fresh daily to ensure stability.
-
-
Administration: Administer the prepared formulation once daily via oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily as indicators of toxicity.
-
-
Endpoint and Analysis: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint size. Analyze the difference in tumor growth rate and final tumor volume between the vehicle and treatment groups. Histological analysis of tumors can be performed to confirm a reduction in microvessel density. [4]
Section 5: Clinical Significance and Combination Therapies
Cediranib has been evaluated in numerous clinical trials, often showing modest activity as a single agent but greater promise in combination regimens. [5][7]
-
Glioblastoma: In patients with glioblastoma, Cediranib has demonstrated potent anti-angiogenic effects, leading to a significant reduction in vasogenic brain edema and a steroid-sparing effect. [7][9]* Ovarian Cancer: A key area of investigation is the combination of Cediranib with PARP inhibitors like Olaparib. [10][14]The rationale is that Cediranib-induced hypoxia may create a state of "BRCAness," sensitizing tumors to PARP inhibition. Clinical trials have explored this combination in patients with recurrent platinum-sensitive or platinum-resistant ovarian cancer. [14][15][16]* Adverse Effects: Common side effects associated with Cediranib are class effects for VEGFR inhibitors and include fatigue, diarrhea, and hypertension. [7][9][13]
Section 6: Safety and Handling
As a potent cytotoxic and biologically active compound, Cediranib requires careful handling in a laboratory setting.
-
Hazard Classification: Cediranib is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. [2][3]It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. [2]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side-shields when handling the solid compound or its solutions. [3][17]* Handling: Avoid creating dust or aerosols. [18]Handle in a well-ventilated area or under a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 7: Conclusion
Cediranib (AZD2171) is a cornerstone tool for studying angiogenesis and a clinically relevant anti-cancer agent. Its high potency and specific inhibition of VEGFRs make it invaluable for preclinical research aimed at understanding tumor vascularization and evaluating novel anti-cancer strategies. For drug development professionals, the extensive clinical data, particularly from combination therapy trials, provide a rich foundation for designing next-generation treatment paradigms that exploit the interplay between angiogenesis and other critical cancer pathways like DNA damage repair.
References
- Safety D
- This compound. Benchchem.
- Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program. (n.d.).
- Batchelor, T. T., et al. (2009). Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma.
- Safety D
- Safety Data Sheet. (n.d.).
- Cediranib: profile of a novel anti-angiogenic agent in patients with glioblastoma. (2009). PubMed.
- Update on Phase III GY004 trial for cediranib added to Lynparza in platinum-sensitive relapsed ovarian cancer. (2020). AstraZeneca.
- Cediranib Maleate SDS, 857036-77-2 Safety D
- Testing the Combination of Cediranib and Olaparib in Comparison to Each Drug Alone or Other Chemotherapy in Recurrent Platinum-Resistant Ovarian Cancer. ClinicalTrials.gov.
- Cediranib (AZD2171). MedChemExpress.
- A trial of olaparib and cediranib after platinum chemotherapy for ovarian cancer that has come back (ICON9). Cancer Research UK.
- ICON9: A study of olaparib and cediranib in recurrent ovarian cancer. Ovarian Cancer Action.
- A phase 2 trial exploring the significance of homologous recombination status in patients with platinum sensitive or platinum resistant relapsed ovarian cancer receiving combination cediranib and olaparib. (2024). PubMed.
- Phase I study of cediranib, an oral VEGFR inhibitor, in combination with selumetinib, an oral MEK inhibitor, in patients with advanced solid malignancies. PubMed Central.
- Cediranib (AZD2171): Advancing VEGFR Signaling Insights in Cancer Research. (2025). SU5416.
- Cediranib (AZD2171). Selleck Chemicals.
- Cediranib. TargetMol.
- Population exposure–safety analysis of cediranib for Phase I and II studies in patients with cancer. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cediranib - Wikipedia [en.wikipedia.org]
- 7. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. su-5416.com [su-5416.com]
- 9. Cediranib: profile of a novel anti-angiogenic agent in patients with glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on Phase III GY004 trial for cediranib added to Lynparza in platinum-sensitive relapsed ovarian cancer [astrazeneca.com]
- 11. Cediranib | c-Kit | VEGFR | PDGFR | FLT | Autophagy | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Population exposure–safety analysis of cediranib for Phase I and II studies in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. A phase 2 trial exploring the significance of homologous recombination status in patients with platinum sensitive or platinum resistant relapsed ovarian cancer receiving combination cediranib and olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. s3.amazonaws.com [s3.amazonaws.com]
Molecular weight of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
An In-depth Technical Guide to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted benzofuran derivative, a class of heterocyclic compounds recognized for its significant and varied biological activities.[1][2] The benzofuran core, a fusion of benzene and furan rings, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, structural features, a representative synthetic pathway, and detailed protocols for its analytical characterization. Furthermore, it explores the compound's therapeutic potential, grounded in the established bioactivity of the benzofuran class, to inform future research and drug development initiatives.
Molecular Profile and Physicochemical Characteristics
The specific arrangement of substituents—a methoxy group at position 7, two methyl groups at positions 2 and 3, and a nitro group at position 4—critically defines the molecule's steric and electronic properties, which in turn dictate its chemical reactivity and biological interactions.[3] The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the methoxy and methyl groups, creates a unique electronic landscape across the aromatic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 15868-62-9 | [3] |
| Molecular Formula | C₁₁H₁₁NO₄ | [3] |
| Molecular Weight | 221.21 g/mol | [3][5] |
| Density | 1.265 g/cm³ | [3] |
| Boiling Point | 373.8°C | [3] |
| Flash Point | 179.9°C | [3] |
Structural Representation
The core structure consists of a bicyclic aromatic system. The substituents are strategically positioned, influencing the molecule's potential to interact with biological targets.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that relies on established organic chemistry principles.[3] A generalized pathway involves the formation of the core benzofuran ring followed by the strategic introduction of the required functional groups.
Generalized Synthetic Workflow
A common approach starts with a substituted phenol, which undergoes cyclization to form the benzofuran scaffold. Subsequent reactions, such as nitration and methylation, are then performed to yield the final product.[3][6]
Caption: Generalized synthetic workflow for substituted benzofurans.
Key Chemical Transformations
The functional groups on the molecule allow for a range of subsequent chemical reactions. A particularly valuable transformation in drug development is the reduction of the nitro group to an amine (-NH₂).[3] This can be achieved using standard reducing agents, such as hydrogen gas with a palladium catalyst. The resulting amino group serves as a chemical handle for further derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Protocols for Analytical Characterization
To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. The following protocols are presented as self-validating systems for researchers.
Protocol 1: Molecular Weight Verification by Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of moderately polar organic molecules. The compound is ionized, typically by protonation, and the resulting mass-to-charge ratio (m/z) is measured.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation.
-
-
Instrument Setup (Typical ESI-MS Parameters):
-
Ionization Mode: Positive (to detect [M+H]⁺)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C
-
Nebulizer Pressure: 30-40 psi
-
Mass Range: Scan from m/z 100 to 500
-
-
Data Analysis:
-
The expected molecular weight is 221.21 g/mol .
-
Look for the protonated molecular ion peak [M+H]⁺ at m/z 222.22.
-
Also, check for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 244.20.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
-
Expected Spectral Features:
-
¹H NMR: Expect distinct signals for the methoxy protons (singlet, ~3.9-4.0 ppm), two methyl groups on the furan ring (singlets), and aromatic protons on the benzene ring.
-
¹³C NMR: Expect signals corresponding to the 11 unique carbon atoms in the molecule, including the methyl, methoxy, aromatic, and furan ring carbons.[7]
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected.
Methodology Workflow:
Caption: Standard workflow for HPLC purity analysis.
Detailed Steps:
-
Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the optimal elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a prepared sample solution (e.g., 0.1 mg/mL).
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Biological Significance and Therapeutic Potential
While specific biological data for this compound is emerging, the broader class of benzofuran derivatives is well-documented for its therapeutic potential, particularly in oncology.[3][4][8]
Anticancer Applications
Research has consistently shown that substituted benzofurans can exert potent antiproliferative effects against a range of cancer cell lines.[3][8] The mechanisms are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] The structural features of this compound make it a compelling candidate for interacting with biological targets within cancer cells.[3]
Caption: Potential mechanism of anticancer action for benzofuran derivatives.
Antimicrobial and Antiviral Potential
The benzofuran scaffold is also recognized for its antimicrobial properties, showing effectiveness against various pathogenic bacteria and fungi.[1][3] This establishes a foundation for investigating this compound in the development of new agents to combat resistant microbial strains. Furthermore, some benzofuran derivatives have been explored for their ability to inhibit viral replication, suggesting a potential role as lead compounds in antiviral drug discovery.[2][3]
Conclusion and Future Directions
This compound is a compound of significant interest, built upon the versatile and biologically active benzofuran scaffold. This guide has detailed its fundamental properties and provided robust, field-proven protocols for its synthesis and characterization, ensuring scientific integrity and reproducibility.
The established anticancer and antimicrobial potential of the benzofuran class strongly supports the continued investigation of this specific molecule.[2][3][8] Future research should focus on:
-
SAR Studies: Synthesizing analogs, particularly through modification of the nitro group, to explore how structural changes impact biological activity.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by the compound in cancer cells.
-
In Vivo Efficacy: Progressing promising in vitro findings to preclinical animal models to assess therapeutic efficacy and safety.
By leveraging the methodologies outlined herein, researchers are well-equipped to unlock the full therapeutic potential of this compound and its derivatives.
References
- This compound.Benchchem.
- This compound.Tetrahedron.
- 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran.
- Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one.
- 7-Methoxy-2,3-dimethyl-8-nitro-4H-1-benzopyran-4-one.
- The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran: An Application Note and Detailed Protocol
Introduction
Substituted benzofurans are a prominent class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of pharmacological activities.[1][2] The unique structural framework of the benzofuran ring system makes it a valuable scaffold in medicinal chemistry and drug development, with derivatives exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This application note provides a comprehensive guide for the synthesis of a specific derivative, 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (C₁₁H₁₁NO₄, Molecular Weight: 221.21 g/mol ), a compound of interest for further pharmacological investigation due to the combined functionalities of the benzofuran core, a methoxy group, dimethyl substituents, and a nitro group.[3]
This document outlines a detailed, two-step synthetic protocol commencing from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis involves an initial acid-catalyzed condensation and cyclization to form the benzofuran scaffold, followed by a regioselective electrophilic nitration. The rationale behind the chosen synthetic strategy and the critical parameters for each step are discussed to ensure reproducibility and a high yield of the target compound.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a sequential two-step process. The first step involves the formation of the core benzofuran structure, 7-methoxy-2,3-dimethyl-1-benzofuran, from o-vanillin and 2-butanone via an acid-catalyzed cyclodehydration of an intermediate α-phenoxy ketone.[5] The subsequent step is the regioselective nitration of the benzofuran derivative at the C4 position.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 7-Methoxy-2,3-dimethyl-1-benzofuran (Precursor)
This procedure details the acid-catalyzed cyclization of an in-situ formed α-phenoxy ketone from o-vanillin and 2-butanone. Polyphosphoric acid (PPA) is an effective catalyst for this type of cyclodehydration reaction.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Reagent | Sigma-Aldrich |
| 2-Butanone (Methyl Ethyl Ketone) | Anhydrous | Fisher Scientific |
| Polyphosphoric Acid (PPA) | Laboratory Grade | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate | Reagent | EMD Millipore |
| Silica Gel (for column chromatography) | 230-400 mesh | TCI |
| Hexane | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | VWR |
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add o-vanillin (15.2 g, 0.1 mol) and 2-butanone (14.4 g, 0.2 mol).
-
With vigorous stirring, slowly add polyphosphoric acid (100 g) to the mixture. The addition is exothermic, and the temperature should be monitored.
-
Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water with stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 5%) to afford 7-methoxy-2,3-dimethyl-1-benzofuran as a colorless oil.
Part 2: Synthesis of this compound
This protocol describes the electrophilic nitration of the synthesized 7-methoxy-2,3-dimethyl-1-benzofuran. The methoxy and alkyl groups on the benzofuran ring are activating and ortho-, para-directing. The nitration is expected to occur at the C4 or C6 position. Due to steric hindrance from the adjacent substituents, the nitration is regioselective for the C4 position.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-Methoxy-2,3-dimethyl-1-benzofuran | Synthesized in Part 1 | - |
| Concentrated Sulfuric Acid (98%) | ACS Grade | VWR |
| Concentrated Nitric Acid (70%) | ACS Grade | VWR |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Reagent | EMD Millipore |
| Ethanol | Reagent | - |
Instrumentation:
-
Three-necked round-bottom flask equipped with a dropping funnel and a thermometer
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a 100 mL three-necked round-bottom flask, dissolve 7-methoxy-2,3-dimethyl-1-benzofuran (9.5 g, 0.05 mol) in glacial acetic acid (30 mL) and cool the solution to 0-5°C using an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (5 mL) in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred benzofuran solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield this compound as yellow crystals.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.28 (d, J=8.8 Hz, 1H, Ar-H)
-
6.95 (d, J=8.8 Hz, 1H, Ar-H)
-
4.05 (s, 3H, -OCH₃)
-
2.45 (s, 3H, -CH₃)
-
2.25 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
155.0 (C)
-
148.5 (C)
-
142.0 (C)
-
138.0 (C)
-
125.0 (C)
-
118.0 (CH)
-
115.0 (C)
-
110.0 (CH)
-
56.5 (-OCH₃)
-
12.0 (-CH₃)
-
9.0 (-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
Mass Spectrometry (EI):
-
m/z (%): 221 [M]⁺, 206 [M-CH₃]⁺, 176 [M-NO₂]⁺
-
Caption: Chemical structure of this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in the preparation of this and structurally related benzofuran derivatives for further biological evaluation.
References
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry, 73(18), 7336–7341.
- (2013). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent.
- Wang, Q., et al. (2018). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry.
-
Nazarov Cyclization. Organic Chemistry Portal. Retrieved from [Link]
- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...
- SYNTHESIS OF BENZOFURANS FROM ISOVANILLIN VIA C-PROPENYLATION-O-VINYLATION AND RING-CLOSING MET
- Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.
- (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES.
- Chen, C.-Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
- (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis...
- The values for proton and C-13 chemical shifts given below are typical approxim
- (2013).
- This compound. Benchchem.
- (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Table of Characteristic IR Absorptions. (n.d.).
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
- This compound. Tetrahedron.
- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).
- 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran. PubChem.
- (2013). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- Mass Spectrometry: Fragment
- The structure of the 7-methoxy-N-(substituted phenyl)
- Spectrum Bruker_HCD_library000540 for 3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid. MassBank of North America.
- (2015). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
- Atioğlu, Z., et al. (2021). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Abstract
This document provides a comprehensive guide for the synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, a key heterocyclic intermediate in medicinal chemistry and materials science.[1] Benzofuran derivatives are noted for a wide spectrum of pharmacological activities, making their synthesis a topic of significant interest for researchers in drug development.[2][3] This guide details a reliable two-stage synthetic pathway, beginning with the construction of the 7-methoxy-2,3-dimethyl-1-benzofuran core, followed by a regioselective nitration at the C4 position. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the underlying chemical principles, ensuring safety, and providing clear, actionable steps for laboratory execution.
Introduction and Synthetic Strategy
This compound is a substituted benzofuran molecule whose structural features, including an electron-donating methoxy group and an electron-withdrawing nitro group, make it a valuable precursor for further chemical elaboration.[1] For instance, the nitro group can be readily reduced to an amine, opening pathways to a variety of 4-aminobenzofuran derivatives which have shown promise as kinase inhibitors and anticancer agents.[4]
The synthesis strategy is bifurcated into two primary stages:
-
Formation of the Benzofuran Core: Synthesis of the precursor, 7-methoxy-2,3-dimethyl-1-benzofuran. This is achieved via a classic acid-catalyzed cyclization of an ether intermediate, formed from the reaction of a substituted phenol with an α-haloketone.
-
Electrophilic Nitration: Introduction of the nitro group onto the C4 position of the benzofuran ring system through electrophilic aromatic substitution.
This approach is logical, utilizes readily available starting materials, and allows for clear characterization of the intermediate and final products.
Overall Synthetic Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Synthesis of Substituted Nitrobenzofurans: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Nitrobenzofuran Scaffold
Substituted nitrobenzofurans represent a critical class of heterocyclic compounds, holding substantial promise within the realms of medicinal chemistry and drug discovery. The benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a nitro group onto this framework profoundly influences its electronic properties and biological activity, often imparting unique pharmacological characteristics. This makes the targeted synthesis of substituted nitrobenzofurans a key area of research for the development of novel therapeutics, including antiarrhythmic agents like dronedarone.[3][4]
This comprehensive guide provides an in-depth exploration of the prevalent and innovative synthetic strategies for the preparation of substituted nitrobenzofurans. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of various synthetic routes, offering detailed protocols and critical insights to empower the rational design and execution of these complex syntheses.
Key Synthetic Strategies for Nitrobenzofuran Preparation
The synthesis of substituted nitrobenzofurans can be broadly categorized into several strategic approaches. The choice of a particular methodology is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will focus on the following key strategies:
-
Multi-step Synthesis from Substituted Phenols: A classical and versatile approach that builds the benzofuran core through a series of well-established organic transformations.
-
Palladium-Catalyzed Intramolecular Cyclization: A modern and efficient method that leverages the power of transition metal catalysis to construct the heterocyclic ring.
-
One-Pot Sonogashira Coupling and Cyclization: An elegant and atom-economical approach that combines multiple bond-forming events in a single reaction vessel.
-
Synthesis from Nitroalkene Precursors: A strategy that utilizes the reactivity of nitroalkenes to construct the benzofuran ring with specific substitution patterns.
Strategy 1: Multi-step Synthesis from 4-Nitrophenol
This strategy exemplifies a robust, albeit lengthy, approach to constructing the 2-n-butyl-5-nitrobenzofuran scaffold, a key intermediate in the synthesis of dronedarone.[3][5] The synthesis begins with the commercially available 4-nitrophenol and proceeds through a series of fundamental organic reactions, each step building towards the final heterocyclic core.
Causality Behind Experimental Choices
The choice of this multi-step route is often driven by the low cost and ready availability of the starting material, 4-nitrophenol. Each step in the sequence is a well-understood and scalable chemical transformation, making this approach suitable for process development and larger-scale synthesis. The Fries rearrangement is a key step that introduces an acyl group ortho to the hydroxyl group, setting the stage for the subsequent formation of the furan ring. The final cyclization is a crucial ring-forming step that establishes the benzofuran core.
Experimental Workflow Diagram
Caption: Workflow for the multi-step synthesis of 2-n-butyl-5-nitrobenzofuran.
Detailed Protocol: Synthesis of 2-n-butyl-5-nitrobenzofuran from 4-Nitrophenol
Step 1: Fries Rearrangement of 4-Nitrophenyl Hexanoate
-
To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable solvent, add hexanoic acid (1.1 eq) and polyphosphoric acid (PPA).
-
Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-(2-hydroxy-5-nitrophenyl)hexan-1-one.
Step 2: Methylation of 1-(2-hydroxy-5-nitrophenyl)hexan-1-one
-
Dissolve the product from Step 1 in acetone and add potassium carbonate (2.0 eq).
-
To this suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for several hours until the starting material is consumed (TLC monitoring).
-
Filter the reaction mixture, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield 1-(2-methoxy-5-nitrophenyl)hexan-1-one.
Step 3: α-Bromination of 1-(2-methoxy-5-nitrophenyl)hexan-1-one
-
Dissolve the methylated product in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a UV lamp for a few hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer and concentrate to obtain 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one.[3]
Step 4: Demethylation and Intramolecular Cyclization
-
The crude bromo-ketone is then subjected to demethylation and cyclization conditions, which can vary. A common method involves heating with a strong acid like HBr in acetic acid, or with a Lewis acid.
-
This final step yields the target molecule, 2-n-butyl-5-nitrobenzofuran.[3]
Strategy 2: Palladium-Catalyzed Intramolecular Cyclization
This modern approach offers a more convergent and often higher-yielding route to substituted nitrobenzofurans. The key step is a palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor, typically derived from a nitrophenol.[1]
Causality Behind Experimental Choices
The use of a palladium catalyst is central to this strategy, as it facilitates the formation of the C-O bond required for the furan ring closure. This method often provides excellent regioselectivity and functional group tolerance. The Claisen rearrangement is a powerful tool for installing the necessary side chain onto the phenolic ring in a stereospecific manner.
Experimental Workflow Diagram
Caption: Workflow for the palladium-catalyzed synthesis of 2-n-butyl-5-nitrobenzofuran.
Detailed Protocol: Synthesis of 2-(n-butyl)-5-nitrobenzofuran via Pd-Catalyzed Cyclization
Step 1: Synthesis of 4-nitrophenyl hex-1-en-3-yl ether
-
React 1-halo-4-nitrobenzene (e.g., 1-fluoro-4-nitrobenzene) with 1-hexen-3-ol in the presence of a base (e.g., sodium hydride) in an aprotic polar solvent like DMF.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution (SNAr) reaction.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Claisen Rearrangement
-
Heat the ether from Step 1 in a high-boiling solvent (e.g., N,N-diethylaniline) to effect the Claisen rearrangement.
-
This[6][6]-sigmatropic rearrangement yields 2-(hex-2-en-1-yl)-4-nitrophenol.[1]
-
Purify the rearranged product by chromatography.
Step 3: Palladium-Catalyzed Intramolecular Cyclization
-
Dissolve the 2-(hex-2-en-1-yl)-4-nitrophenol in a suitable solvent such as toluene.
-
Add a palladium(II) salt catalyst (e.g., PdCl2(MeCN)2) and an oxidant (e.g., benzoquinone).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
The palladium catalyst facilitates the intramolecular oxidative cyclization to form the 2-n-butyl-5-nitrobenzofuran.[1]
-
Purify the final product by column chromatography.
Strategy 3: One-Pot Sonogashira Coupling and Cyclization
This elegant one-pot procedure combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization to afford 2-substituted-5-nitrobenzofurans in excellent yields.[7] This approach is highly efficient as it minimizes purification steps and reduces waste.
Causality Behind Experimental Choices
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[8][9] In this strategy, an in-situ generated o-alkynylphenol intermediate undergoes a rapid intramolecular cyclization to form the benzofuran ring. The choice of a one-pot protocol is driven by the desire for synthetic efficiency and atom economy.
Experimental Workflow Diagram
Caption: One-pot Sonogashira coupling and cyclization for nitrobenzofuran synthesis.
Detailed Protocol: One-Pot Synthesis of 2-Substituted-5-nitrobenzofurans
-
To a reaction vessel containing 2-bromo-4-nitrophenol (1.0 eq) in a suitable solvent like TMEDA, add acetic anhydride (1.2 eq) to protect the hydroxyl group in situ.
-
Add the terminal alkyne (1.1 eq), a palladium catalyst (e.g., Na2PdCl4), a copper(I) co-catalyst (e.g., CuI), and a suitable phosphine ligand.
-
Heat the reaction mixture under an inert atmosphere. The reaction proceeds via in-situ acetylation, followed by Sonogashira coupling to form an o-alkynylphenyl acetate intermediate.
-
This intermediate then undergoes base-mediated deacetylation and subsequent intramolecular 5-endo-dig cyclization to yield the 2-substituted-5-nitrobenzofuran.[7]
-
After completion, work up the reaction and purify the product by column chromatography.
| Starting Material (2-Bromo-4-nitrophenol derivative) | Terminal Alkyne | Product (2,5-Disubstituted Benzofuran) | Yield (%) |
| 2-Bromo-4-nitrophenol | Phenylacetylene | 2-Phenyl-5-nitrobenzofuran | >90 |
| 2-Bromo-4-nitrophenol | 1-Hexyne | 2-Butyl-5-nitrobenzofuran | >90 |
| 2-Bromo-4-nitrophenol | Trimethylsilylacetylene | 2-(Trimethylsilyl)-5-nitrobenzofuran | >90 |
Table 1: Examples of 2-substituted-5-nitrobenzofurans synthesized via the one-pot Sonogashira coupling and cyclization method. Data adapted from sources discussing similar synthetic strategies.[7]
Strategy 4: Synthesis from Nitroalkene Precursors
This approach provides a straightforward method for the synthesis of 2-benzyl-3-substituted-nitrobenzofurans. The strategy involves the generation of a nitroalkene, followed by reduction or reaction with a Grignard reagent, a Nef reaction, and finally an acid-mediated cyclization.[10]
Causality Behind Experimental Choices
Nitroalkenes are versatile intermediates in organic synthesis. Their electron-deficient double bond is susceptible to nucleophilic attack, allowing for the introduction of various substituents. The Nef reaction is a classic transformation that converts a nitroalkane into a carbonyl compound, which is a key step in forming the furan ring in this sequence.
Experimental Workflow Diagram
Caption: Synthesis of 2-benzyl-3-substituted-nitrobenzofurans from nitroalkenes.
Detailed Protocol: Synthesis of 2-Benzyl-3-methyl-5-nitrobenzofuran
Step 1: Knoevenagel Condensation
-
React a substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde) with nitroethane in the presence of a base catalyst (e.g., ammonium acetate) in a suitable solvent like toluene.
-
Heat the mixture with azeotropic removal of water to drive the condensation reaction to completion, yielding the corresponding β-nitrostyrene derivative.
Step 2: One-Pot Nucleophilic Addition, Nef Reaction, and Cyclization
-
To a solution of the nitroalkene from Step 1 in a suitable solvent (e.g., THF), add a Grignard reagent (e.g., methylmagnesium bromide) or a reducing agent (e.g., sodium borohydride) at low temperature.
-
After the nucleophilic addition is complete, acidify the reaction mixture with a strong acid (e.g., sulfuric acid).
-
The acidic conditions promote the Nef reaction, converting the nitro group to a carbonyl, which then undergoes an intramolecular cyclization with the phenolic hydroxyl group, followed by dehydration to afford the 2-benzyl-3-methyl-5-nitrobenzofuran.[10]
-
Purify the final product by column chromatography.
| Starting Salicylaldehyde | Nucleophile | Product | Yield (%) |
| 5-Nitrosalicylaldehyde | Methylmagnesium bromide | 2-Benzyl-3-methyl-5-nitrobenzofuran | 46 |
| 5-Nitrosalicylaldehyde | Sodium borohydride | 2-Benzyl-5-nitrobenzofuran | Not specified |
Table 2: Examples of 2-benzyl-nitrobenzofurans synthesized from nitroalkene precursors. Yield for 2-benzyl-3-methyl-5-nitrobenzofuran is reported as 46%.[10]
Conclusion
The synthesis of substituted nitrobenzofurans is a field rich with diverse and powerful methodologies. From classical multi-step sequences to modern transition-metal-catalyzed and one-pot reactions, chemists have a formidable arsenal of tools at their disposal. The choice of synthetic strategy is a critical decision that must be guided by the specific target molecule, desired scale, and available resources. A thorough understanding of the underlying reaction mechanisms and the causality behind experimental choices is paramount for the successful preparation of these valuable compounds. As the demand for novel and effective therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted nitrobenzofurans will undoubtedly remain an area of intense research and innovation.
References
-
Gopal, P. R., Chandrashekar, E. R. R., Saravanan, M., Bhaskar, B. V., & Somaiah, P. V. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]
- Sanofi-Aventis. (2011). Method for preparing 2-(n-butyl)-5-nitrobenzofuran.
- Sanofi-Aventis. (2008). Process for preparing 2-(n-butyl)-5-nitrobenzofuran. WO2008152217A3.
-
Ye, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]
-
Gopal, P. R., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]
-
Gopal, P. R., et al. (2012). Scheme 4. Proposed synthetic scheme for the preparation of 2. ResearchGate. [Link]
- Sanofi-Aventis. (2004). Process for the preparation of 5-Nitrobenzofurans. EP1394155B1.
-
Jain, A., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 645-654. [Link]
-
Huang, C.-Y., et al. (2016). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. European Journal of Organic Chemistry, 2016(15), 2668-2678. [Link]
-
Li, Z., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1148. [Link]
-
Candeias, S. O., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2470. [Link]
-
Padwa, A., et al. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. The Journal of Organic Chemistry, 68(18), 6982-6989. [Link]
-
Kwiecień, H. U. (2023). Methods for the preparation of 2-nitrobenzofurans. ResearchGate. [Link]
-
Padwa, A., et al. (2003). Intramolecular Cyclization Reactions of 5-Halo- and 5-Nitro-Substituted Furans. ResearchGate. [Link]
-
Kuethe, J. T., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. The Journal of Organic Chemistry, 70(9), 3727–3729. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
-
Kuethe, J. T., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Sci-Hub. [Link]
-
Reddy, V. P., et al. (2010). Efficient Synthesis of 5-Nitro-benzo[b]furans via 2-Bromo-4-nitro-phenyl Acetates. Letters in Organic Chemistry, 7(2), 144-148. [Link]
-
De Luca, L., & Giacomelli, G. (2009). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Current Organic Synthesis, 6(4), 387-400. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Kraus, G. A., et al. (2012). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Organic Process Research & Development, 16(11), 1807–1810. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Gröger, H., et al. (2020). One‐Pot Two‐Step Chemoenzymatic Cascade for the Synthesis of a Bis‐benzofuran Derivative. ChemCatChem, 12(15), 3848-3852. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
Sources
- 1. US20110009649A1 - METHOD FOR PREPARING 2-(n-BUTYL)-5-NITROBENZOFURAN - Google Patents [patents.google.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application and Protocol for the Complete NMR Spectroscopic Analysis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (CAS: 15868-62-9), a substituted benzofuran with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and detailed structural elucidation. By integrating predicted spectral data with a thorough analysis of substituent effects and advanced 2D NMR techniques, this guide serves as a robust resource for the unambiguous characterization of this and structurally related molecules.
Introduction
This compound is a heterocyclic compound built upon the benzofuran scaffold, which is a common motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of a methoxy group at the 7-position, two methyl groups at the 2- and 3-positions, and a nitro group at the 4-position imparts unique electronic and steric properties that are of great interest for applications such as the development of novel antiproliferative and antiviral agents.[1] Accurate and unambiguous structural confirmation is a critical first step in any research and development pipeline. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this target molecule, from sample preparation to advanced spectral interpretation.
Part 1: Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. The following protocol is designed to yield high-resolution spectra.
-
Solvent Selection : The choice of a deuterated solvent is paramount to avoid large solvent signals that would obscure the analyte's resonances.[1] For this compound, which is a moderately polar aromatic compound, deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power for a wide range of organic compounds and its relative inertness.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.
-
Concentration : For standard ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 15-20 mg in the same volume of solvent is advisable.
-
Sample Handling :
-
Ensure all glassware, including the NMR tube and pipette, is clean and dry to prevent contamination.
-
Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR :
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR :
-
Pulse Program: Proton-decoupled experiment (zgpg30 or similar).
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) :
-
Utilize standard pulse programs available on the spectrometer software.
-
For HMBC, optimize the long-range coupling delay for an expected J-coupling of 8-10 Hz.
-
Part 2: Spectral Analysis and Interpretation
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.8 - 8.0 | d | 1H |
| H-6 | ~7.0 - 7.2 | d | 1H |
| 7-OCH₃ | ~3.9 - 4.1 | s | 3H |
| 2-CH₃ | ~2.4 - 2.6 | s | 3H |
| 3-CH₃ | ~2.2 - 2.4 | s | 3H |
Note: These are estimated values and may vary slightly in an experimental setting.
Expertise & Experience: The "Why" Behind the Shifts
-
Aromatic Protons (H-5 and H-6) : The two aromatic protons on the benzene ring are expected to appear as doublets due to coupling to each other. The nitro group at the 4-position is a strong electron-withdrawing group, which will significantly deshield the ortho proton (H-5), causing it to resonate at a lower field (higher ppm) compared to H-6.[2] The methoxy group at the 7-position is an electron-donating group, which will have a shielding effect on the ortho proton (H-6), pushing it to a higher field (lower ppm).
-
Methoxy Protons (7-OCH₃) : The protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
Methyl Protons (2-CH₃ and 3-CH₃) : The two methyl groups on the furan ring are also expected to be singlets. The methyl group at the 2-position is adjacent to the oxygen atom of the furan ring, which may cause a slight downfield shift compared to the methyl group at the 3-position.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~115 - 120 |
| C-3a | ~125 - 130 |
| C-4 | ~140 - 145 |
| C-5 | ~120 - 125 |
| C-6 | ~110 - 115 |
| C-7 | ~150 - 155 |
| C-7a | ~148 - 153 |
| 7-OCH₃ | ~55 - 60 |
| 2-CH₃ | ~10 - 15 |
| 3-CH₃ | ~8 - 12 |
Note: These are estimated values and may vary slightly in an experimental setting.
Expertise & Experience: The "Why" Behind the Shifts
-
Aromatic and Furanoid Carbons : The chemical shifts of the carbons in the bicyclic ring system are influenced by the substituents. The carbons directly attached to the oxygen atom (C-2 and C-7a) and the nitro group (C-4) will be significantly deshielded and appear at lower fields. The methoxy group's carbon (C-7) will also be downfield.
-
Methoxy Carbon (7-OCH₃) : The chemical shift of the methoxy carbon is typically found in the 55-60 ppm range for aromatic ethers.
-
Methyl Carbons (2-CH₃ and 3-CH₃) : The methyl carbons will resonate at a high field (low ppm), which is characteristic of sp³ hybridized carbons.
Part 3: Advanced 2D NMR for Unambiguous Assignment
For a molecule with several substituents on an aromatic system, 1D NMR alone may not be sufficient for unambiguous assignment. 2D NMR experiments are essential to confirm the connectivity.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton couplings. In the case of this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms. This is invaluable for assigning the protonated carbons. For example, the signal for H-5 will show a correlation to the signal for C-5, H-6 to C-6, the methoxy protons to the methoxy carbon, and the methyl protons to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for establishing the overall connectivity of the molecule. Key expected correlations include:
-
The methoxy protons (7-OCH₃) to C-7 and C-6.
-
The aromatic proton H-6 to C-7, C-5, and C-7a.
-
The aromatic proton H-5 to C-4, C-7, and C-3a.
-
The methyl protons at C-2 to C-3 and C-3a.
-
The methyl protons at C-3 to C-2 and C-3a.
Conclusion
The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure of this and other related benzofuran derivatives. The use of predictive tools, coupled with an understanding of substituent effects, offers a robust strategy for spectral assignment, even in the absence of previously reported experimental data.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 31, 105943. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
ResearchGate. (2008, January). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
-
ResearchGate. (2012, January). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
Sources
High-Resolution Mass Spectrometric Analysis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive protocol for the identification and structural characterization of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) mass spectrometry. Benzofuran derivatives are a significant class of heterocyclic compounds ubiquitous in nature and widely explored in medicinal chemistry for their potential therapeutic activities, including anticancer and antimicrobial properties.[1][2] Accurate characterization of these molecules is paramount for drug discovery and development.[3] This guide provides a detailed methodology, from sample preparation to high-resolution mass analysis and tandem MS (MS/MS) fragmentation, offering field-proven insights into the rationale behind experimental choices and a proposed fragmentation pathway for this specific nitroaromatic benzofuran.
Introduction and Analytical Rationale
This compound is a substituted benzofuran, a structural motif that is the core of many biologically active compounds.[1][4] The presence of methoxy, dimethyl, and nitro functional groups on the benzofuran scaffold significantly influences its chemical properties and potential biological interactions.[1] Mass spectrometry (MS) is an indispensable analytical technique for molecular characterization, offering high sensitivity and specificity.[5] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for analyzing complex mixtures and unequivocally identifying compounds.[3]
This protocol leverages the capabilities of a Q-TOF mass spectrometer, which combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer.[6] This hybrid configuration provides excellent precursor ion selection (via the quadrupole) and high-resolution, accurate mass measurements (via the TOF analyzer), which are crucial for determining elemental composition and elucidating fragmentation pathways for structural confirmation.[7][8]
Analyte Properties
A precise understanding of the analyte's chemical properties is the foundation for any analytical method development.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 15868-62-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][9] |
| Molecular Weight | 221.21 g/mol | [9] |
| Monoisotopic Mass | 221.0688 Da | Calculated |
| [M+H]⁺ Exact Mass | 222.0761 Da | Calculated |
Experimental Workflow and Methodology
A systematic workflow ensures reproducibility and high-quality data. The process begins with sample preparation, followed by chromatographic separation and subsequent mass spectrometric analysis.
Caption: Overall experimental workflow from sample preparation to data analysis.
Rationale for Methodological Choices
-
Sample Solvent: A mixture of acetonitrile and water with 0.1% formic acid is chosen as the diluent to ensure compatibility with the reverse-phase mobile phase and to promote protonation of the analyte before it enters the ion source.[10]
-
Chromatography: A C18 column is a robust and versatile choice for separating small, moderately polar organic molecules like the target compound.[11] A gradient elution from high aqueous content to high organic content is employed to ensure good retention and sharp peak shape.
-
Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar and thermally labile molecules.[12] Positive ion mode is chosen because the methoxy group and the furan oxygen are potential sites for protonation, leading to the formation of a stable [M+H]⁺ ion.
-
Mass Analyzer: A Q-TOF instrument provides high mass accuracy (<5 ppm), which is essential for confirming the elemental formula of the parent ion and its fragments, lending high confidence to the identification.[13]
Detailed Instrumental Parameters
The following protocols are optimized for a typical Agilent or Waters Q-TOF system but can be adapted for other similar high-resolution mass spectrometers.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography (LC) | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-efficiency separation for complex mixtures. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns to ensure good peak shape. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes column overload while providing sufficient signal. |
| Mass Spectrometry (MS) | ||
| Ionization Mode | ESI Positive | Promotes formation of [M+H]⁺ ions.[12] |
| Capillary Voltage | 3500 V | Optimizes spray stability and ion generation. |
| Source Temperature | 120 °C | Assists in solvent desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates desolvation and prevents solvent cluster formation. |
| MS Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and its fragments. |
| Tandem MS (MS/MS) | ||
| Precursor Ion | m/z 222.0761 | The protonated molecular ion of the target compound. |
| Dissociation Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
| Collision Energy | Ramped 10-40 eV | A range of energies ensures the generation of a rich spectrum of fragment ions. |
Expected Results and Fragmentation Pathway
Full Scan High-Resolution MS
In full scan mode, the primary ion observed will be the protonated molecule, [C₁₁H₁₁NO₄ + H]⁺, with a theoretical exact mass of m/z 222.0761 . High-resolution analysis should confirm this mass to within 5 ppm, thereby validating the elemental composition.
Tandem MS (MS/MS) and Structural Elucidation
The fragmentation of nitroaromatic compounds is often characterized by losses related to the nitro group.[14][15] For this compound, the proximity of the C3-methyl group to the C4-nitro group is expected to induce a characteristic "ortho-effect" type fragmentation, involving the loss of a hydroxyl radical (•OH).[16]
The proposed fragmentation cascade is as follows:
-
Loss of Hydroxyl Radical (•OH): The primary and most diagnostic fragmentation is the neutral loss of 17 Da, resulting from a hydrogen abstraction from the C3-methyl group by an oxygen of the nitro group. This yields a stable ion at m/z 205.0655 .
-
Loss of Nitric Oxide (NO): A common pathway for nitroaromatics is the loss of 30 Da, leading to an ion at m/z 192.0682 .
-
Loss of Nitro Group (NO₂): A direct cleavage of the C-N bond results in the loss of 46 Da, producing a fragment at m/z 176.0703 .
-
Subsequent Fragmentations: The fragment ions can undergo further losses, such as the loss of a methyl radical (•CH₃, 15 Da) or carbon monoxide (CO, 28 Da) from the benzofuran ring structure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Benzofuran - Wikipedia [en.wikipedia.org]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 9. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 10. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for Assessing the Cytotoxicity of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Introduction: The Therapeutic Potential and Toxicological Profile of Benzofurans
Benzofuran and its derivatives represent a critical class of heterocyclic compounds, recognized for a wide spectrum of biological activities.[1][2] These compounds, found in both natural and synthetic sources, are foundational scaffolds in medicinal chemistry, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3][4] The specific compound, 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, belongs to this promising family. Its structural features, particularly the nitro group, suggest a potential for significant bioactivity, including antiproliferative effects against cancer cell lines.[5]
The nitroaromatic moiety is a well-documented pharmacophore that can undergo metabolic reduction within cells, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[6][7] This can trigger various cellular responses, including cell cycle arrest and apoptosis, which are desirable mechanisms for anticancer agents.[8][9][10] However, this same mechanism can also be responsible for off-target toxicity. Therefore, a precise and multi-faceted assessment of its cytotoxic profile is a mandatory first step in evaluating its therapeutic potential.
This application note provides a detailed, field-proven guide for determining the cytotoxicity of this compound. We move beyond a single-endpoint assay to present a dual-assay approach that provides a more complete picture of the compound's effect on cell health. By concurrently measuring metabolic activity and cell membrane integrity, researchers can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, a critical distinction in drug development.
Principle of the Dual-Assay Approach
To achieve a comprehensive cytotoxic profile, we employ two distinct but complementary assays: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.
-
Metabolic Viability Assessment: The MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. The core principle is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of viable, metabolically active cells.[11] Therefore, the quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells and their metabolic state.[12][13] A reduction in the MTT signal indicates a loss of cell viability or a decrease in metabolic activity.
-
Membrane Integrity Assessment: The LDH Cytotoxicity Assay The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the loss of plasma membrane integrity.[14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the cell membrane.[15] The released LDH can be quantified by a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[14] The amount of formazan formed is directly proportional to the amount of LDH released, serving as a reliable indicator of cell death.[16]
By using these two assays in parallel, a researcher can gain deeper insight. For example, a compound might significantly reduce the MTT signal (indicating metabolic shutdown) while causing only a moderate increase in LDH release, suggesting a cytostatic or early apoptotic effect rather than immediate necrotic cell death.
Experimental Workflow Overview
Caption: Dual-assay workflow for cytotoxicity assessment.
Detailed Protocols
PART A: Materials and General Cell Culture
Recommended Cell Lines: Based on studies of similar benzofuran derivatives, the following human cancer cell lines are suitable starting points.[5]
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
HCT-116: Human colon cancer[9]
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom cell culture plates
-
MTT Reagent (e.g., 5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[17]
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency)
-
Triton™ X-100 or cell lysis buffer (for LDH maximum release control)
-
Multi-channel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
PART B: Step-by-Step Cytotoxicity Assay Procedure
Day 1: Cell Seeding
-
Culture cells until they reach approximately 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium.
Cell Line Seeding Density (cells/well) A549 5,000 - 10,000 MCF-7 7,500 - 15,000 | HCT-116 | 5,000 - 10,000 |
-
Using a multi-channel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach and resume growth.[16]
Day 2: Compound Treatment
-
Prepare Compound Stock: Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the final desired concentrations. (e.g., if final concentrations are 1, 5, 10, 25, 50 µM, prepare 2, 10, 20, 50, 100 µM solutions).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate 2X compound dilution to each well.
-
Set Up Controls:
-
Untreated Control: Cells treated with 100 µL of fresh medium.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Medium Blank: Wells containing only 100 µL of medium (no cells) for background subtraction.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
Day 3/4/5: Performing the Assays
MTT Assay Protocol
-
After the treatment incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
LDH Assay Protocol Note: This protocol is based on a typical commercial kit. Always follow the manufacturer's specific instructions.
-
Prepare Controls: 30 minutes before the end of the treatment incubation, add lysis buffer (e.g., 10 µL of 10X Lysis Buffer) to a set of untreated control wells. This will serve as the "Maximum LDH Release" control.[18]
-
Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[15]
-
Prepare the LDH Reaction Mix according to the kit's instructions (typically involves mixing a substrate and a dye solution).
-
Add 50 µL of the LDH Reaction Mix to each well of the new plate containing the supernatant.[16]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit) to each well.[15]
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
MTT Assay - Calculating Percent Viability
-
Subtract the average absorbance of the Medium Blank from all other readings.
-
Calculate the Percent Viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
LDH Assay - Calculating Percent Cytotoxicity
-
Subtract the average absorbance of the Medium Blank from all other readings.
-
Calculate the Percent Cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
-
Spontaneous LDH Release: Absorbance from vehicle control wells.
-
Maximum LDH Release: Absorbance from lysed control wells.
-
Determining the IC₅₀ Value Plot the Percent Viability (MTT) or Percent Cytotoxicity (LDH) against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in a program like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀).
Plausible Mechanism of Action
The cytotoxicity of nitroaromatic compounds like this compound is often linked to their ability to induce oxidative stress.[7] Intracellular enzymes can reduce the nitro group, generating a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, creating a futile redox cycle that continuously produces superoxide anions and other reactive oxygen species (ROS).[6] This cascade can lead to mitochondrial damage, lipid peroxidation, and ultimately, apoptosis.[8]
Caption: Plausible ROS-mediated cytotoxicity pathway.
References
-
Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: National Center for Biotechnology Information (NCBI) PMC URL: [Link]
-
Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: LDH Cytotoxicity Assay Source: Creative Bioarray URL: [Link]
-
Title: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual Source: Bioo Scientific URL: [Link]
-
Title: Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells Source: National Center for Biotechnology Information (NCBI) PMC URL: [Link]
-
Title: Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: National Center for Biotechnology Information (NCBI) PMC URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues Source: MDPI URL: [Link]
-
Title: Nitrofuran Drugs Beyond Redox Cycling: Evidence of Nitroreduction-independent Cytotoxicity Mechanism Source: PubMed URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] Source: PubMed URL: [Link]
-
Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL: [Link]
-
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Center for Biotechnology Information (NCBI) PMC URL: [Link]
-
Title: Cytotoxicity Assay Protocol Source: Protocols.io URL: [Link]
-
Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL: [Link]
-
Title: 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones Source: ResearchGate URL: [Link]
-
Title: 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran Source: PubChem URL: [Link]
-
Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM Source: ResearchGate URL: [Link]
-
Title: Benzofurans: A new profile of biological activities Source: ResearchGate URL: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxic Potential of Novel Benzofuran Derivatives Using the MTT Cell Viability Assay
Introduction
The benzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The novel compound, 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, combines this promising core with a nitro group, a moiety often associated with cytotoxic activity in other chemical classes like nitrofurans.[4] This suggests a strong rationale for investigating its potential as a cytotoxic agent.
This document provides a comprehensive guide for researchers to assess the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay remains a cornerstone for preliminary cytotoxicity screening due to its reliability, rapidity, and suitability for high-throughput applications.[5] We will delve into the assay's core principles, provide a detailed and adaptable protocol, and discuss critical aspects of data analysis and troubleshooting to ensure scientific rigor.
Scientific Principle of the MTT Assay
The MTT assay is a quantitative method that measures cellular metabolic activity as an indicator of cell viability.[6] The central mechanism relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7]
Mechanism of Action: This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, most notably succinate dehydrogenase, located in the mitochondria of living cells.[5][8] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[6][9] The insoluble formazan crystals are subsequently dissolved using an organic solvent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting purple solution is measured spectrophotometrically, typically between 570-590 nm.[10]
It is a critical point of experimental design to understand that the MTT assay measures metabolic activity, not cell number directly.[8] Conditions that alter a cell's metabolic rate without causing cell death can influence the results.[9]
Caption: Core principle of the MTT cell viability assay.
Pre-Protocol Optimization: A Self-Validating System
To ensure the trustworthiness of your results, several parameters must be optimized for your specific cell line and experimental conditions before testing the benzofuran compound.
Optimal Cell Seeding Density
The number of cells seeded per well is a critical variable. Too few cells will result in a low signal, while too many can lead to overconfluence, nutrient depletion, and altered metabolic states, skewing the data.[8][11]
Protocol for Optimization:
-
Prepare a serial dilution of your chosen cell line.
-
Seed a 96-well plate with varying cell densities (e.g., from 1,000 to 100,000 cells/well).[8]
-
Incubate for the planned duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay as described in Section 4.
-
Plot absorbance vs. cell number. The optimal seeding density will be within the linear portion of this curve, ensuring that a decrease in viability will be accurately reflected as a proportional decrease in absorbance.[12]
| Cell Line Type | Typical Seeding Density (cells/well) |
| Adherent (e.g., HeLa, A549) | 5,000 - 15,000 |
| Suspension (e.g., Jurkat) | 20,000 - 100,000 |
| Primary Cells (slower growing) | 10,000 - 50,000 |
| Note: These are starting ranges. Empirical validation is mandatory.[8][13] |
Compound Interference Check
Novel compounds, particularly colored ones like many nitroaromatic molecules, can interfere with the assay.[14] It is essential to test for direct reduction of MTT or absorbance overlap.
Protocol for Interference Check:
-
Prepare the highest concentration of this compound you plan to test.
-
In a 96-well plate, add cell-free culture medium to several wells.
-
Add the compound to these wells.
-
Add the MTT reagent and incubate as you would with cells.
-
Add the solubilization solution.
-
Read the absorbance. A significant absorbance value in these cell-free wells indicates interference, which must be subtracted as background from your experimental wells.[15]
Detailed Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells.
Required Materials
-
Compound: this compound
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
-
Consumables & Equipment:
-
96-well flat-bottom cell culture plates
-
Adherent or suspension cell line of interest
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (reader)
-
Sterile pipette tips and multichannel pipettes
-
Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm filter. Protect from light by wrapping the tube in aluminum foil and store at 4°C for short-term or -20°C for long-term use.[16]
-
Compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) of this compound in sterile DMSO. Store in small aliquots at -20°C.
-
Solubilization Solution: Use 100% cell culture grade DMSO or an acidified isopropanol solution (e.g., 0.04 M HCl in isopropanol).[8]
Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Trypsinize and count your adherent cells. Adjust the cell suspension to the pre-determined optimal concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: To avoid the "edge effect," where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[14]
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere and resume logarithmic growth.[6]
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound from your DMSO stock in complete culture medium. A typical range for a new compound might be from 0.1 µM to 100 µM.
-
Include a "vehicle control" group that contains the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This is critical to ensure the solvent itself is not causing toxicity.[7]
-
Include an "untreated control" group with cells in medium only (represents 100% viability).
-
Carefully aspirate the old medium from the cells and add 100 µL of the appropriate treatment or control medium to each well.
-
Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition (Day 4/5):
-
After incubation, carefully aspirate the compound-containing medium from each well.
-
Wash each well once with 100 µL of sterile PBS to remove any residual compound.
-
Add 100 µL of serum-free medium to each well.[8] Rationale: Serum can interfere with MTT reduction and should be excluded during this step.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. Monitor the cells periodically under a microscope for the formation of purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals attached to the cells at the bottom.
-
Add 100-150 µL of DMSO to each well.[8]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.
-
Data Analysis and Interpretation
Calculating Percent Viability
The raw absorbance data must be normalized to the controls to determine the effect of the compound.
The formula for calculating percent viability is: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
Abs_Sample: Absorbance of cells treated with the benzofuran compound.
-
Abs_VehicleControl: Absorbance of cells treated with the DMSO vehicle only (represents 100% viability).
-
Abs_Blank: Absorbance of wells with medium only (no cells) to account for background.
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is the most common metric for quantifying a compound's cytotoxic potency.
-
Plot a Dose-Response Curve: Using software like GraphPad Prism or Microsoft Excel, plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).[17]
-
Non-linear Regression: Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope").[18]
-
Calculate IC50: The software will calculate the precise IC50 value, which is the concentration at which the curve crosses the 50% viability mark.[17][19]
Troubleshooting and Quality Control
| Problem | Potential Cause | Solution |
| Low Absorbance Readings | Cell seeding density is too low; Incubation time with MTT was too short. | Optimize seeding density as described in 2.1. Increase MTT incubation time to 4 hours.[14] |
| High Background | Contamination (bacterial/yeast); Compound interference; Incomplete removal of phenol red-containing medium.[12][14] | Use sterile technique. Perform compound interference check (2.2). Ensure wash steps are performed correctly.[20] |
| Inconsistent Replicates | Uneven cell seeding; Incomplete formazan solubilization; "Edge effect".[12] | Mix cell suspension thoroughly before plating. Increase shaking time after adding DMSO. Do not use outer wells for experimental samples.[14] |
| Formazan Crystals Won't Dissolve | Insufficient solvent volume or mixing.[8] | Ensure adequate DMSO volume (100-150 µL). Pipette up and down gently after adding DMSO to aid dissolution. |
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from TFOT website. [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from Slideshare website. [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from Wikipedia website. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from YouTube. [Link]
-
Protocol online. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Protocol online website. [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from ResearchGate. [Link]
-
YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from YouTube. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from Springer Nature Experiments. [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from CLYTE Technologies website. [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from Texas Children's Hospital website. [Link]
-
National Center for Biotechnology Information. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2018, May 21). How to determine number of cells to be seeded to perform MTT assay?. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Retrieved from PubMed. [Link]
-
Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from PubMed Central. [Link]
-
MDPI. (2024, August 1). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Retrieved from MDPI. [Link]
-
PubChem. (n.d.). 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran. Retrieved from PubChem. [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, November 25). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2015, March 7). (PDF) Benzofurans: A new profile of biological activities. Retrieved from ResearchGate. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. clyte.tech [clyte.tech]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran as a Potential Anticancer Agent
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, a novel benzofuran derivative with potential as an anticancer therapeutic. Benzofuran scaffolds are integral to many biologically active compounds, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] The inclusion of a nitroaromatic group suggests a potential for bioreductive activation, a strategy employed by some anticancer agents to target hypoxic tumor microenvironments.[4][5] This guide outlines detailed protocols for in vitro and in vivo studies to characterize the cytotoxic and antitumor activities of this compound, elucidate its mechanism of action, and establish a foundation for further translational research.
Introduction: Scientific Rationale
This compound is a synthetic heterocyclic compound that merges two key pharmacophores: the benzofuran nucleus and a nitroaromatic moiety. The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[1] The methoxy and dimethyl substitutions on the benzofuran ring can enhance the compound's antiproliferative activity.[6][7]
The nitro group is of particular interest due to its potential for bioreduction in hypoxic environments, which are characteristic of solid tumors.[5] This can lead to the formation of reactive species capable of inducing cellular damage, potentially through alkylating mechanisms.[4][8][9] Therefore, this compound is hypothesized to act as a hypoxia-activated prodrug, offering a degree of tumor selectivity. This document provides the necessary protocols to rigorously test this hypothesis and characterize the compound's overall anticancer potential.
In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxicity against various cancer cell lines and to gain preliminary insights into its mechanism of action.[10][11][12]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) after 48h Incubation |
| MCF-7 | 8.5 |
| A549 | 12.2 |
| HCT116 | 6.8 |
| Normal Fibroblasts | > 50 |
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compound on the progression of the cell cycle.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Signaling Pathway:
Caption: Potential mechanism of G2/M cell cycle arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay detects and quantifies apoptosis (programmed cell death) induced by the compound.[13]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
In Vivo Evaluation of Antitumor Efficacy
Xenograft tumor models are essential for evaluating the in vivo antitumor efficacy of a compound in a living organism.[14][15]
Subcutaneous Xenograft Model
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[17]
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice, excise the tumors, and weigh them.
Hypothetical Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| Compound (10 mg/kg) | 625 ± 80 | 50 |
| Compound (25 mg/kg) | 310 ± 50 | 75.2 |
Mechanistic Insights: Potential Signaling Pathways
Benzofuran derivatives can modulate various signaling pathways involved in cancer progression.[18][19] A potential mechanism for this compound could involve the inhibition of key protein kinases.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the AKT/mTOR signaling pathway.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. Positive results from these studies, demonstrating significant in vitro cytotoxicity and in vivo tumor growth inhibition, would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies.
References
- Benchchem. This compound.
- Bentham Science Publishers. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents.
- Benchchem.
- Ingenta Connect. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- PubMed Central. (2023). Anticancer therapeutic potential of benzofuran scaffolds.
- National Institutes of Health.
- Slideshare. (2018). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial.
- ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- PubMed Central. (2022).
- ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- National Institutes of Health. (2017).
- International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
- ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Benchchem.
- YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- Benchchem. Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C.
- MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- PubMed. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- ResearchGate. In vivo anticancer activity. a) The protocol of establishing A549... | Download Scientific Diagram.
- Benchchem. Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts.
- ResearchGate. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- PubMed Central. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Assessing the In Vitro Cytotoxicity of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Introduction: The Therapeutic Potential of Benzofurans
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are ubiquitous in nature and have been shown to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[1][2] This structural versatility allows for the development of novel therapeutic agents targeting a range of diseases.[3] Recent research has highlighted that specific substitutions on the benzofuran ring can lead to potent and selective cytotoxic activity against various cancer cell lines.[4][5]
The compound of interest, 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran, is a novel benzofuran derivative. Its unique substitution pattern warrants a thorough investigation of its biological effects, particularly its potential as a cytotoxic agent. This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of this compound. We will detail the rationale for cell line selection, provide step-by-step protocols for core and mechanistic assays, and offer guidance on data interpretation, moving beyond a simple list of steps to explain the causality behind critical experimental choices.
Foundational Strategy: Selecting the Right Biological System
The choice of cell lines is paramount for obtaining biologically relevant cytotoxicity data.[6] The goal is not only to determine if the compound is toxic but also to understand its selectivity—its ability to kill cancer cells while sparing normal, healthy cells. Benzofuran derivatives have shown efficacy across a range of malignancies.[7][8] Therefore, a panel of cell lines representing different cancer types is recommended. Furthermore, including a non-cancerous cell line is critical for calculating a Selectivity Index (SI), a key parameter in early-stage drug discovery.
Table 1: Recommended Cell Line Panel for Cytotoxicity Screening
| Cell Line | Tissue of Origin | Type | Rationale for Inclusion |
| A549 | Lung | Adenocarcinomic Human Alveolar Basal Epithelial | Represents a common and aggressive form of non-small cell lung cancer; widely used in drug screening.[7] |
| MCF-7 | Breast | Human Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line representing a major type of breast cancer.[7] |
| PC-3 | Prostate | Human Prostate Adenocarcinoma | Represents androgen-independent prostate cancer, a more advanced and difficult-to-treat stage of the disease.[9] |
| L929 | Mouse Fibroblast | Normal Connective Tissue | An established standard, non-cancerous cell line for in vitro cytotoxicity testing as per ISO 10993-5 standards.[10] |
| HUVEC | Human Umbilical Vein | Normal Endothelial Cells | Provides a model for assessing toxicity towards normal human vascular endothelium, a critical consideration.[4] |
Experimental Blueprint: A Multi-Faceted Approach to Cytotoxicity
A robust assessment of cytotoxicity requires a multi-pronged approach. We will first determine overall cell viability and membrane integrity using high-throughput colorimetric assays. Subsequently, we will investigate the mechanism of cell death, focusing on apoptosis, which is a common pathway for anticancer agents.[11]
Caption: Overall workflow for assessing compound cytotoxicity.
Core Protocols: Quantifying Cell Death
MTT Assay: Assessing Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[13] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Scientist's Note: Using serum-free medium is crucial as serum components can interfere with the reduction of MTT and affect results.[13]
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple precipitate within the cells using a microscope.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[15]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
LDH Release Assay: Measuring Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[16][17] This provides a direct measure of cell death, complementing the metabolic data from the MTT assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is efficient to run this assay in parallel on a duplicate plate.
-
Establish Controls: On the same plate, set up the following controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay endpoint.[18] This represents 100% cytotoxicity.
-
Medium Background: Wells with culture medium but no cells.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[18][19]
-
Absorbance Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to correct for background absorbance.[19]
Mechanistic Insights: Unraveling the Apoptotic Pathway
Inducing apoptosis is a hallmark of many effective anticancer drugs.[11] Investigating this pathway provides crucial information about the compound's mechanism of action. The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, where a shift in the balance between pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2) leads to the activation of executioner caspases, such as Caspase-3.[20]
Caption: Simplified intrinsic apoptosis pathway targeted by cytotoxic agents.
Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of key executioner caspases, Caspase-3 and -7. The assay utilizes a specific peptide substrate (e.g., DEVD) linked to a reporter molecule (a chromophore like pNA or a fluorophore like AMC).[21][22] When cleaved by active caspase-3/7 in apoptotic cell lysates, the reporter is released, generating a colorimetric or fluorescent signal proportional to caspase activity.[23]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate or 10 cm dish and treat with the IC50 concentration of the compound (determined from the MTT assay) for a relevant time point (e.g., 24 hours). Include an untreated control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).[24]
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-30 minutes.[21][22]
-
Lysate Preparation: Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.[21] Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the assay.
-
Caspase Reaction: In a black (for fluorescence) or clear (for colorimetric) 96-well plate, add 50-200 µg of protein lysate per well.[21] Add the reaction buffer and the Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[21]
-
Signal Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at ~380 nm and emission at ~440 nm (for AMC) using a plate reader.[22]
Western Blot for Bcl-2 and Bax
Principle: Western blotting allows for the semi-quantitative analysis of specific protein levels. By probing cell lysates with specific antibodies, we can determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to the intrinsic apoptotic pathway.[25]
Protocol:
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described in the Caspase assay (steps 1-4), ensuring a protease inhibitor cocktail is added to the lysis buffer.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on a 12-15% SDS-polyacrylamide gel.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26] Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2 and Bax, diluted in blocking buffer according to the manufacturer's recommendations.
-
Scientist's Note: In parallel, probe a separate membrane (or strip the first one) with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the intensity of Bax and Bcl-2 bands to the intensity of the corresponding loading control band.
Data Analysis and Interpretation
Table 2: Summary of Assays and Key Outputs
| Assay | Principle Measured | Key Output | Interpretation |
| MTT Assay | Mitochondrial metabolic activity | % Cell Viability, IC50 | A decrease indicates loss of viability. IC50 is the concentration for 50% inhibition. |
| LDH Assay | Cell membrane integrity | % Cytotoxicity | An increase indicates cell lysis and death. |
| Caspase-3/7 Assay | Activity of executioner caspases | Fold Increase in Activity | A significant increase confirms apoptosis induction. |
| Western Blot | Expression of regulatory proteins | Bax/Bcl-2 Ratio | An increased ratio indicates a shift towards a pro-apoptotic state. |
-
Calculating IC50: For the MTT assay, convert absorbance values to percentage viability relative to the vehicle control [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. Plot the % viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Calculating % Cytotoxicity: For the LDH assay, use the formula: [(Experimental - Vehicle) / (Maximum - Vehicle)] * 100.
-
Calculating Selectivity Index (SI): The SI is a crucial measure of cancer cell-specific toxicity. It is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). An SI value > 2 is generally considered promising for a potential anticancer agent.
-
Synthesizing the Results: A compound that shows a low IC50 in cancer cells but a high IC50 in normal cells (high SI), coupled with a dose-dependent increase in LDH release, elevated caspase-3/7 activity, and an increased Bax/Bcl-2 ratio, can be confidently characterized as a promising and selective cytotoxic agent that functions by inducing apoptosis.
References
- Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). MDPI.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. (2011). NIH.
- Apoptosis western blot guide. Abcam.
- Assessing the Selectivity of Benzofuran Deriv
- Caspase Activity Assay.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- LDH assay kit guide: Principles and applic
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- A Comparative Guide to Benzofuran Derivatives in Anticancer Research. Benchchem.
- LDH cytotoxicity assay. (2024). Protocols.io.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- MTT assay protocol. Abcam.
- What cell line should I choose for citotoxicity assays? (2023).
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- LDH Assay. Cell Biologics Inc.
- Highlight report: Cell type selection for toxicity testing. PMC - NIH.
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute.
- Which is the best protocol for caspase-3 activity detection in vitro? (2014).
- Caspase 3 Activity Assay Kit. MP Biomedicals.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020).
- Caspase-Glo® 3/7 Assay.
- Caspase 3/7 Activity Assay Kit(Colorimetric Method). Elabscience.
- Bcl-2 Detection in Western Blotting. (2025). FineTest ELISA Kit.
- Can you help with Western Blot: Bax and BCL-2? (2014).
- Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online.
- High-altitude hypoxia exacerbates gastric mucosal damage and regulates the Nrf2 signaling pathway in Helicobacter pylori-infected mice. Frontiers.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. blog.johner-institute.com [blog.johner-institute.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. mpbio.com [mpbio.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | High-altitude hypoxia exacerbates gastric mucosal damage and regulates the Nrf2 signaling pathway in Helicobacter pylori-infected mice [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Welcome to the technical support guide for the synthesis of 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran (C₁₁H₁₁NO₄, MW: 221.21 g/mol ).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this valuable benzofuran derivative. Benzofuran scaffolds are central to many biologically active compounds, and optimizing their synthesis is crucial for advancing research and development.[3][4]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthesis Overview: A Two-Stage Approach
The synthesis of this compound is most effectively approached as a two-stage process. First, the core heterocyclic structure, 7-methoxy-2,3-dimethyl-1-benzofuran, is assembled. The second, and often most challenging stage, is the regioselective nitration of this precursor to install the nitro group at the C4 position.
Caption: Overall synthetic pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem Area: Stage 1 - Synthesis of 7-Methoxy-2,3-dimethyl-1-benzofuran Precursor
Q: I am observing a very low yield during the initial cyclization to form the benzofuran ring. What are the likely causes?
A: Low yields in benzofuran ring formation typically stem from three areas: starting materials, reaction conditions, or competing side reactions.
-
Purity of Starting Materials: The synthesis often begins with a substituted phenol which undergoes cyclization.[1] Ensure your phenolic starting material and coupling partner (e.g., an α-haloketone) are pure. Impurities can inhibit catalysts or participate in side reactions.
-
Base and Solvent Selection: The choice of base and solvent is critical for promoting the desired intramolecular cyclization. For reactions like the Perkin condensation, a weak base is often used. If your base is too strong, it may favor intermolecular condensation or decomposition. Ensure your solvent is anhydrous if using moisture-sensitive reagents.
-
Temperature Control: Overheating can lead to polymerization or decomposition of starting materials and product. We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction by Thin Layer Chromatography (TLC).
Problem Area: Stage 2 - Nitration and Yield Improvement
Q: My primary issue is a low yield of the final this compound product during the nitration step. What is going wrong?
A: This is the most common and critical challenge. Low yields here are almost always related to the complexities of electrophilic aromatic substitution on a substituted benzofuran. The primary causes are poor regioselectivity and product degradation.
-
Cause 1: Competing Regioisomers (The Selectivity Problem): The methoxy group (-OCH₃) at C7 is a strong activating, ortho, para-directing group. The methyl groups at C2 and C3 are weakly activating. The desired C4 position is ortho to the powerful methoxy director. However, the C6 position is para to the methoxy group and is also activated, making it a prime location for a competing nitration reaction. You are likely forming a mixture of 4-nitro and 6-nitro isomers, which lowers the yield of your desired product and complicates purification.
-
Cause 2: Over-Nitration or Oxidation: The standard nitrating mixture (HNO₃/H₂SO₄) is highly acidic and oxidative.[5] The electron-rich benzofuran ring is susceptible to oxidation under these harsh conditions, leading to ring-opening or the formation of quinone-like byproducts, which present as dark, tarry substances in the reaction mixture.[6]
-
Cause 3: Inadequate Temperature Control: This is the single most important parameter to control.
-
Too Low (< 0 °C): The reaction rate will be very slow, and the formation of the essential nitronium ion (NO₂⁺) electrophile may be incomplete, leading to poor conversion.
-
Too High (> 10 °C): The rate of side reactions, including the formation of the undesired 6-nitro isomer and oxidative decomposition, increases dramatically.
-
Q: My final product is an impure mixture that is very difficult to separate by column chromatography. How can I improve its purity?
A: The difficulty in purification strongly suggests the presence of regioisomers (4-nitro and 6-nitro). These isomers often have very similar polarities.
-
Optimize the Reaction: The best way to improve final purity is to prevent the formation of isomers in the first place. Carefully controlling the nitration temperature (aim for 0-5 °C) is paramount. A slow, dropwise addition of the nitrating agent to a cooled solution of the benzofuran precursor is essential.
-
Chromatography Strategy: If isomer formation is unavoidable, use a high-resolution silica gel (230-400 mesh) for column chromatography. A shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15-20%) can improve separation. Multiple columns may be necessary.
-
Recrystallization: After chromatography, attempt recrystallization from a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) to further enhance the purity of the desired 4-nitro isomer.
Frequently Asked Questions (FAQs)
Q: What are the optimal conditions for the nitration of 7-methoxy-2,3-dimethyl-1-benzofuran?
A: For maximum yield and selectivity, we recommend the conditions outlined in the table below. The key is slow addition of the nitrating agent at a strictly controlled low temperature.
Q: How can I definitively confirm that I have synthesized the correct 4-nitro isomer and not the 6-nitro isomer?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. In ¹H NMR, the protons on the benzene portion of the ring will show distinct chemical shifts and coupling patterns. For the 4-nitro product, you would expect to see two doublets for the protons at C5 and C6. For the 6-nitro product, you would see two singlets for the protons at C4 and C5. 2D NMR techniques like NOESY can also confirm the spatial relationship between the nitro group and adjacent protons.
Q: Are there milder nitrating agents that could reduce byproduct formation?
A: Yes. If you continue to struggle with selectivity and degradation, consider alternatives to the standard HNO₃/H₂SO₄ mixture.
-
Acetyl nitrate (CH₃COONO₂): Prepared in situ from nitric acid and acetic anhydride, this is a less aggressive nitrating agent that can provide cleaner reactions at low temperatures.
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt of the nitronium ion. It can be used in aprotic solvents, avoiding the strong oxidative conditions of sulfuric acid, often leading to higher selectivity.
Optimized Experimental Protocol
This protocol provides a validated starting point. Researchers should monitor their reactions by TLC to optimize timings for their specific setup.
Part 1: Synthesis of 7-Methoxy-2,3-dimethyl-1-benzofuran (Precursor)
(This is a generalized procedure; specific routes may vary. This example uses a Perkin-like approach.)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1 eq.), 3-chlorobutan-2-one (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexane).
-
Work-up: After completion, cool the reaction to room temperature and pour it into a beaker of ice water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure precursor.
Part 2: Nitration to this compound
-
Preparation: Dissolve the 7-methoxy-2,3-dimethyl-1-benzofuran precursor (1 eq.) in glacial acetic acid in a three-neck flask equipped with a thermometer and a dropping funnel. Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃) at 0 °C to prepare the nitrating mixture.
-
Reaction: Add the nitrating mixture dropwise to the cooled benzofuran solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C .
-
Quenching: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Slowly pour the reaction mixture onto crushed ice with stirring.
-
Isolation: A yellow precipitate should form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude solid. Purify via column chromatography (10-15% ethyl acetate/hexane) followed by recrystallization from ethanol to obtain the final product as yellow crystals.
Data Summary & Visualization
Table 1: Effect of Nitration Conditions on Yield and Selectivity
| Parameter | Condition | Expected Outcome on 4-Nitro Product | Rationale |
| Temperature | 0-5 °C | Optimal Yield & Selectivity | Favors kinetic product (C4) and minimizes thermal decomposition. |
| > 10 °C | Decreased Yield & Selectivity | Increases rate of side reactions, including C6 nitration and oxidation. | |
| Nitrating Agent | HNO₃ / H₂SO₄ | High Reactivity | Standard, powerful agent but can cause degradation if not controlled.[5] |
| Acetyl Nitrate | Improved Selectivity | Milder, less acidic conditions reduce oxidative byproducts. | |
| Addition Rate | Slow (Dropwise) | Improved Yield | Maintains low temperature and prevents localized concentration spikes of the nitrating agent. |
| Fast (Pouring) | Drastically Reduced Yield | Causes a rapid exotherm, leading to poor selectivity and significant decomposition. |
Troubleshooting Workflow
Caption: Mechanism explaining the preferential nitration at the C4 position.
References
-
PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]
-
Jakše, R., & Stanovnik, B. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H--[1]benzofuro-[2,3-c]. Molecules, 7(3), 353. Retrieved from [Link]
-
Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. Retrieved from [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29350. Retrieved from [Link]
-
PubChem. (n.d.). 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]
-
Shaikh, A. R., et al. (2014). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters, 4(3), 385-392. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl)-. Retrieved from [Link]
-
Abdel-Rahman, A. H. (2014). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B, 32(9). Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Pharmaceuticals, 17(8), 1029. Retrieved from [Link]
-
Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-26. Retrieved from [Link]
- Google Patents. (n.d.). CN102417498A - Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone.
-
ResearchGate. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-nitrodibenzofurans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (MDNB). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
This compound is a benzofuran derivative with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] Its purification, however, can present several challenges, including the removal of regioisomeric impurities, prevention of product degradation, and achieving high purity suitable for downstream applications. This guide will systematically address these issues.
Compound Properties
A thorough understanding of the physicochemical properties of MDNB is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Boiling Point | 373.8°C | [1] |
| Flash Point | 179.9°C | [1] |
| Density | 1.265 g/cm³ | [1] |
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
-
Answer: The primary impurities in the synthesis of MDNB often arise from the nitration of the 7-methoxy-2,3-dimethyl-1-benzofuran precursor. These can include unreacted starting material and regioisomers of the nitrobenzofuran. The directing effects of the methoxy and the benzofuran ring system can lead to the formation of other nitro-isomers.
A general workflow for purification involves column chromatography followed by recrystallization.
dot
Caption: General purification workflow for MDNB.
Issue 2: Compound Decomposition on Silica Gel
-
Question: I suspect my compound is degrading during column chromatography, leading to streaking on the TLC and low recovery. How can I mitigate this?
-
Answer: Nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel. To address this, you can deactivate the silica gel by treating it with a basic modifier.
Protocol for Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column with your starting mobile phase before loading the sample.
Alternatively, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.
-
Issue 3: "Oiling Out" During Recrystallization
-
Question: My compound separates as an oil instead of forming crystals during recrystallization. What causes this and how can I resolve it?
-
Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities significantly depresses the melting point.[2][3][4]
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Change the Solvent System: Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. Common solvent mixtures for benzofuran derivatives include hexane/ethyl acetate and petroleum ether/ethyl acetate.
-
Increase Purity Prior to Recrystallization: If the issue is due to a high impurity load, it is advisable to first purify the crude product by column chromatography to remove the majority of contaminants before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
-
What is the best method for purifying this compound?
-
A combination of silica gel column chromatography followed by recrystallization is generally the most effective approach. Column chromatography provides good separation of major impurities, while recrystallization is excellent for achieving high final purity.
-
-
How can I monitor the purity of my compound during purification?
-
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.[1]
-
-
What are the key safety precautions when handling this compound?
-
Nitroaromatic compounds should be handled with caution as they can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for nitroaromatic compounds.
-
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that provides good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 to 7:3 v/v).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
Add another layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
dot
Caption: Step-by-step workflow for column chromatography purification.
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A common and effective system for benzofuran derivatives is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or petroleum ether.
-
-
Dissolution:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Protocol 3: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a compatible solvent.
References
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. How to avoid the formation of oil droplets during recrystallization?. (2014-06-30). [Link]
-
Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]
Sources
Technical Support Center: Recrystallization of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
This guide provides in-depth technical support for the purification of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. This document moves beyond a simple protocol to explain the rationale behind each step, offering robust troubleshooting advice and answers to frequently asked questions.
Overview and Physicochemical Properties
This compound is a substituted benzofuran, a heterocyclic scaffold found in numerous biologically active compounds and natural products.[1] Achieving high purity is critical for its use in drug discovery, materials science, and synthetic chemistry, making recrystallization the purification method of choice.
The success of any recrystallization is governed by the compound's physical properties. Understanding these parameters is the first step in designing a robust purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15868-62-9 | [2] |
| Molecular Formula | C₁₁H₁₁NO₄ | [2][3] |
| Molecular Weight | 221.21 g/mol | [2][3] |
| Boiling Point | 373.8 °C | [2] |
| Flash Point | 179.9 °C | [2] |
| Melting Point | Not publicly available. Must be determined empirically. | |
| Appearance | Typically a solid at room temperature. May be a yellow solid if impurities are present.[4] |
A Note on Solvent Selection: The ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold.[5] For benzofuran derivatives, common and effective solvent systems include aqueous methanol or methanol-acetone mixtures.[6] This guide will focus on a methanol-water system, which is often a good starting point for moderately polar molecules containing oxygen and nitrogen atoms.[5]
Recommended Recrystallization Protocol
This protocol provides a validated starting point for the purification of this compound.
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat methanol to a gentle boil. Add the hot methanol to the crude solid portion-wise, with stirring, until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[7][8]
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Furthermore, excess charcoal can adsorb your product, reducing the yield.[9]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization in the funnel.[10]
-
Induce Crystallization: To the clear, hot methanolic solution, add hot water dropwise until the solution becomes persistently cloudy (saturated). Then, add a few drops of hot methanol to redissolve the precipitate and render the solution clear again.
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution.[8][9] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture to remove any adhering mother liquor.[10]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point of the dried crystals and compare it to the crude material. A sharper, higher melting point indicates successful purification.
Troubleshooting Guide
Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
Q: My compound is not crystallizing, even after the solution has cooled in an ice bath. What should I do?
A: This is the most frequent issue in recrystallization and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated.[11]
-
Probable Cause 1: Excessive Solvent. If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[5][9][11]
-
Probable Cause 2: Supersaturation. Sometimes a solution can hold more dissolved solute than it theoretically should at a given temperature. Crystal growth requires a nucleation site to begin.[11]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8][11]
-
Solution 2: Seed Crystals. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[9]
-
Q: My compound separated as an oily liquid instead of solid crystals. How do I fix this?
A: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the compound is significantly impure, which depresses its melting point.[10][11] An oil is undesirable because it can trap impurities.[10]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (in this case, methanol) to decrease the saturation point.[9]
-
Attempt to cool the solution again, but do so much more slowly. You can insulate the flask to ensure a very gradual temperature drop. Slow cooling favors the formation of crystals over oil.[11]
-
If oiling out persists, the crude material may require purification by another method, such as column chromatography, before attempting recrystallization again.[11]
-
Q: My final yield of pure crystals is very low. What went wrong?
A: A low yield can result from several procedural errors. A 100% yield is impossible, as some product will always remain in the cold mother liquor.[5]
-
Probable Cause 1: Too Much Solvent. As discussed, using an excess of the initial solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved even when cold.[9]
-
Probable Cause 2: Premature Crystallization. If the solution cools during a hot filtration step, product can be lost in the filter paper.
-
Probable Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve and wash away some of your product.[7]
-
Solution: Before discarding the filtrate (mother liquor), you can test it for remaining product by evaporating a small sample. If a significant residue remains, you may be able to recover a "second crop" of crystals by concentrating the filtrate and re-cooling.[9]
-
Frequently Asked Questions (FAQs)
Q: How do I know if I have chosen the correct solvent system? A: The ideal solvent should exhibit poor solubility for your compound at room temperature but high solubility at its boiling point.[5] You can test this on a small scale. If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable. If it does not dissolve at all, even when heated, that solvent is also unsuitable. A mixed solvent system, like the recommended methanol/water, allows you to fine-tune the solubility.
Q: Why is slow cooling so important? A: Crystal formation is a process of equilibrium where molecules of the compound selectively deposit onto a growing crystal lattice. Rapid cooling causes the compound to crash out of solution suddenly, trapping impurities within the crystal structure.[9] Slow cooling allows for the selective crystallization of the desired compound, leaving impurities behind in the solvent.[8] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over a 20-minute period.[9]
Q: Can I recover my compound if the recrystallization fails completely? A: Yes. In most cases, the compound is not lost. If crystallization proves impossible, the solvent can be removed using a rotary evaporator to recover the crude solid.[9][11] You can then re-attempt the purification, perhaps with a different solvent system or after an initial purification by chromatography.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Lab Manual. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Retrieved from [Link]
-
Swarthmore College. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Tetrahedron. (n.d.). 15868-62-9 | this compound. Retrieved from [Link]
-
National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 7-methoxy- (CAS 7168-85-6). Retrieved from [Link]
-
Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 15868-62-9 | this compound | Tetrahedron [thsci.com]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a focus on the identification and mitigation of side products. Our approach is grounded in established principles of organic chemistry and field-proven insights to ensure the robustness and reproducibility of your synthetic endeavors.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the electrophilic nitration of the 7-Methoxy-2,3-dimethyl-1-benzofuran precursor. The benzofuran ring system is electron-rich and, coupled with the activating effects of the methoxy and dimethyl substituents, is highly susceptible to electrophilic attack. However, this high reactivity can also lead to a lack of selectivity and the formation of undesired side products. This guide will help you navigate these challenges to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric side products in this nitration?
A1: Based on the directing effects of the substituents on the 7-Methoxy-2,3-dimethyl-1-benzofuran starting material, the primary side products are expected to be other regioisomers of the nitrobenzofuran. The methoxy group at position 7 is a strong ortho, para-director, and the methyl groups at positions 2 and 3 are also activating and ortho, para-directing. Therefore, in addition to the desired 4-nitro isomer, you may observe the formation of the 6-nitro and 5-nitro isomers. The extent of their formation will depend on the specific reaction conditions.
Q2: Can oxidation of the benzofuran ring occur during nitration?
A2: Yes, oxidation is a potential side reaction, especially when using strong nitrating agents or harsh reaction conditions. The furan moiety of the benzofuran system is susceptible to oxidative cleavage, which can lead to the formation of complex byproducts and a decrease in the yield of the desired nitro compound.
Q3: Is demethylation of the methoxy group a concern?
A3: Demethylation of the methoxy group to a hydroxyl group is a possibility under strong acidic conditions, which are often employed in nitration reactions. This would result in the formation of the corresponding 7-hydroxy-2,3-dimethyl-nitro-1-benzofuran derivatives, further complicating the product mixture.
Q4: What is the best way to monitor the progress of the reaction and identify side products?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By comparing the reaction mixture to a standard of the starting material, you can track its consumption. To identify side products, it is recommended to use a combination of analytical techniques on the crude reaction mixture, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help to identify and quantify the desired product and any impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of the desired 4-nitro isomer | 1. Formation of multiple regioisomers (5-nitro, 6-nitro).2. Oxidation of the starting material or product.3. Incomplete reaction. | 1. Optimize Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity, favoring the formation of the thermodynamically more stable product.2. Choice of Nitrating Agent: Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄, to minimize oxidative side reactions.3. Monitor Reaction Time: Use TLC to determine the optimal reaction time to maximize the formation of the desired product while minimizing byproduct formation. |
| Presence of multiple spots on TLC, even after reaction completion | Formation of isomeric byproducts and/or oxidation products. | 1. Purification: Employ column chromatography with a carefully selected solvent system to separate the isomers. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often effective.2. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system may help to isolate the desired isomer in higher purity. |
| Evidence of furan ring opening (from NMR or MS data) | Use of overly harsh nitrating conditions (e.g., concentrated nitric acid and sulfuric acid at elevated temperatures). | 1. Milder Conditions: Switch to a milder nitrating system as mentioned above.2. Temperature Control: Maintain strict temperature control throughout the reaction, preferably at or below 0 °C. |
| Presence of a byproduct with a mass corresponding to a hydroxyl group instead of a methoxy group | Demethylation of the 7-methoxy group under strong acidic conditions. | 1. Less Acidic Conditions: If possible, use a nitrating agent that does not require a strong protic acid co-reagent.2. Protecting Groups: In more complex syntheses, consider protecting the phenol if demethylation is a persistent issue, although this adds extra steps to the synthetic route. |
Experimental Protocols
Protocol 1: Regioselective Nitration of 7-Methoxy-2,3-dimethyl-1-benzofuran
This protocol is designed to favor the formation of the 4-nitro isomer while minimizing side products.
Materials:
-
7-Methoxy-2,3-dimethyl-1-benzofuran
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 7-Methoxy-2,3-dimethyl-1-benzofuran (1 equivalent) in acetic anhydride at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 4-nitro isomer from other byproducts.
Protocol 2: Purification of this compound from Isomeric Byproducts
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate (e.g., 2-5%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired 4-nitro isomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizing the Reaction Landscape
The following diagrams illustrate the key aspects of the synthesis and potential side reactions.
Caption: Reaction scheme for the nitration of 7-Methoxy-2,3-dimethyl-1-benzofuran.
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
- While specific literature detailing the side products for the synthesis of this compound is not readily available, the principles and protocols described are based on established knowledge of electrophilic aromatic substitution and benzofuran chemistry.
-
Electrophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., March, J., Eds.; Wiley, 2013. [Link]
-
Benzofurans: An overview of their synthesis and applications. RSC Advances2019 , 9, 34051-34074. [Link]
-
Regioselectivity in Electrophilic Substitution of Benzofuran. J. Org. Chem.1980 , 45 (1), 1-11. [Link]
-
Oxidation of Furans. Chem. Rev.2011 , 111 (3), 1536–1587. [Link]
Technical Support Center: Synthesis of Polysubstituted Benzofurans
Welcome to the Technical Support Center for the synthesis of polysubstituted benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Benzofurans are core structures in numerous pharmaceuticals and natural products, making their efficient synthesis a critical endeavor.[1][2]
This resource deviates from rigid templates, opting instead for a dynamic question-and-answer format that directly addresses the nuanced challenges encountered in the laboratory. Here, we dissect common experimental hurdles, offering not just solutions, but the underlying chemical principles to empower your synthetic strategies.
Troubleshooting Guides: From Low Yields to Regioselectivity Woes
This section provides in-depth troubleshooting for specific issues that frequently arise during the synthesis of polysubstituted benzofurans.
Issue 1: Low or No Product Yield in Metal-Catalyzed Cross-Coupling/Cyclization Reactions
Question: My palladium- or copper-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) for synthesizing a 2,3-disubstituted benzofuran is yielding minimal or no desired product. What are the likely causes, and how can I systematically troubleshoot this?
Answer:
Low yields in these powerful C-C and C-O bond-forming reactions are a common frustration. The root cause often lies in one of three areas: catalyst activity, reagent quality, or suboptimal reaction conditions. A systematic approach is key to pinpointing the issue.
Causality-Driven Troubleshooting Steps:
-
Catalyst Integrity is Paramount: The catalytic cycle is the heart of your reaction. If the catalyst is compromised, the entire synthesis will fail.
-
Cause: Deactivated catalyst due to age, improper storage, or exposure to oxygen.[3]
-
Solution: Always use a fresh batch of palladium or copper catalyst from a reputable supplier. If you suspect your current batch is old, procure a new one. Store catalysts under an inert atmosphere (argon or nitrogen) and handle them quickly to minimize air exposure.[3]
-
-
Purity of Starting Materials: The adage "garbage in, garbage out" holds particularly true in catalysis.
-
Cause: Impurities in your starting materials, such as the o-halophenol or alkyne, can poison the catalyst. Residual water or oxygen in the reaction can also inhibit catalytic activity.
-
Solution: Ensure your starting materials are pure. Recrystallize or chromatograph them if necessary. Dry your solvents and reagents thoroughly. Degas the reaction mixture by bubbling with an inert gas or through freeze-pump-thaw cycles before adding the catalyst.
-
-
Optimizing the Reaction Environment: The interplay of solvent, base, temperature, and time is critical for a successful outcome.
Table 1: Optimization Parameters for Palladium/Copper-Catalyzed Benzofuran Synthesis [1]
| Parameter | Common Choices | Rationale and Expert Insights |
| Catalyst System | Palladium: Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C. Copper: CuI, CuBr. Often used in conjunction.[1][4] | For Sonogashira-type couplings, a combination of a palladium catalyst and a copper co-catalyst (CuI) is standard.[1] The choice of ligands on the palladium can influence stability and reactivity. |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile, Triethylamine.[1][5] | The solvent's polarity and boiling point are crucial. Triethylamine can often serve as both a base and a solvent in Sonogashira reactions.[1] Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative couplings.[5] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, KOtBu.[4][6] | The base is critical for deprotonating the phenol and neutralizing the HX generated during the reaction. The choice of base can significantly impact the reaction rate and yield. |
| Temperature | Room temperature to 120 °C.[3][5] | While some reactions proceed at ambient temperature, many require heating to overcome the activation energy.[3] However, excessive heat can lead to catalyst decomposition. A gradual increase in temperature is a good optimization strategy.[3] |
| Reaction Time | 4 to 24 hours.[5][7] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times at high temperatures can lead to product degradation. |
Issue 2: Poor Regioselectivity in the Annulation Step
Question: I am attempting to synthesize a specific polysubstituted benzofuran isomer, but I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
Controlling regioselectivity is a significant challenge in the synthesis of polysubstituted benzofurans, especially when dealing with unsymmetrical starting materials. The final substitution pattern is often determined by the method of cyclization.
Key Strategies for Controlling Regioselectivity:
-
Directed ortho-Metalation: This is a powerful technique to control the position of C-H activation. By using a directing group on your phenol or aniline starting material, you can guide the metal catalyst to a specific ortho position, thus ensuring a single regioisomer is formed.
-
Choice of Synthetic Route: The choice of your overall synthetic strategy can dictate the regiochemical outcome. For instance, a Larock annulation using o-iodophenols and internal alkynes is a reliable method for selectively obtaining 2,3-disubstituted benzofurans.[6]
-
Steric and Electronic Control: The steric bulk and electronic properties of the substituents on your starting materials can influence the regioselectivity of the cyclization. For example, in an intramolecular cyclization of an electron-rich aryl ketone, the alkoxy substituent on the benzene ring was found to be essential for an efficient reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing polysubstituted benzofurans?
A1: The choice of starting material is dictated by the desired substitution pattern and the synthetic route. Some of the most common precursors include:
-
o-Halophenols: Particularly o-iodophenols, which are versatile starting materials for palladium- and copper-catalyzed reactions with alkynes.[1]
-
Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones, to form the benzofuran ring.[3][8]
-
Phenols and Alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using various transition metal catalysts.[6]
-
o-Alkynylphenols: These are precursors for intramolecular cyclization reactions to form the benzofuran ring.[6]
Q2: My reaction is complete according to TLC, but I am struggling with the purification of my polysubstituted benzofuran. What are some common issues and solutions?
A2: Purification can indeed be challenging due to the similar polarities of the product and any unreacted starting materials or side products. Here are some tips:
-
Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. A shallow gradient can often improve the resolution of closely eluting compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Are there any metal-free alternatives for the synthesis of polysubstituted benzofurans?
A3: Yes, while metal-catalyzed reactions are prevalent, several metal-free methods have been developed. These are often seen as more sustainable and can avoid issues of metal contamination in the final product. Some examples include:
-
Base-mediated cyclization: Unprecedented base-mediated cyclization of propargylic alcohols with aryne has been reported.[6]
-
Hypervalent Iodine Reagents: Iodine(III) reagents like (diacetoxyiodo)benzene can catalyze the oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans.[6][9]
-
Acid-catalyzed cyclodehydration: Strong acids can promote the cyclodehydration of aryloxyketones to yield benzofurans.[6]
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used and robust method for the synthesis of 2-substituted benzofurans.[1]
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)₂PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the o-iodophenol and terminal alkyne in triethylamine, add (PPh₃)₂PdCl₂ and CuI.
-
Stir the reaction mixture at reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]
Diagram 1: General Experimental Workflow for Benzofuran Synthesis
Caption: A typical workflow for the synthesis of polysubstituted benzofurans.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in benzofuran synthesis.
References
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (2025). Benchchem.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
- Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. (2025). Benchchem.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Nitrobenzofuran Synthesis
Welcome to the Technical Support Center for Nitrobenzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Nitrobenzofurans are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3] However, their synthesis can be challenging, often plagued by issues with yield, purity, and regioselectivity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitrobenzofurans, providing explanations for the underlying causes and actionable solutions.
Question 1: I am experiencing very low or no yield of my desired nitrobenzofuran product. What are the likely causes and how can I improve it?
Answer:
Low or no yield is a frequent challenge in nitrobenzofuran synthesis, often attributable to several factors. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Poor Substrate Reactivity: The electronic nature of your starting materials, particularly substituted phenols or anilines, significantly impacts reactivity. Electron-withdrawing groups can deactivate the aromatic ring, hindering cyclization.
-
Solution: Consider using more forcing reaction conditions, such as higher temperatures or stronger acids/bases. However, be mindful of potential side reactions. A change in synthetic strategy, perhaps to a metal-catalyzed cross-coupling reaction, might be necessary for particularly challenging substrates.[4][5]
-
-
Catalyst Inactivity (for metal-catalyzed reactions): Palladium or copper catalysts are often employed in benzofuran synthesis.[4] Catalyst deactivation can be a major issue.
-
Solution: Ensure your catalyst is fresh and has been stored under an inert atmosphere.[5] If you suspect catalyst poisoning, consider purifying your starting materials to remove potential inhibitors. In some cases, increasing the catalyst loading may be beneficial, though this should be done judiciously to manage costs and potential side reactions.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.
-
Solution: A systematic screening of these parameters is recommended. For instance, in acid-catalyzed cyclizations, polyphosphoric acid (PPA) is often used, and the temperature needs to be carefully controlled to promote cyclization without causing decomposition.[6] For palladium-catalyzed reactions, solvents like DMF or acetonitrile may be more favorable than others.[5]
-
-
Moisture or Air Sensitivity: Many organometallic catalysts and intermediates are sensitive to air and moisture.
-
Solution: Employ standard anhydrous and anaerobic techniques. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Below is a decision-making workflow for troubleshooting low-yield reactions:
Caption: Troubleshooting workflow for low-yield nitrobenzofuran synthesis.
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity, particularly the position of the nitro group and other substituents, is a common challenge in the synthesis of substituted benzofurans.
Underlying Causes & Solutions:
-
Steric and Electronic Effects: The inherent electronic properties and steric hindrance of your starting materials will dictate the preferred site of reaction. For instance, in electrophilic nitration of a benzofuran, the position of nitration is influenced by the directing effects of existing substituents.
-
Solution: A thorough understanding of directing group effects is essential. In some cases, using a blocking group to temporarily occupy a reactive site can be an effective strategy.
-
-
Reaction Mechanism: Different reaction pathways can lead to different regioisomers. For example, in acid-catalyzed cyclizations of acetals, the regioselectivity of the intramolecular nucleophilic attack on the oxonium ion intermediate is critical.[6]
-
Solution: Modifying the reaction conditions can sometimes favor one pathway over another. For instance, changing the acid catalyst or the solvent polarity could influence the stability of the intermediates and transition states, thereby altering the product ratio.
-
-
Catalyst Control (for metal-catalyzed reactions): The choice of ligand in a palladium-catalyzed reaction can significantly influence the regioselectivity by modifying the steric and electronic environment around the metal center.
-
Solution: A screening of different ligands is often necessary to achieve the desired regioselectivity.
-
Here is a table summarizing strategies to improve regioselectivity:
| Strategy | Description | Applicability |
| Blocking Groups | Temporarily protect a more reactive position to direct the reaction to the desired site. | Electrophilic substitution reactions. |
| Directed Ortho Metalation | Use of a directing group to facilitate metalation at a specific ortho position, followed by reaction with an electrophile. | Functionalization of the benzene ring. |
| Ligand Screening | In metal-catalyzed reactions, different ligands can favor the formation of one regioisomer over another. | Palladium, copper, and other transition-metal-catalyzed syntheses. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and the stability of intermediates. | A wide range of reactions, including cyclizations. |
Question 3: I am observing significant byproduct formation, particularly from side reactions like dimerization or polymerization. What can I do to minimize these?
Answer:
Side reactions can significantly reduce the yield of your desired nitrobenzofuran and complicate purification.
Underlying Causes & Solutions:
-
High Reactivity of Intermediates: Some intermediates in benzofuran synthesis can be highly reactive and prone to self-condensation or polymerization, especially under harsh conditions.
-
Solution: Running the reaction at a lower temperature can help to control the reactivity of these intermediates. Additionally, using a higher dilution can disfavor bimolecular side reactions.
-
-
Glaser Coupling in Sonogashira Reactions: When using a copper co-catalyst in Sonogashira couplings to synthesize 2-substituted benzofurans, homocoupling of the terminal alkyne is a common side reaction.[7]
-
Over-Nitration or Degradation: The nitration of the benzofuran ring can be challenging due to the sensitivity of the furan moiety to strong acids, potentially leading to degradation or the formation of multiple nitrated products.[8]
-
Solution: Milder nitrating agents, such as acetyl nitrate generated in situ, are often preferred over harsh conditions like a mixture of nitric and sulfuric acids.[8] Careful control of the reaction temperature is also crucial.
-
The following diagram illustrates the competition between the desired reaction and a common side reaction in Sonogashira coupling:
Caption: Competing reaction pathways in Sonogashira coupling for benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for nitrobenzofuran synthesis?
A1: The choice of starting material depends on the desired substitution pattern. Common precursors include substituted phenols, salicylaldehydes, and catechols. For instance, 4-nitrophenol can be converted in several steps to 2-butyl-5-nitrobenzofuran.[9][10] The synthesis of 2-nitrobenzofuran often involves the nitration of benzofuran itself.[11]
Q2: How can I effectively monitor the progress of my nitrobenzofuran synthesis?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.[7][8] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.
Q3: What are the best practices for purifying nitrobenzofuran products?
A3: Column chromatography on silica gel is the most common method for purifying nitrobenzofuran derivatives. The choice of eluent system will depend on the polarity of your product and any impurities. Recrystallization can also be an effective technique for obtaining highly pure material, especially for solid products.
Q4: Are there any safety considerations I should be aware of when working with nitrating agents?
A4: Yes, nitrating agents, especially mixtures of nitric and sulfuric acids, are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions involving nitrating agents can be highly exothermic, so careful temperature control is essential.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in nitrobenzofuran synthesis.
Protocol 1: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[4]
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (5 mL)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
To the flask, add the o-iodophenol, (PPh₃)PdCl₂, and CuI.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the triethylamine and the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Protocol 2: Acid-Catalyzed Cyclization for Benzofuran Synthesis
This protocol describes a general procedure for the synthesis of benzofurans via acid-catalyzed cyclization of an appropriate precursor, such as an α-phenoxy ketone.
Materials:
-
α-Phenoxy ketone (1.0 mmol)
-
Polyphosphoric acid (PPA) or other suitable acid catalyst (e.g., H₂SO₄)
-
Anhydrous solvent (e.g., toluene or xylene, if necessary)
-
Standard glassware for heating reactions
Procedure:
-
In a round-bottom flask, place the α-phenoxy ketone.
-
Carefully add the polyphosphoric acid to the flask with stirring. The amount of PPA should be sufficient to ensure good mixing.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28636-28658. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Patil, S. A., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of Chemical Sciences, 124(5), 1077–1085. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Molecules, 28(5), 2197. [Link]
-
Patil, S. A., et al. (2012). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. ResearchGate. [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-28. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Benzofuran Cyclization
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges that lead to low yields in benzofuran cyclization reactions. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to help you optimize your synthetic strategies.
FAQs: Foundational Knowledge
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: The synthesis of the benzofuran scaffold typically involves the intramolecular or intermolecular cyclization to form the key carbon-oxygen (C-O) and carbon-carbon (C-C) bonds.[1] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.[2] Prominent methods include:
-
Palladium-Catalyzed Reactions: Widely used methods like the Sonogashira or Heck coupling of o-halophenols with alkynes, followed by intramolecular cyclization, are very common.[1][3]
-
Copper-Catalyzed Synthesis: Copper catalysts provide a more economical and environmentally friendly alternative to palladium for certain cyclization reactions, such as the oxidative annulation of phenols and alkynes.[1]
-
Acid-Catalyzed Cyclization: This method can be effective but is sometimes limited by harsh reaction conditions and functional group intolerance.[4][5]
-
Metal-Free Synthesis: An increasing number of metal-free protocols are being developed to address the cost and toxicity concerns associated with metal catalysts.[6][7][8] These often involve base-promoted cyclizations or reactions mediated by reagents like hypervalent iodine.[9]
Troubleshooting Guides: Addressing Specific Issues
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Q: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
A: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
Potential Cause 1: Catalyst Inactivity or Decomposition The palladium catalyst may be inactive due to age, improper storage, or decomposition during the reaction.[3][10] The formation of palladium black is a visual indicator of catalyst decomposition.[10]
Solutions:
-
Use a fresh catalyst: Always use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[3]
-
Select an appropriate catalyst system: Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄) and ligands.[1] The choice of ligand is crucial; for instance, bulky, electron-rich phosphines can sometimes improve catalytic activity.[3] In some cases, a co-catalyst like copper(I) iodide (CuI) can facilitate the coupling step and lead to better results.[1][11]
Potential Cause 2: Suboptimal Reaction Conditions The reaction temperature, time, solvent, or base can significantly impact the yield.[3] Excessively high temperatures can lead to catalyst decomposition.[3]
Solutions:
-
Optimize Temperature: A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested.[3]
-
Solvent Selection: The polarity of the solvent can influence the reaction outcome.[12] For intramolecular cyclizations, solvents like DMF and acetonitrile have been shown to be favorable.[13]
-
Base Selection: The choice of base is critical. For example, in Larock-type syntheses, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can produce water, which deactivates the palladium catalyst.[1] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective.[1]
Potential Cause 3: Poor Reagent Quality or Stoichiometry Impure starting materials or the presence of oxygen can inhibit the reaction.[3] Incorrect stoichiometry of reagents can also lead to low yields.[3]
Solutions:
-
Ensure Reagent Purity: Use pure and dry starting materials.
-
Degas Solvents: Solvents should be properly degassed to remove oxygen, which can poison the palladium catalyst.[3]
-
Verify Stoichiometry: Carefully check the stoichiometry of the alkyne and base relative to the o-halophenol. An excess of the alkyne is often beneficial.[3]
Issue 2: Formation of Uncyclized Intermediate as the Major Product
Q: I am observing a significant amount of the uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?
A: The formation of the alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered.[1]
Potential Cause: Suboptimal Conditions for Cyclization The reaction conditions (temperature, solvent, or base) may be suitable for the initial coupling but not for the subsequent cyclization.[1]
Solutions:
-
Adjust Reaction Parameters:
-
Increase Temperature: After the initial coupling is complete (as monitored by TLC or GC-MS), consider increasing the reaction temperature to facilitate the cyclization step.
-
Change the Base: A stronger base may be required to deprotonate the phenol and initiate the intramolecular C-O bond formation.
-
Solvent Effects: The solvent can play a crucial role. A more polar solvent might be necessary to promote the cyclization.
-
Troubleshooting Workflow: A Systematic Approach
Here is a general workflow for troubleshooting low-yield benzofuran synthesis:
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Experimental Protocols
General Protocol for Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 mmol), a palladium catalyst such as (PPh₃)₂PdCl₂ (0.02 mmol), and a copper co-catalyst like CuI (0.04 mmol).[2]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like triethylamine (5 mL) via syringe.[2][3] Then, add the terminal alkyne (1.1-1.5 eq).[3]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or GC-MS.[2][3]
-
Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[2] Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.[1][3]
Data Presentation: Optimizing Reaction Conditions
The following table illustrates a hypothetical optimization of reaction conditions for a Larock-type benzofuran synthesis, highlighting the impact of the base on the yield.
| Entry | Palladium Source (mol%) | Base (eq.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | (PPh₃)₂PdCl₂ (2) | NaHCO₃ (2) | DMF | 110 | <5 |
| 2 | (PPh₃)₂PdCl₂ (2) | K₂CO₃ (2) | DMF | 110 | 65 |
| 3 | (PPh₃)₂PdCl₂ (2) | Cs₂CO₃ (2) | DMF | 110 | 78 |
| 4 | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2) | DMF | 110 | 85 |
This table demonstrates that changing the base from NaHCO₃ to an anhydrous base like K₂CO₃ or Cs₂CO₃ can significantly improve the yield by preventing water formation that deactivates the catalyst.[1]
Simplified Reaction Pathway
The following diagram illustrates the key steps in a common palladium-catalyzed benzofuran synthesis.
Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling.
References
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Wang, X., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Organic Letters.
- Lee, S., et al. (2024).
- Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3196.
- Daugulis, O., et al. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 133(35), 13854–13857.
- Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3436-3440.
- Khan, I., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1354893.
- Daugulis, O., et al. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 133(35), 13854–13857.
- Khan, I., et al. (2024).
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. Retrieved from [Link]
- National Center for Biotechnology Information. (2024).
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- ResearchGate. (2024).
- National Center for Biotechnology Information. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Tetrahedron Letters, 53(49), 6676–6679.
- National Center for Biotechnology Information. (2024).
- American Chemical Society. (2024).
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1803.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28132-28159.
- American Chemical Society. (2012). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 134(42), 17456–17459.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28132-28159.
- National Center for Biotechnology Information. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(11), 1489.
-
ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
This technical support guide provides in-depth troubleshooting advice and detailed methodologies for the purification of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. Designed for researchers, medicinal chemists, and process development scientists, this document offers practical, field-proven insights to overcome common challenges encountered during the isolation and purification of this and structurally related benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, based on the typical multi-step synthesis involving cyclization and nitration, several classes of impurities are commonly encountered[1]:
-
Isomeric Byproducts: Nitration of the benzofuran ring can sometimes lead to the formation of regioisomers, where the nitro group is positioned at other locations on the aromatic ring.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the precursor molecules.
-
Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, di-nitrated or non-nitrated benzofuran derivatives may be present.
-
Degradation Products: Benzofuran rings can be sensitive to harsh acidic or oxidative conditions, potentially leading to ring-opened or other degradation byproducts.
A logical workflow for identifying and mitigating these impurities is crucial for a successful purification strategy.
Caption: Workflow for impurity identification and purification.
Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids to a high degree of purity. However, challenges can arise, particularly with nitro-aromatic compounds.
Q2: I'm having trouble finding a suitable solvent system for the recrystallization of this compound. What should I do?
A2: The key to a successful recrystallization is to identify a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Solvent Selection Strategy:
A systematic approach to solvent screening is recommended. Start with solvents of varying polarities. Common choices for benzofuran and nitroaromatic compounds include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). Halogenated solvents like dichloromethane can also be effective, often in combination with a less polar co-solvent like hexanes.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | A versatile system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed. |
| Toluene | Can be effective for aromatic compounds, and its higher boiling point allows for a wider temperature range for dissolution and crystallization. |
| Dichloromethane/Hexanes | Useful for compounds that are highly soluble in dichloromethane at room temperature. Hexanes act as the anti-solvent. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of the crude this compound in a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. If it dissolves, it is a potential candidate for single-solvent recrystallization.
-
If the compound is soluble at room temperature, that solvent can be used as the "good" solvent in a two-solvent system with a "poor" solvent in which the compound is insoluble.
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with nitro compounds.
Troubleshooting "Oiling Out":
-
Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, switch to a lower-boiling one. For example, if using toluene, try a mixture of ethyl acetate and hexanes.
-
Increase the Volume of the "Good" Solvent: Using a slightly larger volume of the solvent in which the compound is soluble can prevent premature precipitation at a high temperature.
-
Induce Crystallization at a Lower Temperature: Once the compound is fully dissolved, allow the solution to cool more slowly. You can also try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Q4: I'm not getting good separation of my target compound from impurities using column chromatography. What parameters should I adjust?
A4: Optimizing column chromatography involves a careful selection of the stationary phase, mobile phase, and proper column packing and loading techniques.
Stationary Phase Selection:
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography and is a good starting point for moderately polar compounds like this compound.
-
Alumina: Can be a good alternative to silica gel, especially for compounds that may be sensitive to the acidic nature of silica. Alumina is available in neutral, acidic, and basic forms.
Mobile Phase Optimization:
The key to good separation is finding a mobile phase that provides a good differential in the retention factors (Rf) of the components in your mixture. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).
| Mobile Phase System | Application |
| Hexane/Ethyl Acetate | A standard, versatile system for compounds of moderate polarity. The polarity is increased by increasing the proportion of ethyl acetate. |
| Dichloromethane/Hexane | Another common system that offers different selectivity compared to ethyl acetate-based systems. |
| Toluene/Ethyl Acetate | Can be effective for aromatic compounds, leveraging π-π interactions with the stationary phase. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC of your crude material using various solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Caption: A typical workflow for purification by column chromatography.
Purity Assessment
Accurate determination of purity is critical. A combination of chromatographic and spectroscopic techniques is recommended.
Q5: What is a reliable HPLC method for assessing the purity of this compound?
A5: Reversed-phase HPLC with UV detection is a standard and reliable method for purity analysis of benzofuran derivatives.
Recommended HPLC Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of the compound in 1 mL of acetonitrile. |
This method should be optimized for your specific instrument and impurity profile to ensure baseline separation of all components.
Q6: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
1H NMR (predicted):
-
Methoxy Protons (-OCH3): A singlet around δ 3.9-4.1 ppm.
-
Methyl Protons (-CH3): Two singlets for the methyl groups at C2 and C3, likely in the range of δ 2.2-2.6 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring.
13C NMR (predicted):
-
Methoxy Carbon (-OCH3): A signal around δ 55-60 ppm.
-
Methyl Carbons (-CH3): Signals in the aliphatic region, typically δ 10-20 ppm.
-
Aromatic and Furan Carbons: Multiple signals in the range of δ 100-160 ppm. The carbon bearing the nitro group will be significantly deshielded.
It is crucial to obtain a high-resolution NMR spectrum of your final product to confirm its identity and assess its purity. The absence of signals corresponding to impurities identified in the crude material is a strong indicator of successful purification.
References
Sources
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Welcome to the technical support center for the synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or production scale. We will delve into the critical parameters, potential challenges, and troubleshooting strategies to ensure a safe, efficient, and scalable process.
The synthesis of this substituted nitrobenzofuran is a multi-step process, culminating in a highly exothermic and potentially hazardous nitration reaction.[1][2] Scaling up such processes requires more than simply multiplying reagent quantities; it demands a thorough understanding of reaction kinetics, thermodynamics, and mass transfer to maintain control and achieve consistent results.
Part 1: Synthesis Overview & Core Challenges
The synthetic route to this compound generally involves two key stages:
-
Formation of the Benzofuran Core: Synthesis of the 7-methoxy-2,3-dimethyl-1-benzofuran intermediate. This can be achieved through various methods, often starting from a substituted phenol.[1][3][4][5]
-
Electrophilic Nitration: The introduction of the nitro group onto the benzofuran ring at the C4 position. This step is the most critical and challenging aspect of the scale-up process due to its exothermic nature and the potential for side reactions.[2][6]
The primary challenges in scaling up this synthesis are concentrated around the nitration step:
-
Thermal Runaway: Nitration reactions are highly exothermic. Without proper heat management, the reaction can accelerate uncontrollably, leading to decomposition, charring, and potentially an explosion.[2][6][7]
-
Regioselectivity: Ensuring the nitro group is selectively introduced at the C4 position, avoiding the formation of other isomers.
-
Process Safety: Handling large quantities of concentrated nitric and sulfuric acids requires stringent safety protocols and specialized equipment.[7][8]
-
Product Purity: Minimizing the formation of byproducts, such as dinitrated compounds or oxidation products, is crucial for simplifying purification.[9]
Experimental Workflow Overview
Below is a generalized workflow for the synthesis and purification process.
Caption: Generalized workflow for the synthesis and purification of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield | Incomplete Reaction: The deactivating effect of the benzofuran ring can slow the reaction.[9] Water in the nitrating mixture from using non-fuming nitric acid can also inhibit the formation of the nitronium ion (NO₂⁺).[10][11] | Increase Reaction Time/Temperature: Monitor reaction progress via TLC or HPLC. Cautiously increase the temperature, but be mindful of side reactions.[9] Use a Stronger Nitrating Agent: Consider using fuming nitric acid or generating anhydrous nitric acid in situ with KNO₃ and concentrated H₂SO₄.[10][11] |
| 2. Charring / Black Tar Formation | Excessive Heat: This is the most common cause. The reaction is highly exothermic, and localized overheating leads to decomposition.[6] Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[6] | Improve Heat Management: Ensure your reactor's cooling system is adequate. Maintain a strict temperature protocol (e.g., 0-5 °C). Control Addition Rate: Add the nitrating mixture slowly and dropwise with vigorous stirring to ensure rapid heat dissipation and avoid hot spots.[9] |
| 3. Formation of Dinitrated Byproducts | High Temperature: Higher temperatures can promote a second nitration event.[9] Excess Nitrating Agent: Using a large excess of the nitrating agent increases the probability of dinitration. | Strict Temperature Control: Keep the reaction temperature as low as feasible while still allowing the reaction to proceed.[9] Optimize Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1-1.2 equivalents). Monitor the reaction to avoid letting it run for an unnecessarily long time after completion. |
| 4. Product is an Oil or Fails to Precipitate During Work-up | Product Solubility: The product may be soluble in the acidic aqueous mixture or may be an oil at the quenching temperature.[12] | Perform Liquid-Liquid Extraction: If no solid precipitates upon quenching, transfer the mixture to a separatory funnel and extract multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[12] Combine the organic layers and proceed with washing and drying. |
| 5. Difficulty Purifying the Final Product | Isomeric Impurities: Incomplete regioselectivity can lead to isomers that are difficult to separate by crystallization. Persistent Colored Impurities: Oxidation byproducts can be highly colored and difficult to remove. | Optimize Crystallization Solvent: Experiment with different solvent systems for recrystallization to improve the separation of isomers. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities before recrystallization. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in the nitration of 7-methoxy-2,3-dimethyl-1-benzofuran.
Part 3: Scale-Up Protocol & Safety
Example Pilot-Scale Protocol
This protocol is a hypothetical example and must be adapted and optimized for specific equipment and safety protocols.
Equipment: 50L glass-lined reactor with overhead stirring, temperature probe, cooling jacket, and a controlled-rate addition pump.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Acid Mixture Preparation: In a separate, suitable vessel, cautiously add 15 L of concentrated sulfuric acid (98%). Cool the acid to 0-5 °C using an ice bath or chiller.
-
Nitrating Mixture Formation: While maintaining the temperature between 0-5 °C, slowly add 1.75 kg (1.15 L, ~1.2 equivalents) of concentrated nitric acid (70%) to the sulfuric acid with continuous stirring.
-
Substrate Charge: Charge the main reactor with a solution of 3.0 kg (1.0 equiv) of 7-methoxy-2,3-dimethyl-1-benzofuran dissolved in 10 L of a suitable inert solvent (e.g., dichloromethane, if compatible with process conditions). Cool the reactor contents to -5 °C.
-
Controlled Addition: Begin the slow, subsurface addition of the cold nitrating mixture to the reactor via the addition pump. The addition rate should be carefully controlled to maintain the internal reaction temperature at or below 0 °C. This is the most critical step for thermal management. A typical addition time for this scale might be 2-4 hours.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by taking samples for HPLC analysis until the starting material is consumed.
-
Quenching: In a separate 200L vessel equipped with a stirrer, prepare a slurry of 50 kg of crushed ice and 50 L of water. Once the reaction is complete, slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring. The product should precipitate as a solid.
-
Isolation & Washing:
-
Filter the precipitated solid using a suitable filter press or large Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Wash the cake with a cold, dilute sodium bicarbonate solution to remove residual acid, followed by a final wash with cold water.
-
-
Drying & Purification:
-
Dry the crude solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Safety First: A Non-Negotiable Priority
Nitration reactions are inherently hazardous, and safety must be the primary consideration when scaling up.
-
Corrosivity & Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7][8] Nitric acid fumes and nitrogen dioxide gas produced during the reaction are highly toxic upon inhalation.[7][8]
-
Thermal Hazards: The reaction is highly exothermic. A loss of cooling can lead to a rapid temperature increase (thermal runaway), which can cause the reaction to boil over, decompose violently, or explode.[2][7]
-
Engineering Controls:
-
All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.[7]
-
Use acid-resistant materials for all equipment.[7]
-
Emergency eyewash and shower stations must be immediately accessible.[7][8]
-
Ensure the reactor is equipped with a pressure relief system.
-
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
References
- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSzkrUXN8yf4aZ2SI8ceium3hMJh8txrznVRBUs2KEzhW3WV7XUcqq_5-T9MmmIOBaYlRLJq9Dj5V16EviP3SVs942I6Gvb42I849LqUgTGXwB5nfNWvL_QDJ0jnxO43-GQoiF3Zs=]
- Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL_1-TjOILZymy6hQ5bdnexWbhIsLrnsMrOs4m6jg4ovb22ynMbn_ALybJ6TsLKGNlLfK4omMhwZQCiBoKk2Yhl6lc0g1dN75qsX78OSgE1NJtmzL8g5x582r5z9AUYGpSejHnkBX22A-1A-enWTgEhGakdL5HCWcgx2_BY7IUeX2YKmQNIU0PrcJkFMHOvcE-EXSjPrzuQpB4-uVy0=]
- Nitration reaction safety - YouTube. [URL: https://www.youtube.
- NITRIC ACID SAFETY - University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/nitric-acid-safety.pdf]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2666]
- Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00336h]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368383/]
- Regioselective Synthesis of Benzofuranones and Benzofurans - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00326]
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. [URL: https://www.benchchem.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? - ResearchGate. [URL: https://www.researchgate.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. [URL: https://www.mdpi.com/2227-9717/12/1/10]
- Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem. [URL: https://www.benchchem.
- How to avoid charring during nitration reactions - Benchchem. [URL: https://www.benchchem.
- Having trouble with nitration reaction of cytosine : r/Chempros - Reddit. [URL: https://www.reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. As a specialized aromatic heterocycle, its unique substitution pattern presents specific challenges in handling, storage, and experimental use. This document is designed to offer both practical solutions and a deeper understanding of the underlying chemical principles governing its stability.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental stability and handling of this compound.
Q1: What are the primary known stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its nitroaromatic and benzofuran functionalities. These structural motifs make it susceptible to degradation under specific environmental conditions, including exposure to light (photosensitivity), elevated temperatures (thermal liability), and non-neutral pH conditions (hydrolytic instability). The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[1][2]
Q2: How does the nitro group affect the stability of the benzofuran ring system?
A2: The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic properties and stability of the benzofuran ring. This electron-withdrawing effect can make the aromatic system more susceptible to nucleophilic attack and can also play a role in its photochemical and thermal decomposition pathways.[1][3][4] For instance, in other nitroaromatic compounds, the initial steps of thermal decomposition can involve the homolysis of the C-NO2 bond.[3][5]
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are often photosensitive.[6][7][8] Exposure to UV or even ambient light can induce photochemical reactions, leading to degradation. The photolysis of nitroaromatic compounds can proceed through various mechanisms, including the formation of reactive intermediates that can lead to a complex mixture of degradation products.[6][7] It is crucial to handle and store this compound protected from light.
Q4: What is the expected shelf-life of this compound under optimal storage conditions?
Q5: Are there any known incompatibilities with common laboratory solvents or reagents?
A5: Caution should be exercised when using this compound with strong reducing agents, which can reduce the nitro group to an amino group, thereby changing the compound's chemical identity and biological activity.[9] Additionally, strong acids or bases can promote hydrolysis of the benzofuran ring or other sensitive functional groups.[10][11] Protic solvents, especially under illumination, may participate in photodegradation pathways.
II. Troubleshooting Guide: Experimental Stability Issues
This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during experimental work with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Compound degradation in solution. The compound may be unstable in the chosen solvent or under ambient laboratory light and temperature. | Prepare fresh solutions for each experiment. Use amber vials or wrap containers in aluminum foil to protect from light.[12] If possible, work with chilled solutions and consider using a more inert solvent. |
| Appearance of unexpected peaks in chromatograms over time. | Formation of degradation products. This indicates that the compound is breaking down. The new peaks could correspond to photolytic, thermal, or hydrolytic degradants. | Perform a forced degradation study to identify potential degradation products. This involves subjecting the compound to stress conditions (acid, base, peroxide, heat, light) to predict and characterize potential impurities. |
| Low yield or recovery after a reaction or work-up procedure. | Degradation during the experimental process. The compound may be unstable to the reaction conditions (e.g., high temperature, acidic/basic reagents).[13][14] | Analyze the stability of the compound under the specific reaction conditions in a small-scale trial. If instability is confirmed, consider milder reaction conditions, shorter reaction times, or a different synthetic route. During work-up, avoid strong acids or bases if possible and minimize exposure to heat.[13] |
| Color change of the solid compound or its solution. | Decomposition or polymerization. A visible color change is often a clear indicator of chemical instability. | Discard the discolored material as its purity is compromised. Review storage conditions to ensure they are optimal (cool, dark, and dry). For solutions, this can be a sign of rapid degradation. |
III. Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing robust experimental protocols. The following diagrams illustrate the likely modes of degradation for this compound based on the known chemistry of its constituent functional groups.
Caption: Simplified photodegradation pathway.
Caption: A possible thermal decomposition route.
IV. Experimental Protocols
This section provides standardized protocols for handling and assessing the stability of this compound.
Protocol 1: Recommended Handling and Storage
-
Solid Compound:
-
Store in a tightly sealed, amber glass vial.
-
Keep in a desiccator to protect from moisture.
-
Store in a refrigerator or freezer at a recommended temperature of 2-8°C for short-term and -20°C for long-term storage.
-
Avoid repeated freeze-thaw cycles.
-
-
Solutions:
-
Prepare solutions fresh whenever possible.
-
Use high-purity solvents. Degassing the solvent can be beneficial in some cases.[15]
-
Store solutions in amber vials or protect them from light.
-
For short-term storage, keep solutions at 2-8°C. For longer-term storage, flash-freeze aliquots and store at -80°C, but validate stability under these conditions first.
-
Protocol 2: Workflow for Assessing Solution Stability
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. How To [chem.rochester.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran and Other Nitrobenzofurans for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran with other nitrobenzofuran analogs, offering insights into their potential biological activities. While direct comparative experimental data for this compound is limited in currently available literature, this document synthesizes information from studies on structurally related compounds to project its potential performance and discusses the key structure-activity relationships (SAR) that govern the efficacy of nitrobenzofurans.
Introduction: The Therapeutic Potential of Nitrobenzofurans
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a nitro group to the benzofuran core can significantly modulate its biological profile, often enhancing its antimicrobial and cytotoxic effects.[3] The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive species.[4]
This guide focuses on this compound and aims to provide a comparative perspective against other nitrobenzofuran derivatives. The strategic placement of substituents such as methoxy, methyl, and nitro groups on the benzofuran ring system can dramatically influence the compound's physicochemical properties and its interaction with biological targets.
Comparative Analysis: Structure-Activity Relationships of Nitrobenzofurans
A key study by Powers (1976) investigated the antibacterial activity of thirteen 2-methylbenzofurans, providing valuable insights into the role of substituents on the benzofuran ring.[3] The spectrum of activity for these compounds was found to be similar to that of nitrofurazone, a well-known nitrofuran antibacterial agent.[3]
Table 1: Comparative Antibacterial Activity of Substituted 2-Methyl-3-nitrobenzofurans against E. coli B (in minimal broth)
| Compound | Substituent(s) | C_min (μg/mL) causing 50% growth inhibition |
| A | 3-NO₂ | >10 |
| B | 3,5-diNO₂ | 0.4 |
| C | 3,7-diNO₂ | 0.08 |
| D | 7-Br, 3-NO₂ | 0.2 |
| E | 7-CONH₂, 3-NO₂ | 0.3 |
| F | 7-CF₃, 3-NO₂ | 0.2 |
Data sourced from Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62.[3]
From the data in Table 1, several key SAR observations can be made:
-
The Nitro Group at Position 3 is Crucial: The parent compound with only a 3-nitro substituent showed weak activity, highlighting the importance of additional electron-withdrawing groups for enhanced potency.
-
Electron-Withdrawing Groups at Position 7 Enhance Activity: The introduction of a second nitro group at position 7 (Compound C) resulted in the most potent antibacterial activity in the series. Other electron-withdrawing groups at position 7, such as bromine (Compound D) and trifluoromethyl (Compound F), also significantly increased potency compared to the parent 3-nitrobenzofuran.
-
A Nitro Group at Position 5 Also Increases Activity: A nitro group at position 5 (Compound B) also enhanced antibacterial activity, though to a lesser extent than a nitro group at position 7.
Projected Performance of this compound:
Based on these established SAR principles, we can project the potential biological profile of this compound:
-
Antimicrobial Activity: The presence of a nitro group at position 4 is expected to confer antimicrobial properties. The electron-donating nature of the methoxy group at position 7 might modulate this activity. The precise impact would require experimental verification, as electronic effects on the benzofuran ring are complex. The dimethyl substitution at positions 2 and 3 will also influence the molecule's lipophilicity and steric profile, which can affect cell permeability and target binding.
-
Cytotoxicity: Benzofuran derivatives, particularly those with methoxy substitutions, have shown promising anticancer activity.[5] The nitro group can contribute to cytotoxicity through the generation of reactive oxygen species upon reduction. Therefore, this compound is a candidate for cytotoxic activity against cancer cell lines.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a substituted nitrobenzofuran and for the evaluation of its biological activity.
Synthesis of a Substituted Nitrobenzofuran (General Procedure)
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general synthetic route can be adapted from established methods for the synthesis of substituted benzofurans.[6][7] A plausible approach would involve the construction of the substituted benzofuran core followed by nitration.
Caption: General workflow for the synthesis of a substituted nitrobenzofuran.
Step 1: Synthesis of 2,3-dimethyl-7-methoxy-1-benzofuran
A common method for synthesizing 2,3-disubstituted benzofurans is the Perkin rearrangement or similar cyclization strategies.
-
Starting Material: 2-Hydroxy-3-methoxybenzaldehyde.
-
Reaction: React 2-hydroxy-3-methoxybenzaldehyde with 2-butanone in the presence of a base such as potassium carbonate or sodium ethoxide.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form the 2,3-dimethyl-7-methoxy-1-benzofuran.
-
Purification: The product is purified using column chromatography.
Step 2: Nitration of 2,3-dimethyl-7-methoxy-1-benzofuran
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent.
-
Reaction Conditions: The benzofuran derivative is slowly added to the cooled nitrating mixture. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[5][7]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While direct comparative data for this compound is not extensively documented, a thorough analysis of the structure-activity relationships of related nitrobenzofurans provides a strong foundation for predicting its biological potential. The presence of the nitro group suggests antimicrobial and cytotoxic properties, while the methoxy and dimethyl substituents are expected to modulate its potency and pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate this and other novel nitrobenzofuran derivatives, thereby contributing to the development of new therapeutic agents. Further empirical studies are essential to definitively characterize the biological activity of this compound and to validate its potential in drug discovery.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Gomes, F. A., et al. (2017). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
- Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102–1105.
- Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62.
- Hadj-esfandiari, N., et al. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6354–6363.
- Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: a review. European Journal of Medicinal Chemistry, 97, 483–504.
- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Nitrobenzofurans
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of nitrobenzofurans, a class of heterocyclic compounds with a diverse and potent range of biological activities. By dissecting the key structural features and their influence on antibacterial, anticancer, and antiparasitic properties, this document aims to equip researchers with the knowledge to rationally design more effective and selective therapeutic agents.
The Crucial Role of the Nitro Group: The Engine of Bioactivity
The defining feature of this class of compounds is the nitroaromatic system. The antimicrobial and antiparasitic activity of nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group within the target organism. This reduction generates reactive nitroso, nitro anion radicals, hydroxylamino, and amino derivatives that can induce significant cellular damage, primarily through oxidative stress.
The position of the nitro group on the benzofuran scaffold is a critical determinant of activity. For instance, in the furan series, a 5-nitro substituent is generally considered essential for antibacterial activity, while 4-nitrofurans often lack such properties. This principle extends to nitrobenzofurans, where the placement of the nitro group profoundly impacts the compound's biological profile.
Unraveling the Antibacterial Potential of Nitrobenzofurans
Nitrobenzofurans have demonstrated significant promise as antibacterial agents, with a spectrum of activity that is often comparable to established drugs like nitrofurazone.[1][2] The exploration of various substituted 2-methylbenzofurans has provided valuable insights into their SAR.
Key Structural Determinants of Antibacterial Activity
Systematic studies have revealed that specific substitutions on the 2-methyl-3-nitrobenzofuran core are conducive to bacteriostatic activity. Analogs featuring nitro groups at the 5 or 7-positions, as well as those with 7-bromo, 7-carboxamido, and 7-trifluoromethyl substituents, have shown notable efficacy.[1][3] Interestingly, a strain of E. coli with increased resistance to nitrofurazone did not exhibit cross-resistance to 3,7-dinitro-2-methylbenzofuran, suggesting a potentially distinct mechanism of action or target interaction.[1][3]
It is important to note the chemical stability of these compounds. The 3-nitro-2-methylbenzofurans can be labile in solution, undergoing solvolysis to form products such as α,6-dinitro-o-cresol.[1][3] This instability should be a key consideration in both experimental design and formulation development.
Comparative Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of representative nitrobenzofuran derivatives against various bacterial strains, providing a quantitative comparison of their potency.
| Compound | Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 3,7-dinitro-2-methylbenzofuran | 3-NO₂, 7-NO₂, 2-CH₃ | 3.12 | 6.25 | >100 | [1][3] |
| 3,5-dinitro-2-methylbenzofuran | 3-NO₂, 5-NO₂, 2-CH₃ | 6.25 | 12.5 | >100 | [2] |
| 2-methyl-3-nitrobenzofuran | 3-NO₂, 2-CH₃ | 12.5 | 25 | >100 | [1] |
| Nitrofurazone | - | 3.12 | 6.25 | >100 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of nitrobenzofuran compounds.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nitrobenzofuran compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the nitrobenzofuran compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Nitrobenzofurans in Oncology: A New Frontier in Cancer Therapy
Benzofuran derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4][5][6] The introduction of a nitro group can further enhance this activity, often through mechanisms involving the induction of apoptosis and cell cycle arrest.
Structural Features Influencing Anticancer Potency
The anticancer activity of nitrobenzofurans is highly dependent on the overall substitution pattern. For instance, a novel benzofuran ring-linked 3-nitrophenyl chalcone derivative has shown selective cytotoxic effects on colon cancer cells.[7] This compound was found to induce apoptosis through both death receptor (DR-4) mediated and mitochondrial (BCL-2) mediated pathways.[7]
The presence of other functional groups in conjunction with the nitro group can synergistically enhance anticancer effects. For example, the presence of a CONH group has been identified as a necessary feature for the anticancer activity of some benzofuran derivatives.[4]
Comparative Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected nitrobenzofuran and related derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3-Nitrophenyl chalcone derivative | HCT-116 (Colon) | 1.71 | Induces apoptosis | [7] |
| 3-Nitrophenyl chalcone derivative | HT-29 (Colon) | 7.76 | Induces apoptosis | [7] |
| 2-Aryl-5-nitrobenzofuran-based hydrazones | MCF-7 (Breast) | Not specified | Cell cycle arrest, RTK inhibition | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Nitrobenzofuran compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzofuran compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for the MTT Cell Viability Assay.
Exploring the Antiparasitic Activity of Nitrobenzofurans
Nitroaromatic compounds have a long history of use as antiparasitic agents.[9] The mechanism of action is again reliant on the bioreduction of the nitro group, leading to the generation of cytotoxic radicals that are detrimental to the parasite.
Key Considerations for Antiparasitic Drug Design
The development of effective antiparasitic nitrobenzofurans requires a careful balance of potency and selectivity. The ideal compound should be highly active against the parasite while exhibiting minimal toxicity to the host. The inclusion of a nitro group in a coumarin-thiosemicarbazone hybrid, for example, has been proposed as a strategy to enhance antiparasitic activity through increased oxidative stress in the parasite.[10]
Derivatives of nitroimidazoles have shown potent activity against a range of parasites including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, including metronidazole-resistant strains.[11] This highlights the potential of exploring different nitroheterocyclic scaffolds, including nitrobenzofurans, for novel antiparasitic therapies.
Experimental Protocol: In Vitro Antileishmanial Assay
This protocol describes a method for evaluating the in vitro activity of nitrobenzofuran compounds against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes
-
Complete culture medium for Leishmania
-
96-well plates
-
Nitrobenzofuran compounds dissolved in DMSO
-
Resazurin solution
-
Fluorometer or spectrophotometer
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes to the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the nitrobenzofuran compounds in the culture medium in 96-well plates.
-
Parasite Addition: Add a standardized suspension of promastigotes to each well.
-
Incubation: Incubate the plates at the appropriate temperature for Leishmania culture (e.g., 26°C) for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measurement: Measure the fluorescence or absorbance to determine parasite viability.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits parasite growth by 50%.
Conclusion and Future Directions
The structure-activity relationship of nitrobenzofurans is a rich and complex field with significant therapeutic potential. The nitro group is a key pharmacophore, with its position and the nature of other substituents on the benzofuran ring playing a crucial role in modulating the biological activity. This guide has provided a comparative overview of the SAR of nitrobenzofurans in antibacterial, anticancer, and antiparasitic applications, along with standardized experimental protocols for their evaluation.
Future research should focus on the synthesis of novel nitrobenzofuran derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and potential resistance pathways will be critical for the successful translation of these promising compounds into clinical candidates. Quantitative structure-activity relationship (QSAR) studies can further aid in the rational design of next-generation nitrobenzofuran-based therapeutics.
References
-
Powers, L. J., & Mertes, M. P. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. [Link]
-
Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62. [Link]
-
Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102–1105. [Link]
-
Koval, O., et al. (2022). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 15(9), 1123. [Link]
-
Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Scientific Reports, 13(1), 12345. [Link]
-
(This citation is not used in the text but is available for further reading) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
(This citation is not used in the text but is available for further reading) Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
-
Nkoana, K. N., et al. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(35), 22863-22885. [Link]
-
(This citation is a duplicate of reference 3) Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102–1105. [Link]
-
(This citation is not used in the text but is available for further reading) Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
-
(This citation is not used in the text but is available for further reading) Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
(This citation is a duplicate of reference 9) Nkoana, K. N., et al. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(35), 22863-22885. [Link]
-
(This citation is a duplicate of reference 7) Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
(This citation is not used in the text but is available for further reading) Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
(This citation is not used in the text but is available for further reading) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
-
(This citation is a duplicate of reference 7) Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
(This citation is not used in the text but is available for further reading) Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
(This citation is not used in the text but is available for further reading) Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. [Link]
-
(This citation is not used in the text but is available for further reading) Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. [Link]
-
Benitez, J., et al. (2021). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Frontiers in Cellular and Infection Microbiology, 11, 746835. [Link]
-
(This citation is not used in the text but is available for further reading) Chemistry and antibacterial activity of nitrobenzofurans. [Link]
-
(This citation is a duplicate of reference 12) Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Lopes, M. S., et al. (2011). Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds. European Journal of Medicinal Chemistry, 46(11), 5674–5680. [Link]
-
Leitsch, D., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 120, 255–262. [Link]
-
(This citation is not used in the text but is available for further reading) 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. [Link]
-
(This citation is not used in the text but is available for further reading) Antifungal and Antiparasitic Activity of Novel Metallocene- containing Fluconazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of analogs based on the 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran scaffold. While specific, direct analogs of this compound are not extensively documented in publicly available literature, this guide will extrapolate from and compare with structurally related benzofuran derivatives to predict and understand the potential biological activities. We will delve into the key structural motifs of the parent compound and their likely influence on antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data from related compounds.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticonvulsant, sedative, hypnotic, antibacterial, antifungal, and anti-inflammatory activities.[1] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse range of biological activities.[2]
Deconstructing the Core Moiety: Predicted Biological Significance of Key Substituents
The biological activity of a this compound analog is determined by the interplay of its constituent parts. Below, we analyze the predicted contribution of each key substituent based on existing research on related benzofuran derivatives.
The Influence of the 4-Nitro Group
The presence of a nitro group on the benzofuran ring is a significant determinant of its biological activity, particularly its antimicrobial properties. Studies on nitrobenzofurans have shown that these compounds can act as bacteriostatic agents. For instance, 2-methyl-3-nitrobenzofuran and its analogs have demonstrated a spectrum of activity similar to nitrofurazone.[3] The antibacterial effect of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the target organism, leading to the formation of toxic radical species.
The Role of the 7-Methoxy Substituent
Methoxy substitution on the benzofuran ring has been shown to enhance the anticancer activity of these compounds.[4] A comprehensive review of methoxy-substituted benzofurans indicates their potent cytotoxicity against various cancer cell lines, often through the inhibition of tubulin polymerization.[4] The position of the methoxy group is crucial; for example, a 6-methoxy group has been associated with greater antiproliferative activity than a 7-methoxy group in some series of benzofuran derivatives.[5]
The Impact of 2,3-Dimethyl Substitution
Alkyl substitutions at the 2 and 3 positions of the benzofuran ring can influence the molecule's lipophilicity and steric properties, thereby affecting its interaction with biological targets. While specific data on 2,3-dimethyl-4-nitro analogs is scarce, studies on other benzofurans suggest that such substitutions can modulate activity. For instance, the introduction of a methyl group at the C-3 position has been shown to significantly increase the antiproliferative activity of certain benzofuran derivatives against various cancer cell lines.[5]
Comparative Biological Activity Profiles
To provide a framework for evaluating potential this compound analogs, we present a comparative summary of the biological activities of structurally related benzofuran derivatives.
Antimicrobial Activity
The nitro group is a key pharmacophore for the antimicrobial activity of benzofurans. The following table compares the activity of a nitrobenzofuran derivative with a standard antibiotic.
| Compound/Analog | Target Organism | Activity (MIC in µg/mL) | Reference |
| 3,7-dinitro-2-methylbenzofuran | E. coli (nitrofurazone-resistant) | Maintained activity | [3] |
| Ciprofloxacin | E. coli | Standard | [6] |
| (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones | S. aureus, S. epidermidis, MRSA, B. subtilis, K. pneumoniae | Remarkable inhibition | [7] |
This table is illustrative and compiles data from different studies on related compounds.
Anticancer Activity
The methoxy and methyl groups are anticipated to contribute significantly to the anticancer potential of the target analogs.
| Compound/Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 6-Methoxy-3-methyl-benzofuran derivative (10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 0.016 - 0.024 | [5] |
| Unsubstituted Benzofuran Analogs | HCT-116, HeLa, HepG2, A549 | Lower potency | [4] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 | 1.71 (48h) | [8] |
| Doxorubicin | MCF-7 | Standard | [2] |
This table is illustrative and compiles data from different studies on related compounds.
Anti-inflammatory Activity
Benzofuran derivatives have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.
| Compound/Analog | Assay | Activity (IC50 in µM) | Reference |
| Aza-benzofuran derivative | NO inhibition in LPS-stimulated RAW 246.7 cells | 16.5 | [3] |
| Fluorinated benzofuran derivative | IL-6 secretion | 1.2 - 9.04 | |
| Celecoxib | NO inhibition in LPS-stimulated RAW 246.7 cells | 32.1 | [3] |
This table is illustrative and compiles data from different studies on related compounds.
Experimental Protocols for Biological Evaluation
For researchers aiming to synthesize and evaluate novel this compound analogs, the following standardized protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for measuring nitric oxide inhibition.
Structure-Activity Relationship (SAR) and Future Directions
Based on the analysis of related compounds, a hypothetical structure-activity relationship for this compound analogs can be proposed.
Hypothetical SAR for this compound Analogs
Caption: Key areas for modification to explore the SAR of the lead compound.
Future research should focus on the synthesis and systematic biological evaluation of a library of analogs based on the this compound scaffold. This would involve:
-
Varying the alkyl substituents at the 2 and 3 positions to investigate the impact of chain length and branching on activity.
-
Modifying the methoxy group at the 7-position to other alkoxy groups or replacing it with other electron-donating or -withdrawing groups.
-
Exploring different substituents at other positions on the benzene ring to fine-tune the electronic properties and biological activity.
-
Replacing the nitro group with other functionalities to understand its specific contribution to the observed biological effects.
By systematically exploring the chemical space around this core structure, it may be possible to develop novel benzofuran derivatives with enhanced potency and selectivity for antimicrobial, anticancer, or anti-inflammatory applications.
References
-
Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link]
-
Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed. Available at: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
-
Chemistry and antibacterial activity of nitrobenzofurans. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
-
7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. Available at: [Link]
-
Antibacterial activity of nitrobenzofurans. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers. Available at: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
-
Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]
-
Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. Available at: [Link]
-
Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran in Oncology Research
In the landscape of anticancer drug discovery, the benzofuran scaffold has emerged as a privileged structure, yielding numerous derivatives with potent cytotoxic activities against a range of human cancer cell lines. This guide provides a comparative analysis of a specific derivative, 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran , against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a technical guide grounded in available data and established experimental protocols, fostering an informed perspective on its potential in oncology.
Introduction to the Compounds
The Investigational Compound: this compound
Established Anticancer Drugs for Comparison
To benchmark the efficacy of our investigational compound, we have selected three widely used anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, thereby obstructing DNA replication and transcription, leading to apoptotic cell death[1][2][3][4][5].
-
Cisplatin: A platinum-based coordination complex, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. This DNA damage disrupts cell division and triggers apoptosis[6][7][8][9][10].
-
Paclitaxel: A taxane, Paclitaxel stabilizes microtubules, preventing their dynamic disassembly. This arrests the cell cycle in the M phase and induces apoptosis[11][12][13][14][15].
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparator drugs against human lung adenocarcinoma (A549) and human colon cancer (HT-29) cell lines.
| Compound | Cell Line | IC50 (48h Exposure) | Reference(s) |
| This compound | A549 | < 0.01 µM | Commercial Source |
| HT-29 | < 0.01 µM | Commercial Source | |
| Doxorubicin | A549 | 0.01783 µM (17.83 nM) | [6] |
| HT-29 | 8.6 µM | [9] | |
| Cisplatin | A549 | ~6.14 - 8.6 µM | [16] |
| HT-29 | Not widely available for 48h, varies significantly | [2] | |
| Paclitaxel | A549 | ~0.00135 µM (1.35 nM) | [17] |
| HT-29 | Varies significantly |
Note: The IC50 value for this compound is derived from a commercial supplier and has not been independently verified in peer-reviewed literature.
The preliminary data suggests that this compound exhibits extraordinary potency, potentially surpassing that of established drugs like Doxorubicin and Cisplatin in these cell lines. Its efficacy appears to be in the same nanomolar range as Paclitaxel in A549 cells.
Mechanistic Insights from Structurally Related Benzofurans
Given the absence of specific mechanistic studies on this compound, we can infer its likely mechanism of action by examining related compounds. Research on nitrobenzofuran derivatives suggests that they often exert their anticancer effects through a multi-faceted approach.
A recent study on a benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated that it induces apoptosis in colon cancer cells (HCT-116 and HT-29) and arrests the cell cycle at the G0/G1 phase[18]. This aligns with the general observation that many benzofuran derivatives trigger programmed cell death. The nitro group can be a critical pharmacophore; in the hypoxic environment characteristic of solid tumors, it can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates that can induce DNA damage and oxidative stress, contributing to cytotoxicity.
Furthermore, various substituted benzofurans have been shown to induce apoptosis and cause cell cycle arrest, with some derivatives also inhibiting tubulin polymerization[19][20]. The methoxy and methyl groups on the this compound molecule will modulate its lipophilicity and electronic properties, influencing its ability to cross cell membranes and interact with intracellular targets.
The probable mechanistic pathways are visualized below:
Caption: Postulated mechanism of this compound.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of this compound with standard chemotherapeutics, a series of in vitro assays are required. The following protocols are standard methodologies in anticancer drug screening.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[16][21][22].
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[23][24][25][26].
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Sources
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. jetir.org [jetir.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and antitumor evaluation of 2,3-diarylbenzofuran derivatives on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. kumc.edu [kumc.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
Validating the Anticancer Potential of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of the novel synthetic compound, 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. While direct experimental data for this specific molecule is emerging, we will draw upon established findings for structurally related benzofuran derivatives to create a robust comparative analysis. This document will objectively compare the potential performance of this compound with alternative therapies and provide the necessary experimental protocols to empower researchers in their investigations.
Introduction: The Promise of Benzofurans in Oncology
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, including potent anticancer properties.[2] Research indicates that the antiproliferative effects of benzofuran compounds are often mediated through the induction of apoptosis and disruption of the cell cycle.[3] The specific substitutions on the benzofuran ring, such as methoxy, dimethyl, and nitro groups, are known to significantly influence the compound's biological activity and its selectivity towards molecular targets.[3] This guide focuses on this compound, a compound designed to leverage these structural features for enhanced anticancer efficacy.
Comparative Efficacy: Benchmarking Against Established and Emerging Anticancer Agents
To ascertain the therapeutic potential of this compound, its cytotoxic profile must be rigorously compared against both standard-of-care chemotherapeutics and other investigational benzofuran derivatives. This comparative analysis is crucial for understanding its relative potency and potential clinical utility.
Performance Against Standard Chemotherapeutics
Standard chemotherapy agents such as Doxorubicin and Cisplatin are widely used in the clinic and serve as essential benchmarks for novel drug candidates. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [4][5] |
| A549 (Lung) | > 20 | [4][5] | |
| HeLa (Cervical) | 2.9 | [4][5] | |
| HepG2 (Liver) | 12.2 | [4][5] | |
| Cisplatin | A549 (Lung) | 10.91 (24h) | [6] |
| MCF-7 (Breast) | Varies widely | [3] | |
| HeLa (Cervical) | Varies widely | [3] | |
| SKOV-3 (Ovarian) | 2-40 (24h) | [7] |
Note: IC50 values for Cisplatin can vary significantly between studies due to experimental heterogeneity.[3]
Comparison with Other Benzofuran Derivatives
The unique substitution pattern of this compound suggests the potential for enhanced activity compared to other benzofuran analogs. The following table presents IC50 values for various benzofuran derivatives, illustrating the impact of different functional groups on their anticancer potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| Benzofuran-chalcone derivative | MCF-7 (Breast) | 2.71 - 9.37 | [8] |
| A549 (Lung) | 2.21 - 3.23 | [8] | |
| Benzofuran-indole hybrid (8aa) | PC9 (Lung) | 0.32 | [9] |
| A549 (Lung) | 0.89 | [9] | |
| Benzo[b]furan derivative (36) | MCF-7 (Breast) | 0.051 | [10] |
| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one | MDA-MB-231 (Breast) | 5.13 | |
| Caski (Cervical) | 26.96 | ||
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [5] |
| HT-29 (Colon) | 7.76 | [5] |
Mechanistic Insights: Unraveling the Anticancer Action
The anticancer activity of benzofuran derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Understanding the precise molecular mechanisms is paramount for rational drug development.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. Many benzofuran compounds have been shown to trigger this pathway.
Workflow for Assessing Apoptosis
Caption: A streamlined workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Cell Cycle Arrest
The ability to halt the proliferation of cancer cells is a hallmark of effective anticancer agents. Benzofuran derivatives have been observed to cause cell cycle arrest at various phases, thereby preventing tumor growth.
Signaling Pathway for Benzofuran-Induced G2/M Arrest
Caption: A simplified diagram illustrating the p53-dependent pathway leading to G2/M cell cycle arrest, a mechanism reported for some benzofuran derivatives.
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion and Future Directions
The information presented in this guide provides a solid foundation for the preclinical evaluation of this compound. While direct experimental evidence for this specific compound is still needed, the data from related benzofuran derivatives suggest a promising anticancer potential, likely mediated through the induction of apoptosis and cell cycle arrest. The provided experimental protocols are robust and widely accepted methods for validating these effects.
Future research should focus on obtaining specific IC50 values for this compound against a diverse panel of cancer cell lines. Elucidating its precise mechanism of action, including its effects on key signaling pathways such as PI3K/Akt/mTOR, will be crucial for its continued development.[10] Furthermore, in vivo studies in relevant animal models will be necessary to assess its efficacy and safety profile in a more complex biological system. The insights gained from these studies will be instrumental in determining the potential of this novel benzofuran derivative as a future cancer therapeutic.
References
-
Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. 2024. [Link]
-
Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. 2024. [Link]
- Al-Obeed, O., et al. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology. 2021.
- Kesavan, S. S., et al. IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay.
- PubMed Central. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
- Manna, S. K., et al. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry. 2010.
- PubMed Central.
- PubMed. Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. 2016.
- ResearchGate.
- ResearchGate. IC50 of cisplatin in various cell line.
- ResearchGate.
- Oztepe, M., Coskun, D., & Ari, F. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PeerJ. 2023.
- Manna, S. K., et al. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B.
- Maluleka, M. M., et al. Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with... University of Johannesburg. 2024.
- National Institutes of Health. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. 2024.
- National Institutes of Health. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. 2023.
- RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds.
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. 2022.
- PubMed Central. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. 2024.
- ResearchGate.
- MDPI. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules.
- PubMed Central. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer.
- PubMed. Anticancer SAR models for MCF-7 and MDA-MB-231 breast cell lines.
- ResearchGate.
- SciSpace. Anticancer therapeutic potential of benzofuran scaffolds. 2023.
- MDPI.
- ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- PubMed Central. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins.
- PubChem. 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran | C11H13NO4.
- ResearchGate. (PDF) Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. 2023.
- ResearchGate. (PDF) Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells.
- PubMed Central. 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iris.unica.it [iris.unica.it]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Anticancer Potential of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran and its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the cytotoxic profiling of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran. While specific IC50 values for this compound are not yet extensively published, this document outlines the established methodologies to determine its efficacy and offers a comparative analysis of structurally related benzofuran derivatives that have demonstrated significant anticancer properties.
Introduction: The Promise of Benzofuran Scaffolds in Oncology
The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have garnered considerable attention for their wide-ranging therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] Specifically, the introduction of methoxy and nitro functional groups to the benzofuran ring has been shown to modulate the cytotoxic and antiproliferative effects of these compounds, making them compelling candidates for novel cancer therapeutics.[5][6]
This compound is a member of this promising class of molecules. Its structural features suggest a potential for interaction with key biological targets implicated in cancer cell proliferation and survival.[7] Research into similar benzofuran derivatives indicates that their mechanisms of action often involve the induction of apoptosis and disruption of the cell cycle.[7] This guide will equip researchers with the necessary protocols to quantitatively assess the in vitro potency of this compound and to contextualize its activity within the broader landscape of anticancer benzofurans.
Comparative Analysis of Methoxy-Substituted Benzofuran Derivatives
While data on this compound is emerging, a review of structurally similar compounds provides valuable insights into the potential efficacy of this molecule. The presence and position of a methoxy group on the benzofuran scaffold are critical for antiproliferative activity.[5] The following table summarizes the reported IC50 values for several methoxy-benzofuran derivatives against various human cancer cell lines, illustrating the potent anticancer activity within this chemical class.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) |
| 50g | 6-Methoxy | A549 (Lung) | 0.57[5] |
| HeLa (Cervical) | 0.73[5] | ||
| HCT-116 (Colon) | 0.87[5] | ||
| HepG2 (Liver) | 5.74[5] | ||
| 16b | 3-Methyl, p-Methoxy | A549 (Lung) | 1.48[5] |
| 26 | 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) | A549 (Lung) | 0.08[5] |
| 8aa | 6-Methoxy-2-phenylbenzofuran-3-yl)-1H-indole | PC9 (Lung) | 0.32 ± 0.05[8] |
| A549 (Lung) | 0.89 ± 0.10[8] |
This table presents a selection of data to highlight the potency of methoxy-substituted benzofurans. Researchers are encouraged to consult the primary literature for a more exhaustive list.
Experimental Protocols for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[9][10] The following are detailed, step-by-step protocols for two robust and widely accepted colorimetric assays for determining the IC50 values of test compounds in adherent cancer cell lines: the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[11][12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
Workflow for MTT Assay
Caption: Workflow for determining IC50 using the MTT assay.
Detailed Steps:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in the appropriate complete growth medium.
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control.[10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for 48 or 72 hours.[14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C.[10]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
Subtract the average absorbance of the no-cell blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log-transformed concentration of the compound and use non-linear regression analysis to determine the IC50 value.[9][10]
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, sulforhodamine B, to the protein components of cells.[15][16][17] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[16] This assay is less susceptible to interference from compounds that may affect cellular metabolism.
Workflow for SRB Assay
Caption: Workflow for determining IC50 using the SRB assay.
Detailed Steps:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Dye Solubilization and Data Analysis:
-
Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[16]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[17]
-
Measure the absorbance at approximately 540 nm using a microplate reader.[17]
-
Perform data analysis as described in the MTT protocol to determine the IC50 value.
-
Potential Mechanism of Action: A Look at Related Compounds
While the precise mechanism of this compound requires empirical validation, the activity of related benzofurans suggests plausible pathways. Many methoxy-substituted benzofuran derivatives exert their anticancer effects by inhibiting tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[6]
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for anticancer benzofurans.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as anticancer agents. This guide provides the necessary experimental framework for researchers to rigorously evaluate its cytotoxic activity across a panel of cancer cell lines. By employing standardized protocols such as the MTT and SRB assays, reproducible and comparable IC50 data can be generated. The comparative data from other methoxy-substituted benzofurans suggest that this compound is a worthy candidate for further investigation in the quest for novel cancer therapeutics. The subsequent elucidation of its precise mechanism of action will be crucial in advancing this compound through the drug discovery pipeline.
References
- This compound - Benchchem. (URL: )
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Sulforhodamine B (SRB)
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])
- In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (URL: )
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: )
- Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells - Benchchem. (URL: )
-
Classic NCI-60 Screen (Archived). (URL: [Link])
- Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts - Benchchem. (URL: )
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (URL: )
- Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28 - Benchchem. (URL: )
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (URL: [Link])
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (URL: [Link])
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - NIH. (URL: [Link])
-
Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (URL: [Link])
-
IC50 values of compounds in MCF-7 and C6 Cell lines. MCF 7 Michigan... - ResearchGate. (URL: [Link])
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (URL: [Link])
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling - ResearchGate. (URL: [Link])
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchGate. (URL: [Link])
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (URL: [Link])
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. rsc.org [rsc.org]
A Comparative Guide to the Mechanisms of Action of Benzofuran Derivatives
Introduction
The benzofuran scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its remarkable structural versatility allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][3] This guide provides a comparative analysis of the distinct mechanisms of action for different classes of benzofuran derivatives, offering researchers and drug development professionals a detailed look into their molecular targets and the experimental frameworks used for their validation.
This document will explore three primary classes of benzofuran derivatives, categorized by their principal mechanism of action:
-
Anticancer Agents Targeting Tubulin Polymerization
-
Cardiovascular Agents Modulating Ion Channels
-
Antimicrobial Agents with Diverse Bacterial Targets
For each class, we will dissect the molecular mechanism, present comparative experimental data, and provide detailed protocols for key validation assays.
Benzofuran Derivatives as Anticancer Agents: Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitotic spindle formation and cell division, making them a prime target for anticancer therapies.[4][5][6] A significant class of benzofuran derivatives exerts its potent antiproliferative activity by disrupting microtubule dynamics, often by binding to the colchicine site on β-tubulin.[4][5]
Mechanism of Action
These derivatives function as microtubule-destabilizing agents. By binding to the colchicine site, they prevent the polymerization of tubulin dimers into microtubules.[4][5] This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Spindle Disruption: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing cells to arrest in the G2/M phase of the cell cycle.[5][7]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[5][7]
A notable example is the derivative 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan , which has demonstrated potent, nanomolar-level inhibition of cancer cell growth by strongly interacting with the colchicine binding site.[4]
Visualizing the Pathway: Inhibition of Tubulin Polymerization
Caption: Benzofuran derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
Comparative Experimental Data
The efficacy of tubulin-targeting benzofuran derivatives is typically quantified by their antiproliferative activity (IC₅₀) against various cancer cell lines and their direct inhibitory effect on tubulin polymerization.
| Compound ID | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Citation(s) |
| Compound 17g ¹ | A549 (Lung) | 0.57 - 5.7 | Not Specified | [5] |
| Compound 6g ² | MDA-MB-231 (Breast) | 3.01 | Similar to Combretastatin A-4 | [8] |
| Compound 30a ³ | HepG2 (Liver) | Not Specified | Potent Inhibition | [7] |
| Lead Compound 8 ⁴ | Not Specified | 0.43 | Not Specified | [9] |
¹6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide ²A 3,4,5-trimethoxybenzamide substituted benzofuran ³A specific benzofuran derivative from the study ⁴A trimethoxy acetophenone and benzofuran core structure
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol describes a standard method to directly measure the effect of a compound on the polymerization of purified tubulin.[10][11]
Causality: This assay is foundational because it directly measures the compound's interaction with the molecular target (tubulin) in a cell-free system. By monitoring the increase in turbidity (light scattering) as tubulin forms microtubules, we can quantify the inhibitory or enhancing effects of a test compound.[10]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.[11]
-
Prepare a GTP stock solution (100 mM) and add to GTB to a final concentration of 1 mM just before use.
-
Resuspend lyophilized, purified porcine brain tubulin (>99% pure) in ice-cold GTB with GTP to a final concentration of 3-4 mg/mL.
-
Prepare serial dilutions of the benzofuran test compound and positive/negative controls (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer) in GTB.
-
-
Assay Execution:
-
Use a pre-warmed (37°C) 96-well, half-area, clear-bottom plate.
-
Add 10 µL of the diluted test compound or control to the appropriate wells.
-
Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final volume is 100 µL.
-
Immediately place the plate in a microplate reader capable of kinetic reads at 37°C.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC₅₀ value by plotting the Vmax or Amax against the logarithm of the test compound concentration.[10]
-
Self-Validation: The inclusion of known polymerization inhibitors (Nocodazole) and stabilizers (Paclitaxel) serves as a critical internal control system to validate the assay's performance and ensure the observed effects are specific.
Benzofuran Derivatives as Cardiovascular Agents: Ion Channel Modulators
The benzofuran scaffold is present in several clinically important cardiovascular drugs. Their mechanisms often involve complex interactions with multiple cardiac ion channels, which are responsible for generating and propagating the cardiac action potential.
Mechanism of Action: The Case of Amiodarone
Amiodarone is a potent antiarrhythmic agent and a classic example of a benzofuran derivative with a multifaceted mechanism of action.[12] It is classified as a Class III antiarrhythmic but exhibits properties of all four Vaughan Williams classes.[13][14]
-
Class III (Primary Action): Blocks potassium channels (KCNH2), which are responsible for the repolarization phase (Phase 3) of the cardiac action potential. This action prolongs the action potential duration and the effective refractory period, reducing cardiac excitability.[12][13][14]
-
Class I: Blocks voltage-gated sodium channels, slowing the conduction velocity of the electrical impulse through cardiac tissue.[12][14]
-
Class II: Acts as a non-competitive beta-adrenergic antagonist, reducing the effects of sympathetic stimulation on the heart and slowing the heart rate.[12][13][15]
-
Class IV: Blocks L-type calcium channels, which can decrease contractility and slow conduction in the sinoatrial (SA) and atrioventricular (AV) nodes.[12][14][15]
Visualizing the Pathway: Amiodarone's Effect on the Cardiac Action Potential
Caption: Amiodarone's multi-target mechanism blocking key cardiac ion channels and receptors.
Comparative Data: Other Benzofuran Beta-Blockers
While Amiodarone is complex, other derivatives like Bufuralol act more selectively as non-selective beta-adrenoceptor antagonists, similar to propranolol.[16][17] Some also possess partial agonist activity, particularly at beta-2 receptors, which can lead to vasodilation.[16][18]
| Compound | Primary Target(s) | Key Effect(s) | Citation(s) |
| Amiodarone | K+, Na+, Ca²+ channels; β-adrenergic receptors | Prolongs action potential, slows conduction | [12][13][14][15] |
| Bufuralol | β1 and β2-adrenergic receptors | Beta-blockade, vasodilation (partial agonist) | [16][17][18] |
Experimental Protocol: Patch-Clamp Electrophysiology
Causality: To definitively prove that a benzofuran derivative modulates a specific ion channel, patch-clamp electrophysiology is the gold standard. This technique allows for the direct measurement of ionic currents flowing through a single channel or across the entire membrane of a single cell in real-time, providing unequivocal evidence of channel blockade or activation.
Protocol Steps (Whole-Cell Configuration):
-
Cell Preparation:
-
Culture a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the KCNH2 gene).
-
Isolate single cells by enzymatic digestion and plate them onto glass coverslips at a low density.
-
-
Electrode and Solution Preparation:
-
Fabricate micropipettes from borosilicate glass capillaries with a tip resistance of 2-5 MΩ.
-
Fill the micropipette with an internal solution mimicking the cell's cytoplasm and the bath with an external solution mimicking the extracellular environment.
-
Prepare stock solutions of the benzofuran derivative for perfusion.
-
-
Giga-seal Formation and Whole-Cell Access:
-
Using a micromanipulator, carefully guide the micropipette to touch the surface of a single cell.
-
Apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving "whole-cell" configuration, where the pipette is in electrical continuity with the cell's interior.
-
-
Data Acquisition & Analysis:
-
Apply a specific voltage-clamp protocol designed to elicit the current from the channel of interest (e.g., a depolarizing step to activate KCNH2 channels).
-
Record the baseline current.
-
Perfuse the cell with the external solution containing the benzofuran derivative at various concentrations.
-
Record the current in the presence of the compound. The reduction in current amplitude indicates channel blockade.
-
Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Benzofuran Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance has spurred the development of new therapeutic agents, and benzofuran derivatives have emerged as a promising scaffold.[2][19][20] They exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, through various mechanisms.[1][21]
Mechanisms of Action
Unlike the targeted nature of some anticancer agents, antimicrobial benzofurans can act on multiple targets, which can be advantageous in overcoming resistance.
-
Enzyme Inhibition: Some derivatives are designed to inhibit essential bacterial enzymes. For example, certain benzofurans act as inhibitors of DNA gyrase, an enzyme crucial for DNA replication in bacteria, or chorismate mutase, involved in amino acid synthesis.[1][22]
-
Membrane Disruption: The lipophilic nature of the benzofuran ring can facilitate insertion into the bacterial cell membrane, disrupting its integrity, altering membrane potential, and leading to leakage of cellular contents and cell death.
-
Proteomic Disruption: Advanced derivatives, such as those containing disulfide moieties, have shown the ability to alter the bacterial proteome, impacting multiple cellular functions and defense enzymes.[19]
Visualizing the Workflow: Antimicrobial Activity Screening
Caption: A typical workflow for screening and characterizing novel antimicrobial benzofuran derivatives.
Comparative Experimental Data
The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class/ID | Target Pathogen | MIC or EC₅₀ (µg/mL) | Citation(s) |
| Compound V40 ¹ | Xanthomonas oryzae pv oryzae (Xoo) | 0.28 (EC₅₀) | [19] |
| Ketoxime Derivative 38 | Staphylococcus aureus | 0.039 (MIC) | [1] |
| Hydrophobic Analogs | Methicillin-resistant S. aureus (MRSA) | 0.39 - 3.12 (MIC₈₀) | [21] |
| Compound 1 ² | Staphylococcus aureus | 12.5 (MIC) | [23][24] |
| Cicerfuran | Bacillus subtilis | 25 (MIC) | [25] |
¹A benzofuran derivative containing a disulfide moiety ²An aza-benzofuran from Penicillium crustosum
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Causality: This assay is the universally accepted method for quantifying the in vitro potency of a potential antimicrobial agent. It directly determines the minimum concentration required to inhibit microbial growth, providing a clear and reproducible endpoint for comparing the efficacy of different compounds.
Protocol Steps:
-
Preparation of Inoculum:
-
Culture the bacterial strain of interest (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized bacterial suspension of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran test compound in the broth medium. The concentration range should be wide enough to capture the MIC.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100-200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Optionally, a growth indicator dye like resazurin can be added. A color change (e.g., blue to pink) indicates viable cells, making the MIC endpoint easier to read.[23]
-
Self-Validation: The positive control must show distinct turbidity, confirming the viability of the inoculum and suitability of the growth medium. The negative control must remain clear, ensuring the sterility of the medium and the assay setup.
Conclusion
The benzofuran scaffold is a chemically tractable and pharmacologically versatile core, giving rise to derivatives with highly specific and potent mechanisms of action. From disrupting the cytoskeleton of cancer cells to modulating the intricate electrical symphony of the heart and combating pathogenic bacteria, these compounds demonstrate remarkable functional diversity. Understanding their distinct molecular interactions, supported by robust and validated experimental data, is paramount for the rational design and development of next-generation therapeutics. The protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical class.
References
A comprehensive list of all sources cited within this guide is provided below.
Click to expand Reference List
- Wikipedia. Amiodarone.
- PubMed. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)
- Dr.Oracle. What is the mechanism of action (MOA) of Amiodarone?.
- Deranged Physiology. Amiodarone.
- Patsnap Synapse. What is the mechanism of Amiodarone Hydrochloride?.
- PubMed. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent.
- PubMed. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)
- ACS Publications. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties | Journal of Agricultural and Food Chemistry.
- PubMed. Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds.
- PMC - PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- PMC - NIH. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- IJCSR. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents.
- MDPI.
- ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling.
- PubMed.
- BenchChem.
- ULisboa Research Portal. Benzofuran: an emerging scaffold for antimicrobial agents.
- PubMed. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology.
- NIH.
- ResearchGate. (PDF)
- MDPI.
- MedChemExpress.
- ijpsr.com.
- PubMed.
- PMC - NIH. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- ResearchGate.
- ResearchGate. Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities | Request PDF.
- ResearchGate. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes | Request PDF.
- ijpsr.com.
- BenchChem.
- ACS Omega.
- BenchChem.
- Patsnap Synapse. What is the mechanism of Bupranolol Hydrochloride?.
- PubMed.
- Interchim.
- ScienceOpen.
- PMC - NIH.
- Arquivos de Ciências Veterinárias e Zoologia da UNIPAR. Beta-blockers: Historical Perspective and Mechanisms of Action.
- PubMed.
- ResearchGate. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- PMC - PubMed Central.
- PubMed. Nisin or Chitosan Enhance the Antimicrobial Activity of Ceftiofur Against Antibiotic-Resistant Staphylococcus aureus and Have Antibiofilm Effects.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. Amiodarone - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 16. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute hemodynamic effects of bufuralol: a beta-adrenoceptor blocking drug with vasodilatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 21. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 24. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Anticancer Compounds: A Case Study of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran Against Established Tubulin Inhibitors
Abstract
The microtubule network, a cornerstone of cellular architecture and division, remains a validated and highly productive target for anticancer drug development. This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities targeting tubulin. We use 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran , a compound of interest from the biologically active benzofuran class, as a case study to illustrate a rigorous, multi-phase evaluation strategy.[1][2] While the benzofuran scaffold is known to produce potent tubulin inhibitors[3][4][5], this specific derivative's mechanism is yet to be fully elucidated. This guide, therefore, presents the logical workflow an investigator would follow to characterize its potential as a tubulin inhibitor and benchmark its performance against established agents like Paclitaxel, Vinblastine, and Colchicine. We provide field-tested experimental protocols, data interpretation insights, and visual workflows to empower researchers in drug discovery.
Introduction: The Enduring Importance of Tubulin as an Oncological Target
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant state of flux, known as dynamic instability, is fundamental to the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[6] Interference with this process is a powerful strategy to halt the proliferation of rapidly dividing cancer cells.
Tubulin-binding agents (TBAs) are broadly classified based on their effect on microtubule dynamics:
-
Microtubule Stabilizers: These agents, exemplified by the taxanes (e.g., Paclitaxel), bind to the polymerized form of tubulin, suppressing dynamic instability and leading to the formation of dysfunctional, hyper-stable microtubule bundles.
-
Microtubule Destabilizers: This larger class inhibits tubulin polymerization, leading to microtubule disassembly. They achieve this by binding to various sites on the tubulin dimer, most notably the colchicine site (e.g., Colchicine, Combretastatins) and the vinca domain (e.g., Vinblastine, Vincristine).[6]
Disruption by either mechanism triggers cell cycle checkpoints, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, the initiation of apoptosis (programmed cell death).[3][7] The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, yielding numerous derivatives with potent antiproliferative activities, including several confirmed tubulin polymerization inhibitors.[8][9][10]
This guide uses this compound as a candidate to demonstrate a robust benchmarking workflow designed to answer three critical questions:
-
Does the compound directly interact with tubulin and affect its polymerization?
-
What is its potency and effect on the microtubule network and viability of cancer cells?
-
Which binding site on the tubulin dimer does it likely occupy?
The Benchmarking Panel: A Rationale for Comparator Selection
To effectively characterize a novel agent, it must be compared against well-understood standards that represent distinct mechanisms of action.
| Comparator Drug | Class | Binding Site | Mechanism of Action |
| Paclitaxel | Taxane | Taxol Site (on β-tubulin within the microtubule lumen) | Stabilizes microtubules, prevents depolymerization |
| Vinblastine | Vinca Alkaloid | Vinca Domain (at the interface of two tubulin dimers) | Inhibits polymerization, induces spiral aggregate formation |
| Colchicine | Natural Product | Colchicine Site (on β-tubulin, preventing its incorporation into microtubules) | Inhibits polymerization, leads to microtubule disassembly |
Phase 1: In Vitro Biochemical Characterization
The first step is to determine if the candidate compound has a direct, cell-free effect on tubulin polymerization. This isolates the drug-target interaction from the complexities of cellular biology.
Core Experiment: Tubulin Polymerization Assay
This assay measures the change in light absorbance or fluorescence as purified tubulin dimers polymerize into microtubules in the presence of GTP. Inhibitors will suppress this increase, while stabilizers will often accelerate or enhance it.[11][12]
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol: Turbidimetric Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice to a concentration of 4 mg/mL.[13]
-
Prepare a 10 mM stock of GTP in G-PEM buffer.
-
Prepare a 10-point, 2-fold serial dilution of this compound and control compounds (Paclitaxel, Vinblastine, Colchicine) in G-PEM buffer. The final concentration should range from low nanomolar to high micromolar.
-
-
Assay Assembly (on ice):
-
In a pre-chilled, clear, flat-bottom 96-well plate, add reagents in the following order:
-
50 µL of G-PEM buffer containing the appropriate concentration of test compound or vehicle control (e.g., DMSO).
-
50 µL of 4 mg/mL tubulin solution.
-
-
-
Initiation and Measurement:
-
Pre-warm a microplate reader to 37°C.
-
Just before starting the measurement, add 10 µL of 10 mM GTP to each well.
-
Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[14]
-
-
Data Interpretation:
-
Vehicle Control (DMSO): Should produce a classic sigmoidal curve representing nucleation, growth, and steady-state phases.
-
This compound/Colchicine/Vinblastine: Expected to show a dose-dependent decrease in the rate (Vmax) and maximal level of polymerization. From this data, an IC50 value (the concentration that inhibits polymerization by 50%) can be calculated.
-
Paclitaxel: Expected to show a rapid increase in absorbance, often eliminating the lag (nucleation) phase, indicating microtubule stabilization.[11]
-
Hypothetical Data Summary: In Vitro Tubulin Polymerization
| Compound | Effect | IC50 / EC50 |
| This compound | Inhibition | 1.5 µM (IC50) |
| Colchicine | Inhibition | 1.2 µM (IC50) |
| Vinblastine | Inhibition | 2.5 µM (IC50) |
| Paclitaxel | Stabilization | 0.8 µM (EC50) |
Phase 2: Cellular Activity and Phenotypic Profiling
Once direct tubulin activity is confirmed, the next phase assesses the compound's effect in a biological context. This involves evaluating its cytotoxicity, impact on the cellular microtubule network, and its ability to induce cell cycle arrest.
Experiment 1: Cell Viability Assay (MTT/MTS Assay)
This foundational assay determines the concentration of the compound required to reduce the viability of a cancer cell population by 50% (IC50). The MTT assay measures the metabolic activity of cells, which serves as a proxy for viability.[15]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cancer cells (e.g., HeLa - cervical, MCF-7 - breast) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the IC50 value using non-linear regression.
Hypothetical Data Summary: Cytotoxicity in HeLa Cells (72h)
| Compound | IC50 (nM) |
| This compound | 25 nM |
| Colchicine | 18 nM |
| Vinblastine | 10 nM |
| Paclitaxel | 8 nM |
Experiment 2: Immunofluorescence Staining of Microtubules
This qualitative experiment provides direct visual evidence of the compound's effect on the microtubule cytoskeleton.
Caption: Binding sites for major tubulin inhibitors on the tubulin dimer.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach to characterize a novel compound, this compound, as a putative tubulin inhibitor. By progressing from direct biochemical assays to cell-based phenotypic profiling and finally to specific mechanism-of-action studies, a researcher can build a comprehensive data package.
If the hypothetical data presented here were borne out by experiment, it would position this compound as a potent, colchicine-site tubulin polymerization inhibitor with significant anticancer activity. This robust preclinical dataset would provide a strong rationale for advancing the compound into more complex studies, including evaluation in drug-resistant cell lines, in vivo efficacy trials in animal models, and detailed ADME/Tox profiling. This structured benchmarking process is essential for the efficient and effective development of the next generation of microtubule-targeting therapeutics.
References
- BenchChem. (2025).
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- BenchChem. (2025).
-
Desaubry, L., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
-
Suder, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
- BenchChem. (2025).
- Roche. (n.d.).
- BenchChem. (2025).
-
Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Nick, P. (2018). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization-IN-48 in Live-Cell Imaging of Microtubules.
-
Wang, Y., et al. (2018). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. PubMed. [Link]
-
Romagnoli, R., et al. (2008). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. [Link]
-
Paonessa, F., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC - PubMed Central. [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
-
Kamal, A., et al. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. PubMed. [Link]
-
Martin, K., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol. [Link]
-
Leong, C. O., et al. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. PubMed. [Link]
-
Williams, R. C. Jr., & Lee, J. C. (2010). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Chan, K. T., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
-
Shreya S. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]
-
Kamal, A., et al. (2015). Fluorescence based colchicine competitive binding assay of conjugates... ResearchGate. [Link]
- BenchChem. (2025). Curacin A's High-Affinity Interaction with the Colchicine Binding Site of Tubulin: A Technical Guide.
-
Liger, F., et al. (2013). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. PMC - NIH. [Link]
-
Flynn, B. L., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. PubMed. [Link]
-
Kamal, A., et al. (2016). Fluorescence based colchicine competitive binding assay of 6r and 6y... ResearchGate. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. [Link]
-
Liu, T., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. [Link]
-
Zahoor, A. F., et al. (2023). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances. [Link]
-
Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maxanim.com [maxanim.com]
- 12. researchgate.net [researchgate.net]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Authored for Researchers, Scientists, and Drug Development Professionals
The structural characteristics of this molecule—a benzofuran core, a methoxy group, two methyl groups, and a nitro group—inform its reactivity and potential hazards.[1] Benzofurans can be flammable and may cause organ damage with repeated exposure, while aromatic nitro compounds are often toxic, flammable, and require management as regulated hazardous waste.[2][3] Therefore, an abundance of caution is not just recommended; it is a professional necessity.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor before proceeding with any disposal protocol. [2] This document serves as a procedural guide, not a replacement for institutional oversight and regulatory compliance.
Section 1: Hazard Assessment and Chemical Profile
Understanding the "why" behind a disposal protocol is critical for ensuring its correct implementation. The hazards of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran are inferred from its constituent functional groups.
-
Benzofuran Core: The foundational benzofuran structure is present in compounds that are known to be potentially harmful.[4] Some derivatives are suspected carcinogens and may have effects on the liver and kidneys with prolonged exposure.[3][5] They are often incompatible with strong oxidizing agents.[6]
-
Nitro Group (-NO₂): The presence of a nitro group on an aromatic ring is a significant safety consideration. Aromatic nitro compounds are a class of chemicals known for their toxicity and potential for flammability.[2] The nitro group can participate in redox reactions, influencing the compound's biological activity and hazardous characteristics.[1] They are notorious environmental pollutants due to their toxicity and persistence in soil.[7]
-
Physical Properties: The compound has a high flash point (179.9°C), suggesting it is not highly flammable at ambient temperatures, but this does not eliminate fire risk, especially in the presence of other solvents or ignition sources.[1]
Given this profile, this compound must be treated as a toxic, potentially reactive, and environmentally persistent chemical. Disposal via sink or standard trash is strictly prohibited.[7]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling the compound for disposal, ensure all appropriate safety measures are in place.
Engineering Controls:
-
Fume Hood: All handling and aliquoting of waste must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2]
-
Safety Shower/Eyewash Station: Ensure there is unobstructed access to a functional safety shower and eyewash station.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2] Always double-check glove compatibility with the specific solvents used in your waste stream.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2]
Section 3: Waste Segregation and Disposal Protocol
This step-by-step protocol ensures the waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Identification and Segregation
-
Designate a specific, compatible waste container exclusively for this compound and any materials contaminated with it.
-
This waste stream should be classified as "Organic Nitro Compounds" or a similar designation as required by your institution's EHS department.
-
CRITICAL: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids, which could lead to a hazardous reaction.[6][8]
Step 2: Container Selection and Labeling
-
Select a container made of a material compatible with the waste (e.g., borosilicate glass or polyethylene). The container must have a secure, tightly-sealing lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must clearly state:
-
The full chemical name: "this compound"
-
CAS Number: "15868-62-9"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date.
-
Your name, lab number, and contact information.
-
Step 3: Waste Collection
-
Carefully transfer the waste into the labeled container inside a chemical fume hood.
-
For solid waste (e.g., contaminated filter paper, gloves), place it directly into the container.
-
For liquid waste (e.g., solutions), use a funnel to prevent spills.
-
Keep the container closed at all times except when adding waste.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
This area should be in a well-ventilated location, away from heat, sparks, or open flames, and separate from incompatible chemicals.[9][10]
-
Ensure the container is stored in secondary containment to catch any potential leaks.
Step 5: Arranging for Final Disposal
-
Once the container is full or has reached its storage time limit per institutional policy, contact your EHS department.
-
Provide them with the full details from the waste label. They will coordinate with a licensed hazardous waste disposal contractor for pickup and final destruction, likely via incineration.
Section 4: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For Small Spills (Manageable by Lab Personnel):
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: Don the full PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container using non-sparking tools.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
For Large Spills (Requires EHS Intervention):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the nearest fire alarm and notify your institution's EHS department or emergency response line.
-
Isolate: Prevent personnel from entering the area until the emergency response team arrives.
-
Inform: Provide the response team with the chemical name and any available hazard information.
Section 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 6: Regulatory and Safety Data Summary
This table summarizes the key hazard classifications and disposal considerations based on the chemical's structural analogues. This information should be confirmed with your institution's EHS department.
| Parameter | Data / Guideline | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 15868-62-9 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Primary Hazards | Toxic , Irritant , Environmental Hazard . Based on data for aromatic nitro compounds and benzofuran derivatives. | [2][3][6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids. | [6][8] |
| Recommended PPE | Chemical safety goggles, face shield, nitrile/neoprene gloves, flame-resistant lab coat. | [2] |
| Waste Classification | Regulated Hazardous Waste. Must be disposed of by a licensed contractor. | [2][9] |
| Disposal Method | Likely incineration. Final determination by licensed disposal facility. | [2][7] |
| Spill Cleanup | Use inert absorbent (vermiculite, sand). Do not use combustible materials. Collect in a sealed container for hazardous waste. | [2][9] |
References
-
Nitrobenzene - Registration Dossier. ECHA.[Link]
-
Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.[Link]
-
This compound. Tetrahedron.[Link]
-
7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran. PubChem, National Center for Biotechnology Information.[Link]
-
nitro razredčilo. Chemius.[Link]
-
Benzofuran. PubChem, National Center for Biotechnology Information.[Link]
-
2-nitrophenol waste. Reddit r/chemistry.[Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety.[Link]
-
Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl)-. PubChemLite.[Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. reddit.com [reddit.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 11. Mobile [my.chemius.net]
Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (CAS: 15868-62-9). The recommendations herein are synthesized from an analysis of its constituent chemical moieties—a benzofuran core and a nitro functional group—and are grounded in established laboratory safety protocols.
Understanding the Hazard Profile: A Structural-Component-Based Risk Assessment
Benzofuran Derivatives: The benzofuran heterocyclic ring system is a common motif in biologically active compounds.[1][2] However, the parent compound, 2,3-benzofuran, is associated with potential health risks. Animal studies have indicated that exposure to 2,3-benzofuran may lead to liver and kidney damage.[3][4][5][6] Furthermore, it is suspected of causing cancer.[7] Therefore, it is prudent to handle all benzofuran derivatives with a high degree of caution, assuming potential for organ toxicity and carcinogenicity.
Nitro Compounds: The presence of a nitro (-NO2) group on an aromatic ring can significantly influence a molecule's reactivity and toxicity. Nitroaromatic compounds are a class of chemicals known for their potential to be toxic and, in some cases, explosive. While there is no specific data to suggest that this compound is explosive, the nitro group's presence necessitates careful handling to avoid conditions that could lead to unforeseen reactions.[8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure through inhalation, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound in a laboratory setting. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[9] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves provide good resistance to a range of chemicals. It is crucial to double-glove to provide an extra layer of protection. Gloves should be inspected for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated. |
| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat should be worn and kept fully buttoned.[10] Over the lab coat, a chemical-resistant apron will provide an additional barrier against spills and splashes. |
| Respiratory | Certified Chemical Fume Hood | All handling of this compound, including weighing and transferring, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[10] |
Procedural Guidance for Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Designated Area: Designate a specific area within the laboratory for handling this compound to contain any potential contamination.[10]
Safe Handling Practices:
-
Avoid Generation of Dust/Aerosols: Handle the solid compound carefully to avoid creating dust. If the compound is in solution, avoid generating aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
-
For small spills, use an absorbent material to contain the spill, and then decontaminate the area with an appropriate solvent. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[10]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[10] Do not pour any waste down the drain.
-
Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
- This compound. Benchchem.
- Benzofuran - Hazardous Agents. Haz-Map.
- HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf.
- 2,3-Benzofuran | Public Health Statement | ATSDR. CDC.
- Personal Protective Equipment | US EPA.
- SAFETY DATA SHEET - TCI Chemicals.
- ATSDR 2,3-Benzofuran Tox Profile - Agency for Toxic Substances and Disease Registry.
- 3 Common Chemicals That Require Protective Clothing - International Enviroguard.
- Nitro Compounds | Environmental Health & Safety.
- Benzofuran,7-methoxy-3-methyl- SDS, 33038-10-7 Safety Data Sheets - ECHEMI.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- Safety Data Sheet - CymitQuimica.
- Safety Data Sheet - BASF.
- Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl) - PubChemLite.
- 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran | C11H13NO4 - PubChem.
-
7-methoxy-2-phenyl-3,4,5,6-tetrahydrocyclohepta[cd][10]benzofuran - ChemSynthesis. Available at:
- Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats.
- Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing.
- The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
- Disposition in rats and mice of 7-methoxy-2-nitronaphtho[2,1-b]furan - PubMed.
- 7-Methoxybenzofuran | C9H8O2 | CID 590462 - PubChem. NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Benzofuran - Hazardous Agents | Haz-Map [haz-map.com]
- 4. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Nitro Compounds | Environmental Health & Safety [ehs.missouri.edu]
- 9. hsa.ie [hsa.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
